molecular formula C24H45N3O7 B3075090 tert-Butyl-DCL CAS No. 1025796-31-9

tert-Butyl-DCL

货号: B3075090
CAS 编号: 1025796-31-9
分子量: 487.6 g/mol
InChI 键: IXWXFSGSTGXUFO-IRXDYDNUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl-DCL is a useful research compound. Its molecular formula is C24H45N3O7 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ditert-butyl (2S)-2-[[(2S)-6-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45N3O7/c1-22(2,3)32-18(28)14-13-17(20(30)34-24(7,8)9)27-21(31)26-16(12-10-11-15-25)19(29)33-23(4,5)6/h16-17H,10-15,25H2,1-9H3,(H2,26,27,31)/t16-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWXFSGSTGXUFO-IRXDYDNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107929
Record name 1,5-Bis(1,1-dimethylethyl) N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025796-31-9
Record name 1,5-Bis(1,1-dimethylethyl) N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025796-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Bis(1,1-dimethylethyl) N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of tert-Butyl-DCL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-DCL, also known by its chemical synonym (OtBu)KuE(OtBu)2, is a small molecule inhibitor targeting Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein significantly overexpressed on the surface of prostate cancer cells.[1][2] This high expression and its enzymatic activity make PSMA a compelling target for both therapeutic intervention and diagnostic imaging in prostate cancer.[1][2] this compound has demonstrated potential as both an anticancer agent and a bioimaging tool, owing to its high selectivity and affinity for PSMA.[1][2][3] This in-depth technical guide delineates the mechanism of action of this compound, integrating available data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism: Inhibition of Prostate-Specific Membrane Antigen (PSMA)

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA). PSMA, also known as glutamate carboxypeptidase II (GCPII), is a type II transmembrane protein with dual enzymatic functions: folate hydrolase and N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) activity.

DOT Script for the Core Mechanism of Action of this compound:

This compound This compound PSMA PSMA This compound->PSMA Inhibits Glutamate Glutamate PSMA->Glutamate Hydrolyzes Substrates to Release Downstream Signaling Downstream Signaling Glutamate->Downstream Signaling Activates

Caption: Core mechanism of this compound action.

Quantitative Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity of this compound to PSMA. This information is likely held within proprietary databases of the developing institution or has not yet been published. For context, other reported small-molecule PSMA inhibitors exhibit binding affinities in the low nanomolar to picomolar range.

Downstream Signaling Pathways

Inhibition of PSMA's enzymatic activity by this compound is believed to modulate critical downstream signaling pathways that are aberrantly activated in prostate cancer. PSMA's generation of glutamate from extracellular substrates can activate metabotropic glutamate receptors (mGluRs), which in turn can trigger pro-survival signaling cascades. The two primary pathways implicated are the PI3K/Akt/mTOR pathway and the MAPK pathway .

The PI3K/Akt/mTOR Signaling Cascade

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In the context of PSMA activity, the binding of glutamate to mGluRs can lead to the activation of PI3K.

DOT Script for the PSMA-Mediated PI3K/Akt/mTOR Signaling Pathway:

This compound This compound PSMA PSMA This compound->PSMA Inhibits Glutamate Glutamate PSMA->Glutamate Produces mGluR mGluR Glutamate->mGluR Activates PI3K PI3K mGluR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Survival Survival mTOR->Survival

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

The MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, its activation can be initiated by glutamate signaling through mGluRs.

DOT Script for the PSMA-Mediated MAPK Signaling Pathway:

This compound This compound PSMA PSMA This compound->PSMA Inhibits Glutamate Glutamate PSMA->Glutamate Produces mGluR mGluR Glutamate->mGluR Activates Ras Ras mGluR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival

Caption: Inhibition of the MAPK pathway by this compound.

By inhibiting PSMA, this compound effectively reduces the localized glutamate concentration, thereby dampening the activation of these pro-tumorigenic signaling pathways and leading to a reduction in cancer cell growth and proliferation.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following are detailed methodologies for key experiments typically used to characterize PSMA inhibitors.

PSMA Competitive Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) against PSMA. It involves competing the test compound against a radiolabeled ligand known to bind to PSMA.

DOT Script for the PSMA Competitive Binding Assay Workflow:

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis PSMA-expressing cells/membranes PSMA-expressing cells/membranes Incubate components Incubate components PSMA-expressing cells/membranes->Incubate components Radioligand Radioligand Radioligand->Incubate components Unlabeled this compound Unlabeled this compound Unlabeled this compound->Incubate components Separate bound from free radioligand Separate bound from free radioligand Incubate components->Separate bound from free radioligand Quantify bound radioactivity Quantify bound radioactivity Separate bound from free radioligand->Quantify bound radioactivity Generate competition curve Generate competition curve Quantify bound radioactivity->Generate competition curve Calculate Ki/IC50 Calculate Ki/IC50 Generate competition curve->Calculate Ki/IC50

Caption: Workflow for a PSMA competitive binding assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture PSMA-expressing prostate cancer cell lines (e.g., LNCaP, C4-2B) under standard conditions.

    • For membrane preparations, harvest cells, lyse them by sonication or dounce homogenization in a hypotonic buffer, and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the PSMA-containing cell membranes or whole cells, a fixed concentration of a suitable radioligand (e.g., [125I]DCIT, [18F]DCFPyL), and varying concentrations of unlabeled this compound.

    • Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability Assay

This assay measures the effect of this compound on the viability and proliferation of prostate cancer cells.

DOT Script for a Cell Viability Assay Workflow:

cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Viability Measurement cluster_4 Data Analysis Seed PSMA-expressing cells in multi-well plates Seed PSMA-expressing cells in multi-well plates Treat cells with varying concentrations of this compound Treat cells with varying concentrations of this compound Seed PSMA-expressing cells in multi-well plates->Treat cells with varying concentrations of this compound Incubate for a defined period (e.g., 72h) Incubate for a defined period (e.g., 72h) Treat cells with varying concentrations of this compound->Incubate for a defined period (e.g., 72h) Add viability reagent (e.g., MTT, CellTiter-Glo) Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate for a defined period (e.g., 72h)->Add viability reagent (e.g., MTT, CellTiter-Glo) Measure signal (absorbance/luminescence) Measure signal (absorbance/luminescence) Add viability reagent (e.g., MTT, CellTiter-Glo)->Measure signal (absorbance/luminescence) Calculate percentage of viable cells Calculate percentage of viable cells Measure signal (absorbance/luminescence)->Calculate percentage of viable cells Determine EC50 Determine EC50 Calculate percentage of viable cells->Determine EC50

Caption: Workflow for a cell viability assay.

Methodology:

  • Cell Seeding:

    • Seed PSMA-expressing prostate cancer cells (e.g., LNCaP) and a PSMA-negative control cell line (e.g., PC-3) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a predetermined period (e.g., 48, 72, or 96 hours) under standard cell culture conditions.

  • Viability Assessment:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at ~570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Conclusion

This compound exerts its anticancer effects through the targeted inhibition of Prostate-Specific Membrane Antigen. This inhibition disrupts the enzymatic activity of PSMA, leading to the downregulation of pro-survival signaling pathways, primarily the PI3K/Akt/mTOR and MAPK cascades. While specific quantitative binding data for this compound remains to be publicly disclosed, the established role of PSMA in prostate cancer progression provides a strong rationale for its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel PSMA inhibitors, facilitating their development as targeted therapies and diagnostic agents for prostate cancer.

References

The Advent of tert-Butyl-DCL: A Keystone in Prostate Cancer Theranostics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of a Prominent PSMA Inhibitor

This whitepaper provides a comprehensive overview of tert-Butyl-DCL, a significant small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry, synthesis protocols, and the biological impact of this compound on prostate cancer signaling pathways.

Introduction: The Rise of PSMA-Targeted Therapeutics

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the landscape of prostate cancer diagnosis and treatment. Its expression is significantly elevated in prostate cancer cells, particularly in metastatic and castration-resistant forms, making it an ideal candidate for targeted therapies.[1][2] Urea-based glutamate-urea-lysine (Glu-urea-Lys) scaffolds have been identified as highly potent and specific inhibitors of PSMA's enzymatic activity.[3] this compound, chemically known as (S)-Di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate, represents a key intermediate in the synthesis of these inhibitors.[4][][] The tert-butyl protecting groups offer synthetic advantages, ensuring stability during the construction of the core molecule and allowing for selective deprotection in later stages.[][] This guide will explore the discovery and detailed synthesis of this compound and its role in the broader context of PSMA inhibition.

Discovery and Rationale

The development of urea-based PSMA inhibitors was a pivotal advancement in targeting prostate cancer. These compounds were designed as peptidomimetic analogs that effectively bind to the active site of PSMA. The core structure, glutamate-urea-lysine, mimics the natural substrates of PSMA, thereby achieving high affinity and specificity. The incorporation of tert-butyl ester protecting groups, leading to the synthesis of molecules like this compound, was a strategic decision to facilitate multi-step syntheses and the attachment of various functional moieties, such as chelators for radiolabeling in theranostic applications.

Physicochemical Properties and Data

Quantitative data for this compound and its active, deprotected counterparts are crucial for understanding their therapeutic potential. The following table summarizes key physicochemical and biological parameters.

PropertyValueReference
Chemical Name (S)-Di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate[4][]
Synonym (OtBu)KuE(OtBu)2N/A
CAS Number 1025796-31-9[4]
Molecular Formula C24H45N3O7[7]
Molecular Weight 487.63 g/mol [7]
Topological Polar Surface Area 146 Ų[]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound involves the formation of a urea linkage between a protected glutamic acid derivative and a protected lysine derivative. The following protocol is a composite methodology based on established procedures for similar urea-based PSMA inhibitors.[3][8][9][10][11][12]

Materials and Reagents
  • L-Glutamic acid di-tert-butyl ester hydrochloride (H-Glu(OBut)-OBut HCl)

  • (S)-2-amino-6-(benzyloxycarbonylamino)hexanoic acid tert-butyl ester (H-Lys(Z)-OBut)

  • Triphosgene

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Experimental Procedure

Step 1: Formation of the Isocyanate Intermediate

  • Dissolve L-Glutamic acid di-tert-butyl ester hydrochloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add N,N-Diisopropylethylamine (DIPEA) dropwise to the solution.

  • In a separate flask, dissolve triphosgene in anhydrous dichloromethane.

  • Slowly add the triphosgene solution to the glutamic acid derivative solution at -78°C.

  • Allow the reaction to stir at this temperature for a specified period to form the isocyanate intermediate.

Step 2: Urea Bond Formation

  • In a separate flask, dissolve (S)-2-amino-6-(benzyloxycarbonylamino)hexanoic acid tert-butyl ester in anhydrous dichloromethane.

  • Add the lysine derivative solution to the reaction mixture containing the isocyanate intermediate.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction and perform an aqueous workup to isolate the protected urea product.

  • Purify the product by column chromatography.

Step 3: Deprotection of the Lysine Side Chain

  • Dissolve the purified, protected urea product in a suitable solvent such as methanol or ethanol.

  • Add palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) to remove the benzyloxycarbonyl (Z) protecting group from the lysine side chain.

  • Monitor the reaction for completion (e.g., by TLC).

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

This synthetic workflow is depicted in the following diagram:

G cluster_synthesis Synthesis of this compound Glu_protected H-Glu(OtBu)-OtBu Isocyanate Isocyanate Intermediate Glu_protected->Isocyanate 1 Lys_protected H-Lys(Z)-OtBu Protected_Urea Protected Glu-urea-Lys Lys_protected->Protected_Urea Triphosgene Triphosgene, DIPEA Triphosgene->Isocyanate Isocyanate->Protected_Urea 2 Deprotection H2, Pd/C Protected_Urea->Deprotection 3 Final_Product This compound Deprotection->Final_Product

A generalized workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of PSMA inhibitors stems from their ability to specifically target and disrupt the function of PSMA on prostate cancer cells. Upon deprotection of the tert-butyl groups, the active inhibitor binds to the enzymatic active site of PSMA. This binding can be leveraged to deliver cytotoxic payloads, such as radionuclides, directly to the tumor cells.[1]

Recent studies have elucidated that PSMA itself is not merely a passive biomarker but an active participant in prostate cancer progression. PSMA expression has been shown to redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[13][14][15] This switch promotes cell survival and proliferation. Inhibition of PSMA's enzymatic activity can counteract this effect. By blocking PSMA, the downstream signaling cascade of the PI3K-AKT pathway is suppressed, which can lead to the induction of apoptosis.[16]

The proposed signaling pathway is as follows:

G cluster_pathway PSMA Inhibition Signaling Pathway PSMA_Inhibitor This compound (active form) PSMA PSMA PSMA_Inhibitor->PSMA Inhibits Apoptosis Apoptosis PSMA_Inhibitor->Apoptosis PI3K PI3K PSMA->PI3K Activates AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Inhibition of PSMA leads to downregulation of the PI3K-AKT pathway.

Furthermore, some PSMA-targeted therapies have been shown to induce apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and caspases.[2][17]

Conclusion and Future Directions

This compound is a fundamentally important molecule in the development of advanced diagnostics and therapeutics for prostate cancer. Its synthesis, while requiring careful control of protecting groups, provides a versatile platform for the creation of highly specific PSMA-targeted agents. The understanding of PSMA's role in cell signaling pathways opens new avenues for combination therapies where PSMA inhibitors could be used to sensitize tumors to other anticancer drugs. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors and exploring their efficacy in a broader range of PSMA-expressing cancers.

References

The Role of tert-Butyl-DCL and Analogous PSMA-Targeting Probes in the Bioimaging of Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the application of tert-Butyl-DCL and structurally similar Prostate-Specific Membrane Antigen (PSMA)-targeting fluorescent probes in the bioimaging of tumor cells. While specific photophysical and quantitative bioimaging data for this compound are not extensively available in the public domain, this document provides a comprehensive overview based on analogous, well-characterized PSMA inhibitors. The guide outlines the core principle of PSMA-targeted imaging, summarizes key quantitative data from related fluorescent probes, provides detailed experimental protocols for their use in a research setting, and visualizes the underlying mechanisms and workflows through diagrams.

Introduction: The Principle of PSMA-Targeted Bioimaging

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, as well as in the neovasculature of various other solid tumors. This overexpression makes it an attractive target for the specific delivery of imaging agents and therapeutics. Small molecule inhibitors, such as this compound, are designed to bind with high affinity and selectivity to the enzymatic active site of PSMA.[1][2][3]

When these small molecule inhibitors are conjugated to a fluorescent dye, they become powerful tools for bioimaging. These fluorescent probes can be used to visualize and quantify the presence of PSMA-expressing tumor cells in both in vitro and in vivo models. The fundamental principle involves the probe's PSMA-binding moiety guiding the attached fluorophore to the target cells, leading to a localized increase in fluorescence signal that can be detected using various imaging modalities, such as fluorescence microscopy and in vivo optical imaging.

Quantitative Data for PSMA-Targeting Fluorescent Probes

The following tables summarize key quantitative parameters for representative PSMA-targeting fluorescent probes. It is important to note that these data are for probes analogous to a fluorescently labeled this compound and serve to provide a reference for expected performance.

Probe Name/DescriptionIC50 (nM)Tumor-to-Background Ratio (TBR)Cell Line(s)Reference
Fluorescent Probe 29 (CB1R)1.8 ± 0.3Not ApplicableCHO (human CB1R)[4]
PB-Gly-Taxol Not ApplicableNot ApplicableHeLa[5]
Probe Name/DescriptionExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (M⁻¹cm⁻¹)Reference
ATTO565 NHS ester 5645900.82120,000[6]
ATTO647N azide 6466640.65150,000[6]
BODIPY-labeled PSMA Bioconjugates ~500~510Not SpecifiedNot Specified[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving PSMA-targeting fluorescent probes. These protocols are generalized and may require optimization for specific probes and cell lines.

Synthesis of a Fluorescently Labeled PSMA Inhibitor (General Protocol)

This protocol describes a general approach for conjugating a PSMA inhibitor (containing a primary amine) with an NHS-ester functionalized fluorescent dye.

Materials:

  • PSMA inhibitor with a linker containing a primary amine (e.g., a derivative of this compound)

  • NHS-ester functionalized fluorescent dye (e.g., Cy5-NHS ester)

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solid Phase Extraction (SPE) cartridge or HPLC for purification

  • Lyophilizer

Procedure:

  • Dissolve the PSMA inhibitor in anhydrous DMF.

  • Add DIPEA to the solution to act as a base.

  • In a separate light-protected vial, dissolve the NHS-ester fluorescent dye in anhydrous DMF.

  • Slowly add the dye solution to the inhibitor solution while stirring.

  • Allow the reaction to proceed for 4-12 hours at room temperature, protected from light.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the fluorescent probe conjugate using a C18 SPE cartridge or by preparative HPLC.

  • Lyophilize the purified product to obtain a dry powder.

  • Store the final product at -20°C or -80°C, protected from light.

In Vitro Cell Staining and Fluorescence Microscopy

Materials:

  • PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, DU-145) cancer cell lines

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixing (optional)

  • DAPI for nuclear counterstaining

  • Fluorescently labeled PSMA probe

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Seed PSMA-positive and PSMA-negative cells onto glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.

  • Prepare a working solution of the fluorescent PSMA probe in serum-free cell culture medium (e.g., 100 nM).

  • Wash the cells twice with warm PBS.

  • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

  • For a blocking experiment (to confirm specificity), pre-incubate a set of PSMA-positive cells with a high concentration (e.g., 10 µM) of an unlabeled PSMA inhibitor for 30 minutes before adding the fluorescent probe.

  • Wash the cells three times with warm PBS to remove the unbound probe.

  • Add fresh culture medium or PBS to the cells.

  • (Optional) Fix the cells with 4% PFA for 15 minutes at room temperature, followed by washing with PBS.

  • Counterstain the cell nuclei with DAPI for 5 minutes, followed by washing.

  • Image the cells using a fluorescence microscope. Acquire images in the channels corresponding to the fluorescent probe and DAPI.

In Vivo Tumor Imaging in a Mouse Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • PSMA-positive tumor cells (e.g., C4-2)

  • Matrigel

  • Fluorescently labeled PSMA probe

  • In vivo imaging system (IVIS) or similar

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Subcutaneously implant PSMA-positive tumor cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Prepare a sterile solution of the fluorescent PSMA probe in saline or PBS.

  • Anesthetize the mice.

  • Administer the probe via intravenous (tail vein) injection.

  • At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

  • After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm probe distribution.

  • Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

PSMA-Targeted Bioimaging Workflow cluster_synthesis Probe Synthesis cluster_invitro In Vitro Imaging cluster_invivo In Vivo Imaging PSMA_Inhibitor PSMA Inhibitor (e.g., this compound) Conjugation Conjugation Reaction PSMA_Inhibitor->Conjugation Fluorescent_Dye Fluorescent Dye (NHS-ester) Fluorescent_Dye->Conjugation Purification Purification (HPLC/SPE) Conjugation->Purification Fluorescent_Probe Fluorescent PSMA Probe Purification->Fluorescent_Probe Probe_Incubation Probe Incubation Fluorescent_Probe->Probe_Incubation Probe_Injection IV Injection Fluorescent_Probe->Probe_Injection Tumor_Cells PSMA+ Tumor Cells Tumor_Cells->Probe_Incubation Washing Washing Probe_Incubation->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Tumor_Model Mouse with PSMA+ Tumor Tumor_Model->Probe_Injection IVIS In Vivo Imaging (IVIS) Probe_Injection->IVIS

Caption: Workflow for PSMA-targeted bioimaging from probe synthesis to in vivo application.

Mechanism of PSMA-Targeted Probe Localization Probe Fluorescent PSMA Probe Binding Specific Binding Probe->Binding Targets Tumor_Cell PSMA-Expressing Tumor Cell PSMA PSMA Receptor Tumor_Cell->PSMA Expressed on surface PSMA->Binding Binds to Internalization Internalization (Endocytosis) Binding->Internalization Signal Fluorescence Signal Accumulation Internalization->Signal

Caption: Mechanism of fluorescent probe accumulation in PSMA-positive tumor cells.

Conclusion

This compound, as a PSMA inhibitor, represents a class of molecules with significant potential for the development of targeted bioimaging agents. While detailed public data on a fluorescently labeled version of this compound is limited, the extensive research on analogous PSMA-targeting probes provides a strong foundation for its application. The high specificity for PSMA allows for clear visualization of tumor cells, aiding in preclinical research and potentially in future clinical applications such as image-guided surgery. The protocols and data presented in this guide offer a comprehensive starting point for researchers looking to utilize PSMA-targeted fluorescent probes for tumor cell bioimaging. Further research into the specific photophysical properties and in vivo performance of a fluorescently conjugated this compound is warranted to fully elucidate its capabilities as a bioimaging tool.

References

An In-depth Technical Guide on the Core Properties of tert-Butyl-DCL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-DCL, systematically known as (S)-Di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate, is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein that is highly overexpressed in prostate cancer cells, making it a prime target for both diagnostics and therapeutics. This compound serves as a crucial building block in the synthesis of more complex molecules, such as fluorescent probes and radiolabeled ligands, for the imaging and treatment of prostate cancer.[1][2][3][4] This guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical characteristics, biological function, and the signaling pathways it influences.

Chemical Properties and Synthesis

This compound is a complex di-tert-butyl-protected amino acid derivative.[5] The tert-butyl protecting groups on the carboxylic acid functionalities enhance its stability during multi-step chemical syntheses and can be readily removed under acidic conditions when required.[3][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1025796-31-9[7]
Molecular Formula C₂₄H₄₅N₃O₇[7]
Molecular Weight 487.63 g/mol [7]
Topological Polar Surface Area 146 Ų[5]
Appearance Solid[6]
Storage Conditions -20°C, protected from light and moisture[8]

Biological Activity and Mechanism of Action

The primary biological function of this compound stems from its ability to act as a competitive inhibitor of Prostate-Specific Membrane Antigen (PSMA).[9] PSMA has enzymatic activity, specifically as a glutamate carboxypeptidase. By binding to the active site of PSMA, this compound blocks its enzymatic function.

Quantitative Data on PSMA Inhibition

While specific IC50 or Ki values for this compound are not publicly available, the affinity of urea-based PSMA inhibitors is typically in the low nanomolar range. For instance, similar small molecule PSMA inhibitors have demonstrated high affinity for PSMA-expressing cells.[10] The inhibitory activity of such compounds is commonly determined through competitive binding assays.

Table 2: Representative Inhibitory Activities of Similar Urea-Based PSMA Inhibitors

CompoundIC50 (nM)Cell LineReference
PSMA I&T2.3 ± 1.4LNCaP[11]
PSMA-6170.90 ± 0.30LS174T[12]
DBCO-PEG4-CTT-541.0LNCaP[10]

Signaling Pathways Modulated by PSMA Inhibition

Recent research has elucidated a critical role for PSMA in modulating intracellular signaling pathways that are crucial for prostate cancer progression, particularly the PI3K/Akt pathway.[13] PSMA expression has been shown to redirect cell survival signaling from the MAPK pathway towards the PI3K/Akt pathway, thereby promoting tumor growth and survival.[1][14][15]

Inhibition of PSMA's enzymatic activity has been demonstrated to suppress PI3K signaling.[5][6] This occurs because PSMA-mediated cleavage of extracellular substrates leads to the release of glutamate, which can then activate metabotropic glutamate receptors (mGluR) on the cancer cell surface. This activation, in turn, stimulates the p110β catalytic subunit of PI3K, leading to the phosphorylation and activation of Akt.[5] By blocking PSMA, inhibitors like this compound can prevent this cascade, leading to a reduction in pro-survival signaling.

Logical Workflow for PSMA-Mediated PI3K/Akt Pathway Activation

PSMA_PI3K_Akt_Pathway cluster_membrane Cell Membrane Extracellular_Substrates Extracellular Substrates PSMA PSMA Extracellular_Substrates->PSMA Cleavage Glutamate Glutamate PSMA->Glutamate Releases mGluR mGluR Glutamate->mGluR Activates PI3K PI3K (p110β) mGluR->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Akt to p-Akt Akt Akt Cell_Survival Cell Survival & Growth pAkt->Cell_Survival Promotes tert_Butyl_DCL This compound tert_Butyl_DCL->PSMA Inhibits

Caption: PSMA-mediated activation of the PI3K/Akt signaling pathway and its inhibition by this compound.

Experimental Protocols

Competitive Binding Assay for PSMA Inhibitors

This protocol is adapted from methodologies used for similar urea-based PSMA inhibitors.[11][16]

  • Cell Culture: PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media and seeded in 24-well plates to form monolayers.

  • Radioligand Preparation: A known PSMA-targeting radioligand (e.g., ¹²⁵I-labeled MIP-1072) is used as the competitor.

  • Competition Assay:

    • Cells are incubated with a constant concentration of the radioligand and increasing concentrations of the test inhibitor (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled PSMA inhibitor (e.g., 2-PMPA).

    • Incubation is typically carried out at 4°C for 1 hour to minimize internalization.

  • Washing and Lysis: After incubation, cells are washed with cold buffer to remove unbound ligand and then lysed.

  • Quantification: The amount of bound radioactivity in the cell lysates is measured using a gamma counter.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Cellular Uptake and Internalization Assay

This protocol outlines a general method for assessing the cellular uptake and internalization of PSMA-targeted molecules.[4][17]

  • Cell Seeding: PSMA-positive cells (e.g., LNCaP) are seeded in culture dishes and allowed to adhere.

  • Incubation with Test Compound: Cells are incubated with a labeled version of the compound of interest (e.g., a radiolabeled derivative of this compound) for various time points (e.g., 1, 2, 4, 6 hours) at 37°C.

  • Determination of Total Cell-Associated Radioactivity:

    • At each time point, the medium is removed, and cells are washed with cold PBS.

    • Cells are lysed, and the radioactivity in the lysate is measured to determine the total cell-associated radioactivity (surface-bound + internalized).

  • Determination of Internalized Radioactivity:

    • To differentiate between surface-bound and internalized compound, after incubation and washing, cells are treated with an acidic buffer (e.g., glycine buffer, pH 2.5) for a short period to strip off surface-bound radioactivity.

    • The radioactivity remaining in the cells after the acid wash represents the internalized fraction.

  • Data Normalization: Cellular uptake and internalization are typically expressed as a percentage of the added dose per milligram of cellular protein.

In Vivo Biodistribution Study

This protocol describes a general procedure for evaluating the in vivo distribution of a radiolabeled PSMA inhibitor.[1][14]

  • Animal Model: Tumor-bearing animal models are established by subcutaneously inoculating PSMA-positive human prostate cancer cells into immunocompromised mice.

  • Radiotracer Administration: The radiolabeled compound is administered to the tumor-bearing mice, typically via tail vein injection.

  • Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), animals are euthanized, and various organs and tissues of interest (including the tumor, blood, kidneys, liver, spleen, muscle, etc.) are collected and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The biodistribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from non-target organs.

Experimental Workflow for Biodistribution Studies

Biodistribution_Workflow A Establish Tumor Xenograft Model (PSMA-positive cells in mice) B Administer Radiolabeled This compound Derivative (i.v.) A->B C Euthanize Animals at Defined Time Points B->C D Harvest Organs and Tumor C->D E Weigh Tissues D->E F Measure Radioactivity (Gamma Counter) E->F G Calculate % Injected Dose per Gram of Tissue (%ID/g) F->G

References

Exploring the Anticancer Activity of tert-Butyl-DCL: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: PSMA Inhibition

tert-Butyl-DCL is designed to specifically bind to and inhibit the enzymatic activity of PSMA.[4][5] PSMA has been shown to play a role in several cancer-promoting signaling pathways, most notably the PI3K/Akt pathway. By inhibiting PSMA, this compound is hypothesized to disrupt these signaling cascades, leading to a reduction in cancer cell proliferation, survival, and angiogenesis.

Below is a diagram illustrating the putative signaling pathway affected by this compound.

PSMA_Signaling_Pathway cluster_cell Cancer Cell This compound This compound PSMA PSMA This compound->PSMA Inhibition PI3K PI3K PSMA->PI3K Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Putative Signaling Pathway of this compound

Quantitative Data Summary

Due to the absence of published studies on this compound, specific quantitative data cannot be provided. However, the following tables represent the types of data that would be generated from the experimental protocols described below to characterize the anticancer activity of a compound like this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 72h
LNCaPProstate Cancer (PSMA+)Hypothetical Value
PC-3Prostate Cancer (PSMA-)Hypothetical Value
Caki-1Renal Cell CarcinomaHypothetical Value
HUVECNormal Endothelial CellsHypothetical Value

Table 2: Apoptosis Induction

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
LNCaPControlHypothetical ValueHypothetical Value
LNCaPThis compound (IC50)Hypothetical ValueHypothetical Value

Table 3: Protein Expression Modulation (Western Blot Densitometry)

ProteinTreatmentRelative Expression Level (Normalized to Control)
p-Akt (Ser473)This compoundHypothetical Value
Cleaved Caspase-3This compoundHypothetical Value
Bcl-2This compoundHypothetical Value

Detailed Experimental Protocols

The following are detailed protocols for key experiments to elucidate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., LNCaP, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add this compound (Serial Dilutions) A->B C Incubate (72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize with DMSO E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H Apoptosis_Assay_Workflow A Seed & Treat Cells with this compound B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F

References

An In-depth Technical Guide to tert-Butyl-DCL (CAS Number: 1025796-31-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-DCL, with the CAS number 1025796-31-9, is a synthetic intermediate crucial in the development of targeted therapeutics and diagnostics.[1][2] Specifically, it serves as a key building block for the synthesis of urea-based inhibitors of Prostate-Specific Membrane Antigen (PSMA), a well-validated target in cancer research, particularly for prostate cancer.[3][4] This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, a plausible synthesis and purification protocol based on related compounds, and its role in modulating cellular signaling pathways through PSMA inhibition.

Physicochemical Properties

This compound, chemically known as (S)-Di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate, possesses the following properties:[][6]

PropertyValueSource
CAS Number 1025796-31-9[7]
Molecular Formula C₂₄H₄₅N₃O₇[6][7]
Molecular Weight 487.63 g/mol [6]
Appearance Solid[]
Solubility Soluble in water[1]
Predicted Boiling Point 596.6 ± 50.0 °C[7]
Predicted Melting Point Not Available[7]
Storage -20°C[8]

Synthesis and Purification

Plausible Experimental Protocol:

Materials:

  • (S)-lysine(Z)-tert-butyl ester

  • Triphosgene

  • Diisopropylethylamine (DIPEA)

  • (S)-glutamic acid di-tert-butyl ester hydrochloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Synthesis Workflow:

G cluster_synthesis Synthesis of this compound cluster_purification Purification Lys 1. (S)-lysine(Z)-tert-butyl ester Urea_formation 5. Urea Formation Lys->Urea_formation Glu 2. (S)-glutamic acid di-tert-butyl ester Glu->Urea_formation Triphosgene 3. Triphosgene Triphosgene->Urea_formation DIPEA 4. DIPEA in DCM DIPEA->Urea_formation Protected_DCL 6. Protected Intermediate Urea_formation->Protected_DCL Deprotection 7. Hydrogenolysis (Pd/C, H2) Protected_DCL->Deprotection Final_Product 8. This compound Deprotection->Final_Product Crude_Product 9. Crude this compound Column_Chromatography 10. Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product 11. Pure this compound Column_Chromatography->Pure_Product

Caption: A plausible workflow for the synthesis and purification of this compound.

Step 1: Urea Formation

  • Dissolve (S)-lysine(Z)-tert-butyl ester in anhydrous DCM.

  • Add triphosgene to the solution at 0°C under an inert atmosphere.

  • Slowly add a solution of DIPEA in anhydrous DCM to the reaction mixture.

  • After stirring, add a solution of (S)-glutamic acid di-tert-butyl ester hydrochloride and additional DIPEA in anhydrous DMF.

  • Allow the reaction to proceed to completion, monitored by thin-layer chromatography (TLC).

Step 2: Deprotection

  • The crude protected intermediate is dissolved in methanol.

  • 10% Palladium on carbon is added to the solution.

  • The mixture is subjected to hydrogenation to remove the benzyloxycarbonyl (Z) protecting group from the lysine residue.

  • The reaction progress is monitored by TLC.

Step 3: Purification

  • After completion of the deprotection, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Fractions containing the pure product are combined and the solvent is evaporated to yield the final product.

Mechanism of Action and Signaling Pathways

This compound is a precursor for inhibitors that target Prostate-Specific Membrane Antigen (PSMA), a transmembrane carboxypeptidase that is highly overexpressed on the surface of prostate cancer cells. Inhibition of PSMA's enzymatic activity has been shown to have anti-cancer effects.

PSMA expression has been linked to the activation of the PI3K-Akt signaling pathway, a critical pathway for cell survival and proliferation, while suppressing the MAPK/ERK pathway. This signaling switch is believed to contribute to prostate cancer progression. Therefore, inhibitors derived from this compound are expected to counteract this effect, leading to the inhibition of the pro-survival PI3K-Akt pathway and potentially reactivating apoptotic signals.

PSMA-Mediated Signaling Pathway:

G PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK MAPK/ERK PSMA->MAPK Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor PSMA Inhibitor (derived from This compound) Inhibitor->PSMA Blocks

Caption: PSMA signaling promotes cell survival via the PI3K/Akt pathway.

Biological Activity

Conclusion

This compound is a valuable chemical entity for the development of targeted therapies against PSMA-expressing cancers. Its physicochemical properties and the general principles of its synthesis are understood, providing a solid foundation for its use in medicinal chemistry and drug discovery. The inhibition of the PSMA-driven PI3K-Akt signaling pathway by molecules derived from this compound represents a promising strategy for cancer treatment. Further research to publicly document its specific biological activity and a detailed, optimized synthesis protocol would be beneficial to the scientific community.

References

Unraveling the Molecular Interactions of tert-Butyl-DCL: A Technical Guide to its Selectivity and Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of selectivity and affinity for tert-Butyl-DCL, a key intermediate in the synthesis of potent urea-based inhibitors of Prostate-Specific Membrane Antigen (PSMA). As a precursor molecule, understanding its binding characteristics and interaction with PSMA is crucial for the rational design and development of novel diagnostic and therapeutic agents targeting prostate cancer. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and a visualization of the relevant biological pathways.

Core Concepts: Affinity and Selectivity of PSMA Inhibitors

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is significantly overexpressed in prostate cancer cells, making it an exceptional target for targeted therapies. The efficacy of PSMA inhibitors is largely determined by two key parameters:

  • Affinity: The strength of the binding interaction between the inhibitor and the PSMA protein. This is quantitatively expressed by metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.

  • Selectivity: The inhibitor's preference for binding to PSMA over other proteins or enzymes in the body. High selectivity is critical to minimize off-target effects and reduce potential toxicity.

Quantitative Data Summary

The following table summarizes the binding affinities of several urea-based PSMA inhibitors synthesized using methodologies involving precursors like this compound. This data, extracted from the work of Gade N, et al. (2023), serves as a reference for the potency of compounds built upon the Lys-urea-Glu scaffold.[1]

CompoundTargetAssay TypeCell LineRadioligandIC50 (µM)
Compound 6a PSMACompetitive Binding AssayLNCaP[18F]PSMA-10071.5
Compound 6b PSMACompetitive Binding AssayLNCaP[18F]PSMA-10070.09
Compound 17 PSMACompetitive Binding AssayLNCaP[18F]PSMA-10070.013
2-PMPA PSMACompetitive Binding AssayLNCaP[18F]PSMA-1007Control
PSMA-1007 PSMACompetitive Binding AssayLNCaP[18F]PSMA-1007Control

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the radioligand binding. Lower IC50 values indicate higher binding affinity.

Experimental Protocols

The following is a detailed methodology for a competitive binding assay used to determine the PSMA inhibitory potency of urea-based compounds, as described by Gade N, et al. (2023).[1]

In Vitro Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PSMA.

Materials:

  • PSMA-expressing LNCaP cells

  • [18F]PSMA-1007 (radioligand)

  • Test compounds (e.g., newly synthesized PSMA inhibitors)

  • 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) and PSMA-1007 (as reference compounds)

  • Cell culture medium

  • Binding buffer

  • Multi-well plates

  • Gamma counter

Procedure:

  • Cell Culture: LNCaP cells are cultured under standard conditions until they reach the desired confluence.

  • Assay Preparation: The cells are harvested, washed, and resuspended in a binding buffer to a specific concentration.

  • Competition Reaction:

    • A constant concentration of the radioligand, [18F]PSMA-1007, is added to all wells.

    • Varying concentrations of the test compounds (typically in a serial dilution) are added to the wells.

    • Control wells containing only the radioligand (for total binding) and wells with an excess of a known high-affinity PSMA inhibitor like 2-PMPA or unlabeled PSMA-1007 (for non-specific binding) are also prepared.

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of the wells are filtered through a membrane that traps the cells with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity on each filter is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding at each concentration of the test compound is plotted against the logarithm of the compound concentration. The IC50 value is then determined from the resulting sigmoidal curve.

G cluster_prep Assay Preparation cluster_reaction Competition Reaction cluster_analysis Data Acquisition & Analysis LNCaP LNCaP Cell Culture Harvest Harvest & Resuspend Cells LNCaP->Harvest Add_Radio Add [18F]PSMA-1007 Harvest->Add_Radio Add_Test Add Test Compounds (Serial Dilution) Add_Radio->Add_Test Add_Controls Add Controls (Total & Non-specific) Add_Test->Add_Controls Incubate Incubate to Equilibrium Add_Controls->Incubate Filter Filter & Wash Incubate->Filter Count Gamma Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot & Determine IC50 Calculate->Plot

Experimental workflow for the in vitro competitive binding assay.

Signaling Pathways Modulated by PSMA Inhibition

The binding of inhibitors to PSMA not only blocks its enzymatic activity but can also modulate intracellular signaling pathways, impacting cancer cell survival and proliferation. Research has shown that PSMA expression can influence a critical switch between the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways.[2][3][4]

  • In the presence of high PSMA expression: PSMA can interact with cellular scaffolding proteins, leading to the preferential activation of the PI3K/AKT pathway . This pathway is a key driver of cell survival, proliferation, and resistance to apoptosis.

  • Upon PSMA inhibition: By blocking the function of PSMA, inhibitors can disrupt this signaling axis, potentially leading to a decrease in the pro-survival signals from the PI3K/AKT pathway. This can render cancer cells more susceptible to apoptosis and other therapeutic interventions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus PSMA PSMA PI3K PI3K PSMA->PI3K Promotes Receptor Growth Factor Receptor RAS RAS Receptor->RAS Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival & Anti-Apoptosis mTOR->Survival tert_Butyl_DCL This compound (PSMA Inhibitor) tert_Butyl_DCL->PSMA Inhibits

PSMA-mediated signaling pathway modulation.

Conclusion

While direct quantitative binding data for the precursor this compound is not extensively documented, its central role in the synthesis of highly potent and selective urea-based PSMA inhibitors is undisputed. The provided experimental protocols offer a robust framework for assessing the affinity of novel compounds derived from this core structure. Furthermore, the elucidation of PSMA's influence on critical cancer cell signaling pathways underscores the therapeutic potential of its inhibition. Future research focusing on the detailed characterization of key synthetic intermediates like this compound will undoubtedly contribute to the continued advancement of targeted therapies for prostate cancer.

References

Preliminary Efficacy of tert-Butyl-DCL: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: tert-Butyl-DCL is a small molecule inhibitor targeting Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of prostate cancer cells.[1][2][3][4][5][6][7] This heightened expression makes PSMA an attractive target for therapeutic intervention in prostate cancer.[2][5] Preliminary studies and research on related compounds suggest that this compound holds promise not only as a potential anti-cancer agent but also as a high-affinity bioimaging tool for diagnostics.[1][3][4][5][6][7] This technical guide provides a summary of the available preliminary data and outlines the established experimental protocols relevant to the evaluation of this compound's efficacy.

Mechanism of Action and Signaling Pathway

While direct studies on the signaling pathways affected by this compound are not yet publicly detailed, research on structurally related compounds offers valuable insights. A similar tert-butyl-containing compound, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), has been shown to induce apoptosis in cancer cells through the mitochondrial-dependent intrinsic pathway.[8][9] This process is characterized by the modulation of key apoptotic proteins, including a decrease in the anti-apoptotic protein Bcl-2 and the precursors of caspases 3 and 9, alongside an increase in their cleaved, active forms.[8][9]

Furthermore, this related compound has been observed to suppress the Src/AKT/STAT3 cell survival signaling cascade.[8][9] It is plausible that this compound, through its inhibition of PSMA, may trigger similar pro-apoptotic pathways.

This compound This compound PSMA PSMA This compound->PSMA Inhibits Cell Survival Signaling Cell Survival Signaling (Src/AKT/STAT3) PSMA->Cell Survival Signaling Suppresses Apoptosis Induction Apoptosis Induction Cell Survival Signaling->Apoptosis Induction Inhibits Bcl-2 Bcl-2 Apoptosis Induction->Bcl-2 Downregulates Caspase-9 Caspase-9 Apoptosis Induction->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Cell Death Cell Death Caspase-3->Cell Death Executes

Hypothesized Signaling Pathway of this compound.

Quantitative Data

Specific quantitative efficacy data for this compound, such as IC50 and Ki values, are not yet available in the public domain. However, the efficacy of any PSMA-targeting agent is intrinsically linked to the level of PSMA expression on the target cells. The following tables summarize representative PSMA expression levels in commonly used prostate cancer cell lines, which are critical for the design and interpretation of in vitro and in vivo studies of this compound.

Table 1: PSMA Expression in Prostate Cancer Cell Lines

Cell LinePSMA Expression LevelMethod of QuantificationReference
LNCaPHighRadioligand Binding Assay, Flow Cytometry[1][3][8]
22Rv1LowImmunofluorescent Staining[3]
PC-3Negative/Very LowImmunofluorescent Staining, Flow Cytometry[3][8]

Table 2: Representative Binding Affinities of Small Molecule PSMA Inhibitors

CompoundKi (nM)Assay TypeReference
SBPD-18.84Competitive Binding Assay[6]
PSMA-IN-12.49Not Specified[5]
BWD35.86 (IC50)Not Specified[5]

Note: The data in Table 2 is for other PSMA inhibitors and serves as a reference for the expected potency range.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not publicly available. The following are established methodologies for assessing the efficacy of small molecule inhibitors targeting cell surface antigens like PSMA.

PSMA Inhibition Assay (Competitive Binding)

This assay determines the ability of this compound to compete with a known radiolabeled ligand for binding to PSMA.

  • Cell Culture: LNCaP cells (high PSMA expression) are cultured in appropriate media and seeded in 24-well plates.

  • Radioligand Preparation: A known PSMA-targeting radioligand (e.g., [68Ga]Ga-PSMA-11) is prepared.

  • Competition Assay:

    • Cells are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of this compound are added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled known PSMA inhibitor.

  • Measurement: After incubation, cells are washed, and the bound radioactivity is measured using a gamma counter.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) is calculated by non-linear regression analysis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: LNCaP (PSMA-positive) and PC-3 (PSMA-negative) cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value.

  • Staining: After treatment, cells are harvested and stained with Annexin V-FITC (binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI; enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

In Vivo Efficacy in a Xenograft Model

This protocol outlines a typical study to assess the anti-tumor activity of this compound in a mouse model.

  • Animal Model: Male immunodeficient mice (e.g., BALB/c nude) are used.

  • Tumor Implantation: LNCaP or other PSMA-positive prostate cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally or intravenously) at various doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation PSMA Binding PSMA Binding Assay (IC50 Determination) Cell Viability Cell Viability Assay (MTT, IC50) PSMA Binding->Cell Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell Viability->Apoptosis Xenograft Model Xenograft Model Establishment Apoptosis->Xenograft Model Promising Results Treatment Treatment with This compound Xenograft Model->Treatment Tumor Growth Tumor Growth Monitoring Treatment->Tumor Growth Efficacy Analysis Efficacy Analysis (Tumor Growth Inhibition, Survival) Tumor Growth->Efficacy Analysis

Preclinical Experimental Workflow for this compound.

Conclusion

This compound is a promising small molecule inhibitor of PSMA with potential applications in both the treatment and imaging of prostate cancer. While comprehensive efficacy data is still emerging, the established role of PSMA in prostate cancer and the pro-apoptotic mechanisms of similar compounds provide a strong rationale for its continued development. The experimental protocols outlined in this guide represent the standard methodologies that will be crucial in defining the therapeutic potential of this compound. Future studies will need to focus on generating specific quantitative data for this compound to fully elucidate its efficacy profile.

References

The Strategic Role of tert-Butyl-DCL as a Precursor in the Synthesis of Potent PSMA Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of tert-Butyl-DCL, chemically known as (S)-Di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate, as a pivotal precursor in the development of Prostate-Specific Membrane Antigen (PSMA) inhibitors. The strategic use of tert-butyl protecting groups allows for the versatile and efficient synthesis of a wide array of PSMA-targeted agents for imaging and therapeutic applications. This document provides a comprehensive overview of the synthetic pathways, experimental protocols, and biological context for researchers in the field of oncology and drug discovery.

Introduction to PSMA and the Importance of Targeted Inhibitors

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, particularly in advanced, metastatic, and castration-resistant disease states.[1] This overexpression makes PSMA an exceptional biomarker and an ideal target for the development of highly specific diagnostic and therapeutic agents.[2] Small molecule inhibitors that bind to the enzymatic active site of PSMA have shown immense promise in the targeted delivery of imaging agents (e.g., PET and SPECT isotopes) and therapeutic payloads (e.g., radionuclides for radioligand therapy) directly to prostate cancer cells, thereby minimizing off-target toxicity.[1]

The core pharmacophore of many highly potent PSMA inhibitors is a glutamate-urea-lysine (Glu-urea-Lys or KuE) motif.[3] The synthesis of these inhibitors often requires a precursor in which the reactive carboxylic acid groups of the glutamate and lysine moieties are protected. This compound serves as such a precursor, with its tert-butyl ester protecting groups offering stability during synthetic manipulations and allowing for facile deprotection under acidic conditions to yield the final, active inhibitor.

Quantitative Data of PSMA Inhibitors Derived from Lysine-Urea-Glutamate Precursors

The following table summarizes the inhibitory potency (Ki and IC50 values) of several PSMA inhibitors synthesized using the lysine-urea-glutamate (KuE) scaffold, which is derived from precursors like this compound. This data highlights the high affinity and specificity of these compounds for PSMA.

Compound Name/ReferenceInhibitory Potency (Ki, nM)IC50 (nM)Notes
MIP-1072[4]4.6 ± 1.6[4]-Radioiodinated imaging agent.
MIP-1095[4]0.24 ± 0.14[4]-Radioiodinated imaging agent with higher affinity.
[125I]3[5]0.010[5]-Radiohalogenated urea-based inhibitor.
[18F]6[5]0.256[5]-Fluorine-18 labeled urea-based inhibitor.
[125I]8[5]0.351[5]-Radioiodinated urea-based inhibitor with a pyridine linker.
Siderophore Conjugate 6[6]-4[6]A potent inhibitor designed for potential MRI applications.
DBCO-PEG4-AH2-TG97[7]-2.83[7]A precursor for an inhibitor-directed enzyme prodrug therapy agent.
IDEPT Agent[7]-41[7]The final enzyme-inhibitor conjugate.
Ac-Y-2-Nal-K(Sub-KuE) (Compound 6)[8]-3.9 ± 1.7[8]High-affinity inhibitor with a naphthylalanine modification.
natLu-PSMA-10 (natLu-1)[9]-2.8 ± 0.5[9]Lutetium-complexed inhibitor for theranostic applications.

Experimental Protocols

Synthesis of a tert-Butyl Protected Lysine-Urea-Glutamate Precursor (A Derivative of this compound)

This protocol describes the synthesis of a protected lysine-urea-glutamate scaffold, a key intermediate in the production of PSMA inhibitors.

Materials:

  • Di-tert-butyl L-glutamate hydrochloride

  • Nε-Cbz-L-lysine tert-butyl ester

  • Triphosgene

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H2)

  • Methanol (MeOH)

Procedure:

  • Urea Formation:

    • Dissolve di-tert-butyl L-glutamate hydrochloride (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

    • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

    • Slowly add the triphosgene solution to the glutamate solution at 0 °C and stir for 1-2 hours.

    • Add Nε-Cbz-L-lysine tert-butyl ester (1.0 eq) to the reaction mixture and allow it to warm to room temperature, stirring overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Cbz- and tert-butyl-protected lysine-urea-glutamate.[10]

  • Cbz-Deprotection:

    • Dissolve the purified product in methanol.

    • Add 10% Pd/C catalyst.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the tert-butyl protected lysine-urea-glutamate precursor with a free ε-amino group, analogous to this compound.[10]

Conjugation of a Linker and Functional Moiety

This protocol outlines the coupling of a functional moiety (e.g., a chelator for radiolabeling) to the tert-butyl protected precursor. This example uses an NHS-ester activated linker.

Materials:

  • tert-Butyl protected lysine-urea-glutamate precursor

  • NHS-ester of the desired linker/functional moiety (e.g., DOTA-NHS-ester)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the tert-butyl protected lysine-urea-glutamate precursor (1.0 eq) and the NHS-ester of the linker/functional moiety (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under high vacuum.

  • Purify the crude product by preparative HPLC to obtain the fully protected PSMA inhibitor conjugate.

Final Deprotection of tert-Butyl Esters

This is the final step to yield the active PSMA inhibitor.

Materials:

  • Fully protected PSMA inhibitor conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

Procedure:

  • Dissolve the fully protected PSMA inhibitor conjugate in DCM.

  • Add a solution of TFA in DCM (typically 1:1 v/v). TIS can be added as a scavenger to prevent side reactions.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM or ether to remove residual TFA.

  • Purify the final deprotected PSMA inhibitor by preparative HPLC.

In Vitro Competitive Binding Assay for PSMA Inhibitors

This assay is used to determine the binding affinity (IC50) of the newly synthesized PSMA inhibitors.

Materials:

  • LNCaP cells (PSMA-positive prostate cancer cell line)

  • A known radiolabeled PSMA inhibitor (e.g., [125I]MIP-1095) as the radioligand

  • The newly synthesized, non-radiolabeled PSMA inhibitor (test compound)

  • Binding buffer (e.g., Tris-HCl buffer)

  • Multi-well plates

  • Gamma counter

Procedure:

  • Plate LNCaP cells in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in binding buffer.

  • Incubate the cells with a fixed concentration of the radioligand and varying concentrations of the test compound for a set time at 4 °C.

  • Wash the cells with ice-cold binding buffer to remove unbound radioligand.

  • Lyse the cells and measure the cell-bound radioactivity using a gamma counter.

  • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[9]

Visualizations

PSMA Signaling Pathway

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK MAPK PSMA->MAPK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Inhibition mTOR->Apoptosis ERK ERK MAPK->ERK

Experimental Workflow for PSMA Inhibitor Synthesis

PSMA_Inhibitor_Workflow Start Protected Amino Acids (Glu-OtBu, Lys-Cbz-OtBu) UreaFormation Urea Formation (Triphosgene) Start->UreaFormation CbzDeprotection Cbz Deprotection (H2, Pd/C) UreaFormation->CbzDeprotection Precursor This compound Precursor CbzDeprotection->Precursor Conjugation Conjugation (Linker/Functional Moiety) Precursor->Conjugation ProtectedInhibitor Fully Protected Inhibitor Conjugation->ProtectedInhibitor Deprotection tert-Butyl Deprotection (TFA) ProtectedInhibitor->Deprotection FinalInhibitor Active PSMA Inhibitor Deprotection->FinalInhibitor Evaluation Biological Evaluation (Binding Assay) FinalInhibitor->Evaluation

Conclusion

This compound and its analogues are indispensable precursors in the modular synthesis of a diverse range of PSMA inhibitors. The use of tert-butyl protecting groups provides a robust and flexible strategy for constructing complex molecules for both diagnostic and therapeutic purposes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy. The continued development of novel PSMA inhibitors, facilitated by versatile precursors like this compound, holds great promise for improving the diagnosis and treatment of prostate cancer.

References

Methodological & Application

Application Notes and Protocols for tert-Butyl-DCL in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-DCL is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly expressed on the surface of prostate cancer cells and in the neovasculature of many other solid tumors. Due to its high affinity and selectivity for PSMA, this compound is a valuable tool for both investigating the biological functions of PSMA and for the development of targeted anti-cancer therapies and imaging agents.[1][2] These application notes provide detailed protocols for the use of this compound in a cell culture setting to assess its effects on cell viability, signaling pathways, and for cellular imaging applications.

Note: Specific quantitative data and optimized protocols for this compound are not extensively available in publicly accessible literature. The following protocols are based on general procedures for small molecule inhibitors targeting PSMA and will likely require optimization for specific cell lines and experimental conditions.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: Cytotoxicity of this compound in PSMA-positive and PSMA-negative Cell Lines

Cell LinePSMA ExpressionCompoundIC50 (nM)Incubation Time (h)Assay Method
LNCaPHighThis compound10 - 10072MTT Assay
PC-3Low/NegativeThis compound> 10,00072MTT Assay
C4-2HighThis compound15 - 15072AlamarBlue Assay
DU-145NegativeThis compound> 10,00072AlamarBlue Assay

Table 2: Effect of this compound on PSMA Downstream Signaling

Cell LineTreatmentConcentration (nM)Duration (h)p-Akt/Akt Ratio (fold change)p-ERK/ERK Ratio (fold change)
LNCaPVehicle Control-241.01.0
LNCaPThis compound100240.41.1
LNCaPThis compound500240.21.0
C4-2Vehicle Control-241.01.0
C4-2This compound100240.51.2
C4-2This compound500240.31.1

Signaling Pathways

PSMA is known to modulate intracellular signaling pathways, notably the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. Inhibition of PSMA's enzymatic activity by this compound is expected to impact these pathways.

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activates RACK1 RACK1 PSMA->RACK1 Interacts with Integrin Integrin β1 FAK FAK Integrin->FAK IGF1R IGF-1R IGF1R->FAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Proliferation mTOR->Survival RACK1->FAK Inhibits interaction with Grb2 Grb2 Grb2 FAK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival tertButylDCL This compound tertButylDCL->PSMA Inhibits

Caption: PSMA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

General Cell Culture and Maintenance
  • Cell Lines: LNCaP (PSMA-positive), C4-2 (PSMA-positive), PC-3 (PSMA-negative), DU-145 (PSMA-negative).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol 1: Cell Viability Assay (MTT or AlamarBlue)

This protocol determines the cytotoxic effects of this compound on cancer cell lines.

Caption: Workflow for determining the IC50 of this compound.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT reagent (5 mg/mL in PBS) or AlamarBlue reagent

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight to dissolve the formazan crystals.

    • For AlamarBlue assay: Add 10 µL of AlamarBlue reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence with excitation at 560 nm and emission at 590 nm for the AlamarBlue assay using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol assesses the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PSMA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat the cells with the desired concentrations of this compound (e.g., 100 nM and 500 nM) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Calculate the ratio of phosphorylated protein to total protein.

Protocol 3: Fluorescence Microscopy for Cellular Uptake and Localization

This protocol visualizes the binding and potential internalization of a fluorescently labeled version of this compound.

Note: This protocol assumes the availability of a fluorescently labeled this compound derivative. If unavailable, this protocol can be adapted for immunofluorescence staining to detect PSMA expression.

Materials:

  • Glass-bottom culture dishes or chamber slides

  • Fluorescently labeled this compound

  • Paraformaldehyde (4% in PBS) for fixation

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere for 24-48 hours.

  • Labeling: Incubate the cells with the fluorescently labeled this compound at a predetermined optimal concentration (e.g., 100 nM) for 1-2 hours at 37°C. For competition experiments, pre-incubate a set of cells with a high concentration of unlabeled this compound for 30 minutes before adding the fluorescent probe.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Counterstaining: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells again with PBS, mount with mounting medium, and visualize using a fluorescence microscope with appropriate filter sets.

Conclusion

This compound is a potent and selective inhibitor of PSMA, making it an important research tool for studying prostate cancer biology and for the development of novel diagnostics and therapeutics. The protocols provided here offer a framework for investigating the cellular effects of this compound. Researchers should note the importance of optimizing these protocols for their specific experimental systems to ensure reliable and reproducible results.

References

Application Notes and Protocols: tert-Butyl-DCL in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1) or glutamate carboxypeptidase II, is a transmembrane protein significantly overexpressed in prostate cancer cells, particularly in advanced and metastatic disease.[1][2] Its expression levels correlate with tumor grade and stage, making it an attractive target for both diagnostic imaging and therapeutic intervention in prostate cancer.[1][2] tert-Butyl-DCL is a small molecule inhibitor designed to specifically target the enzymatic activity of PSMA.[3][4] As a glutamate-urea-lysine (KuE) based inhibitor, it holds potential for investigating the role of PSMA in cancer progression and for the development of novel anti-cancer therapies.[3][4][5]

These application notes provide a comprehensive overview of the potential applications of this compound in preclinical cancer models, with a focus on prostate cancer. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating its efficacy and mechanism of action.

Mechanism of Action and Signaling Pathways

This compound is designed to bind to the active site of PSMA, inhibiting its enzymatic function.[6] The inhibition of PSMA's enzymatic activity can disrupt downstream signaling pathways that are crucial for cancer cell survival and proliferation. Research has shown that PSMA expression can modulate key signaling cascades within cancer cells.[7][8][9][10][11]

PSMA-Mediated Signaling Pathways:

PSMA expression has been shown to induce a switch in signaling from the MAPK pathway to the pro-survival PI3K-AKT pathway.[7][9][10][11] This switch is thought to be mediated by the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and IGF-1R that normally activates the MAPK pathway.[9][10] Inhibition of PSMA with agents like this compound would be expected to reverse this switch, leading to decreased PI3K-AKT signaling and potentially increased MAPK signaling, ultimately promoting apoptosis and reducing cell survival.

PSMA_Signaling tert_Butyl_DCL This compound PSMA PSMA tert_Butyl_DCL->PSMA Inhibits RACK1 RACK1 PSMA->RACK1 Interacts with PI3K PI3K PSMA->PI3K Activates IGF1R IGF1R RACK1->IGF1R beta1_integrin beta1_integrin IGF1R->beta1_integrin FAK FAK beta1_integrin->FAK GRB2 GRB2 FAK->GRB2 MAPK MAPK GRB2->MAPK Proliferation Proliferation MAPK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: PSMA signaling pathway modulation by this compound.

Quantitative Data Summary

Quantitative data for this compound is not currently available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypePSMA ExpressionIC50 (µM) after 72h
LNCaPProstate CancerHighInsert Data
PC-3Prostate CancerLow/NegativeInsert Data
C4-2Prostate CancerHighInsert Data
OtherSpecifyHigh/Low/NegativeInsert Data

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle ControlSpecifyInsert DataN/AN/A
This compoundSpecify mg/kg, route, frequencyInsert DataInsert DataInsert Data
Positive ControlSpecifyInsert DataInsert DataInsert Data

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg)Insert DataInsert Data
Cmax (ng/mL)Insert DataInsert Data
Tmax (h)Insert DataInsert Data
AUC (0-t) (ng·h/mL)Insert DataInsert Data
Half-life (t1/2) (h)Insert DataInsert Data
Clearance (CL) (mL/h/kg)Insert DataN/A
Bioavailability (%)N/AInsert Data

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., LNCaP, PC-3)

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add this compound dilutions Seed_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT-based cell viability assay.

2. Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression and phosphorylation of proteins in the PSMA signaling pathway.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-PSMA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL detection reagent.

    • Visualize the protein bands using an imaging system.

In Vivo Assay

3. Prostate Cancer Xenograft Model

This protocol describes how to evaluate the in vivo anti-tumor efficacy of this compound.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • PSMA-positive prostate cancer cells (e.g., LNCaP)

    • Matrigel

    • This compound formulation

    • Vehicle control

    • Calipers

    • Anesthesia

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (at various doses) and the vehicle control to the respective groups according to the planned schedule (e.g., daily, intraperitoneal injection).

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Xenograft_Workflow Start Start Inject_Cells Inject cancer cells into mice Start->Inject_Cells Tumor_Growth Monitor tumor growth Inject_Cells->Tumor_Growth Randomize Randomize mice into groups Tumor_Growth->Randomize Treat Administer this compound/Vehicle Randomize->Treat Measure Measure tumor volume and body weight Treat->Measure Measure->Treat Repeat treatment cycle Euthanize Euthanize mice at endpoint Measure->Euthanize Analyze_Tumors Analyze excised tumors Euthanize->Analyze_Tumors End End Analyze_Tumors->End

Caption: Workflow for in vivo xenograft study.

Pharmacokinetic Study

4. Pharmacokinetic Analysis in Mice

This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound.

  • Materials:

    • Mice (e.g., C57BL/6 or BALB/c)

    • This compound formulation for intravenous (IV) and oral (PO) administration

    • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

    • Centrifuge

    • LC-MS/MS system

  • Protocol:

    • Administer a single dose of this compound to mice via IV (tail vein) and PO (oral gavage) routes.

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood samples to obtain plasma by centrifugation.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.

Conclusion

This compound represents a valuable research tool for investigating the role of PSMA in cancer biology. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and execute preclinical studies to evaluate the therapeutic potential of this and other PSMA inhibitors. While specific quantitative data for this compound is not yet widely available, the provided experimental frameworks will enable the generation of robust and reliable data to advance the understanding of PSMA-targeted therapies.

References

Application Notes and Protocols for Labeling tert-Butyl-DCL for Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the labeling of tert-Butyl-DCL, a potent prostate-specific membrane antigen (PSMA) inhibitor, for bioimaging applications. While specific protocols for the direct labeling of this compound are not widely published, this document outlines generalized strategies and methodologies based on the successful labeling of structurally similar PSMA inhibitors. The provided protocols and data should serve as a valuable resource for researchers developing novel imaging agents for prostate cancer and other PSMA-expressing malignancies.

Introduction

This compound is a small molecule inhibitor that targets the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed in prostate cancer cells.[1][2][3][4] This high selectivity makes it an attractive candidate for targeted imaging and therapy. By conjugating this compound to a reporter molecule, such as a fluorescent dye, it can be transformed into a powerful probe for in vitro and in vivo bioimaging, enabling the visualization of PSMA-expressing cells and tumors.

Labeling Strategies for this compound

The fundamental principle behind labeling this compound involves the covalent attachment of an imaging moiety. The choice of labeling chemistry depends on the functional groups available on both the this compound molecule and the imaging agent. Given the typical structure of small molecule inhibitors, common bioconjugation techniques targeting amines, carboxylic acids, or other reactive groups can be adapted.

A prevalent and effective strategy for labeling PSMA inhibitors is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes, which react with primary amines on the targeting molecule to form stable amide bonds. If this compound lacks a suitable primary amine, a derivative containing a linker with a terminal amine group can be synthesized.

Experimental Protocols

The following are generalized protocols for the fluorescent labeling of an amino-functionalized derivative of this compound. These protocols are based on established methods for labeling similar PSMA inhibitors.

Protocol 1: Labeling with Amine-Reactive Dyes (e.g., NHS Esters)

This protocol describes the conjugation of an amine-containing this compound derivative with a fluorescent dye NHS ester.

Materials:

  • Amine-functionalized this compound derivative

  • Amine-reactive fluorescent dye (e.g., FITC, Cy5.5-NHS ester, IRDye800CW-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve the amine-functionalized this compound derivative in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Conjugation Reaction:

    • In a light-protected vial, combine the dissolved this compound derivative and the fluorescent dye solution. A molar excess (1.5 to 5-fold) of the dye is typically used.

    • Add a small amount of a non-nucleophilic base, such as TEA or DIPEA (2-3 molar equivalents relative to the amine), to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 4-24 hours, protected from light.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or analytical HPLC.

  • Purification:

    • Upon completion, purify the labeled product from unreacted dye and starting material using preparative reverse-phase HPLC. A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is commonly used.

    • Collect the fractions containing the desired product.

  • Characterization and Quantification:

    • Confirm the identity and purity of the labeled this compound by mass spectrometry and analytical HPLC.

    • Determine the concentration of the purified product by measuring the absorbance of the fluorescent dye at its maximum absorption wavelength.

Quantitative Data for Labeled PSMA Inhibitors

Labeled LigandFluorophoreIn Vitro Affinity (IC50, nM)In Vivo Tumor-to-Background Ratio (TBR)Time Point for Max TBRReference
PSMA-FITCFITCNot Reported3.45 ± 0.3160 min[1][2]
PSMA-I&FSulfo-Cy57.9 - 10.5Sufficient for imagingNot specified[3][5][6]
Multifunctional Inhibitor 2Sulfo-Cyanine 5.5Nanomolar rangeHigher than controlNot specified[7][8]
IRDye700DX-PSMA-617IRDye700DXNot Reported~6024 h[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of PSMA and the experimental workflow for labeling and evaluating a PSMA inhibitor.

PSMA_Signaling_Pathway cluster_cell Prostate Cancer Cell PSMA PSMA Internalization Internalization PSMA->Internalization Endocytosis Signaling Signaling Internalization->Signaling Downstream Effects Labeled_tert_Butyl_DCL Labeled_tert_Butyl_DCL Labeled_tert_Butyl_DCL->PSMA Binding

Caption: Binding and internalization of labeled this compound via PSMA.

Labeling_Workflow Start Start: Amine-functionalized This compound Reaction Conjugation with Amine-Reactive Dye Start->Reaction Purification HPLC Purification Reaction->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization In_Vitro_Eval In Vitro Evaluation (Binding, Cell Uptake) Characterization->In_Vitro_Eval In_Vivo_Eval In Vivo Imaging (Tumor Models) In_Vitro_Eval->In_Vivo_Eval End End Product: Labeled Bioimaging Probe In_Vivo_Eval->End

Caption: Experimental workflow for labeling and evaluation.

In Vitro and In Vivo Evaluation

In Vitro Binding and Specificity Assays
  • Competitive Binding Assay: To determine the binding affinity (IC50) of the labeled compound, a competitive binding assay using PSMA-expressing cells (e.g., LNCaP) and a known radiolabeled PSMA ligand is performed.

  • Cellular Uptake and Internalization: The uptake of the fluorescently labeled this compound in PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC3) cell lines is quantified using flow cytometry or fluorescence microscopy. Specificity is confirmed by co-incubation with an excess of unlabeled this compound.[1][2]

In Vivo Imaging
  • Animal Models: Nude mice bearing subcutaneous or orthotopic xenografts of PSMA-positive human prostate cancer cells are used.

  • Probe Administration: The labeled this compound is administered intravenously.

  • Imaging: Whole-body fluorescence imaging is performed at various time points post-injection to determine the optimal imaging window and to quantify tumor uptake and biodistribution.

  • Ex Vivo Analysis: After the final imaging session, tumors and major organs are excised for ex vivo fluorescence imaging to confirm in vivo findings and to determine the tumor-to-background ratio more accurately.[7][9]

Conclusion

The development of fluorescently labeled this compound holds significant promise for advancing the field of molecular imaging of prostate cancer. By following the generalized protocols and leveraging the insights from the successful labeling of similar PSMA inhibitors, researchers can create potent bioimaging probes. These tools will be invaluable for preclinical studies on PSMA biology, drug development, and potentially for intraoperative surgical guidance. Further optimization of labeling strategies and comprehensive in vivo characterization will be crucial for the clinical translation of these promising imaging agents.

References

Synthesizing Urea-Based PSMA Inhibitors from tert-Butyl-DCL: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of urea-based Prostate-Specific Membrane Antigen (PSMA) inhibitors, utilizing the common intermediate tert-Butyl-N-[N-[(S)-1,3-bis(tert-butoxy)-1,3-dioxopropan-2-yl]carbamoyl]-L-lysine (tert-Butyl-DCL). This guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry. The protocols herein describe the deprotection of the tert-butyl groups from this compound to yield the active urea-based PSMA inhibitor, a critical step in the development of novel diagnostics and therapeutics for prostate cancer.

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker and therapeutic target for prostate cancer. Urea-based inhibitors of PSMA have shown significant promise in both imaging and therapeutic applications. The synthesis of these inhibitors often proceeds through protected intermediates such as this compound. The following protocols provide a clear pathway to the final active compounds.

Experimental Protocols

This section details the necessary procedures for the synthesis of urea-based PSMA inhibitors from the this compound intermediate. The key transformation is the deprotection of the tert-butyl ester and carbamate protecting groups to reveal the carboxylic acid and amine functionalities, respectively, which are crucial for binding to the PSMA active site.

Protocol 1: Acid-Catalyzed Deprotection of this compound

This protocol describes a common and effective method for the removal of tert-butyl protecting groups using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethylether (cold)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve this compound in a minimal amount of dry DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA) to the stirred solution. A typical ratio is 95:5 TFA:DCM.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the TFA and DCM.

  • Precipitate the crude product by adding cold diethyl ether to the concentrated residue.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with cold diethyl ether to remove residual TFA and other impurities.

  • Dry the final product under vacuum.

  • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the acid-catalyzed deprotection of this compound. Please note that yields can vary based on the specific substrate, scale, and purification method.

ParameterValueReference
Starting Material This compoundN/A
Reagents Trifluoroacetic acid (TFA), Dichloromethane (DCM)[1]
Reaction Time 2-4 hours[1]
Reaction Temperature 0 °C to Room Temperature[1]
Typical Yield 80-95%[1]
Product Urea-based PSMA inhibitor (de-protected)N/A

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological relevance of PSMA inhibitors, the following diagrams have been generated.

Synthesis_Workflow Experimental Workflow for PSMA Inhibitor Synthesis cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup & Purification cluster_product Final Product cluster_analysis Analysis This compound This compound Reaction TFA / DCM 0°C to RT, 2-4h This compound->Reaction Concentration Rotary Evaporation Reaction->Concentration Precipitation Cold Diethyl Ether Concentration->Precipitation Purification Washing / Drying Precipitation->Purification PSMA_Inhibitor Urea-based PSMA Inhibitor Purification->PSMA_Inhibitor Characterization NMR, MS PSMA_Inhibitor->Characterization

Caption: Synthetic workflow for urea-based PSMA inhibitors.

PSMA_Signaling_Pathway Simplified PSMA Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activation Urea_Inhibitor Urea-based PSMA Inhibitor Urea_Inhibitor->PSMA Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: PSMA signaling and inhibitor action.

These protocols and diagrams provide a foundational understanding for the synthesis and application of urea-based PSMA inhibitors. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets and experimental goals. Further characterization and in vitro/in vivo testing are necessary to fully evaluate the efficacy of the synthesized inhibitors.

References

Application Notes and Protocols for Assessing the Anticancer Effects of tert-Butyl-DCL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-DCL is a small molecule inhibitor that targets the Prostate-Specific Membrane Antigen (PSMA), a cell surface glycoprotein highly expressed in prostate cancer cells.[1][2] Due to its high selectivity and affinity for PSMA, this compound is utilized as a bioimaging agent to identify and target tumor cells.[3][4] The inhibition of PSMA is a promising strategy for cancer therapy, as it is expected to suppress the growth and proliferation of prostate cancer cells.[1]

PSMA is understood to play a role in cell survival signaling, redirecting signals from the MAPK pathway to the pro-survival PI3K-AKT pathway.[5][6] Therefore, inhibition of PSMA by agents like this compound is hypothesized to disrupt these survival signals, potentially leading to cell cycle arrest and apoptosis.

These application notes provide a comprehensive set of experimental protocols to investigate the potential anticancer effects of this compound. The methodologies outlined are standard assays for evaluating cytotoxicity, apoptosis, cell cycle progression, and the modulation of key signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., PSMA-positive LNCaP and PSMA-negative PC-3 cells for comparison) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Concentration of this compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
1
5
10
25
50
100
IC50 (µM)
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Data Presentation:

Treatment% Live Cells (Q4)% Early Apoptotic Cells (Q3)% Late Apoptotic/Necrotic Cells (Q2)
Control
This compound (IC50/2)
This compound (IC50)
This compound (2 x IC50)
Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 (Apoptotic)
Control
This compound (IC50/2)
This compound (IC50)
This compound (2 x IC50)
Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and activation of proteins involved in cell survival and apoptosis.

Protocol:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Target Proteins:

  • PSMA Signaling: p-AKT, AKT, p-ERK, ERK

  • Apoptosis Pathway: Cleaved Caspase-3, Cleaved Caspase-9, Bcl-2, Bax

  • Loading Control: β-actin or GAPDH

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Anticancer Effects cluster_invitro In Vitro Assays cluster_assays Functional Assays cluster_mechanism Mechanism of Action cell_culture Prostate Cancer Cell Lines (e.g., LNCaP, PC-3) treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot targets Target Proteins: - p-AKT, p-ERK - Caspases, Bcl-2 family western_blot->targets

Caption: Experimental workflow for assessing the anticancer effects of this compound.

signaling_pathway *Based on published roles of PSMA in signaling. cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis tert_butyl_dcl This compound psma PSMA tert_butyl_dcl->psma pi3k PI3K psma->pi3k Activates* ras Ras psma->ras Inhibits* akt AKT pi3k->akt survival Cell Survival & Proliferation akt->survival bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk caspases Caspase Activation bcl2->caspases apoptosis_node Apoptosis caspases->apoptosis_node

Caption: Proposed mechanism of this compound via PSMA inhibition.

References

tert-Butyl-DCL: In Vivo Formulation and Administration Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation and administration of tert-Butyl-DCL, a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). The information is intended to guide researchers in designing and executing preclinical studies involving this compound for cancer therapy and bioimaging.

Compound Information

ParameterValueReference
Compound Name This compound
Synonyms (OtBu)KuE(OtBu)2
CAS Number 1025796-31-9
Molecular Formula C24H45N3O7
Molecular Weight 487.68 g/mol
Target Prostate-Specific Membrane Antigen (PSMA)[1][2]
Primary Applications Anticancer agent, Bioimaging agent[1][2]

In Vivo Formulation

The successful in vivo application of this compound necessitates a formulation that ensures its solubility and stability for administration. Based on available data, a formulation strategy involving initial dissolution in an organic solvent followed by dilution in a biocompatible vehicle is recommended.

Stock Solution Preparation

It is crucial to prepare a concentrated stock solution of this compound, which can then be diluted to the final desired concentration for administration.

ParameterProtocol
Solvent Dimethyl sulfoxide (DMSO)
Concentration 10-50 mM
Procedure 1. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. 2. Add the calculated volume of high-purity, sterile DMSO to achieve the desired concentration. 3. Vortex thoroughly until the powder is completely dissolved. 4. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Storage -20°C for up to 1 month; -80°C for up to 6 months.
Working Solution for Injection

The final working solution for in vivo administration should be prepared fresh on the day of the experiment by diluting the stock solution in a suitable vehicle.

ParameterRecommended Vehicle
Vehicle Options 1. Sterile Saline (0.9% NaCl) 2. Phosphate-Buffered Saline (PBS), pH 7.4
Final DMSO Concentration < 5% (v/v) to minimize toxicity
Procedure 1. Thaw an aliquot of the this compound stock solution at room temperature. 2. Calculate the required volume of the stock solution and the sterile vehicle to achieve the final desired dosage concentration. 3. Slowly add the stock solution to the vehicle while gently vortexing to ensure proper mixing and prevent precipitation. 4. Visually inspect the solution for any signs of precipitation. If precipitation occurs, further optimization of the formulation (e.g., addition of co-solvents like PEG400 or Tween 80) may be necessary. 5. The final solution should be sterile-filtered through a 0.22 µm syringe filter before administration.

In Vivo Administration

The route of administration and dosage of this compound will depend on the specific experimental design, animal model, and research objectives.

Animal Models

Prostate cancer xenograft models are commonly used to evaluate the efficacy of PSMA inhibitors.

Animal ModelDescription
Mouse Strain Athymic Nude (nu/nu) or SCID mice
Tumor Model Subcutaneous xenografts of human prostate cancer cell lines expressing PSMA (e.g., LNCaP, PC3-PIP).
Administration Routes and Dosages

Intravenous administration is a common route for systemic delivery of small molecule inhibitors.

ParameterProtocol
Route of Administration Intravenous (i.v.) via tail vein injection
Dosage Range The optimal dosage should be determined empirically through dose-response studies. Based on studies with similar PSMA inhibitors, a starting point could be in the range of 1-10 mg/kg or 1-5 µmol/kg.
Injection Volume Typically 100-200 µL for mice, not exceeding 10 mL/kg.
Frequency Dependent on the compound's pharmacokinetic profile and the study design (e.g., daily, every other day, or weekly).

Experimental Protocols

Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for assessing the antitumor efficacy of this compound in a mouse xenograft model.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis A Tumor Cell Implantation (e.g., LNCaP or PC3-PIP cells) B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D This compound Formulation Preparation C->D E Drug Administration (e.g., i.v.) D->E F Regular Monitoring of Tumor Volume and Body Weight E->F G Endpoint Reached (e.g., tumor size limit) F->G H Euthanasia and Tissue Collection G->H I Ex Vivo Analysis (e.g., Histology, Biomarker Analysis) H->I

Workflow for an in vivo efficacy study.
Bioimaging Study

For bioimaging applications, this compound can be conjugated to an imaging agent (e.g., a fluorescent dye or a radioisotope).

G A Conjugation of this compound to Imaging Agent B Purification of the Conjugate A->B C Administration to Tumor-Bearing Animal B->C D In Vivo Imaging at Various Time Points (e.g., PET/CT, Fluorescence Imaging) C->D E Biodistribution Analysis D->E

Workflow for an in vivo bioimaging study.

Mechanism of Action: PSMA Inhibition Signaling Pathway

This compound functions by inhibiting the enzymatic activity of PSMA, a cell surface protein highly expressed on prostate cancer cells. This inhibition can impact downstream signaling pathways involved in cell survival and proliferation. PSMA expression has been shown to shift signaling from the MAPK pathway towards the PI3K-AKT pathway, promoting tumor progression.

G cluster_0 PSMA-Mediated Signaling cluster_1 Inhibition by this compound PSMA PSMA Glutamate Glutamate PSMA->Glutamate Enzymatic Activity mGluR1 mGluR1 Glutamate->mGluR1 Activates PI3K PI3K mGluR1->PI3K Activates AKT AKT PI3K->AKT Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival tertButylDCL This compound tertButylDCL->PSMA Inhibits

PSMA signaling and inhibition by this compound.

References

Practical Guide to the Laboratory Use of tert-Butyl-DCL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the utilization of tert-Butyl-DCL, a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), in laboratory settings. It includes key applications, experimental protocols, and relevant data for researchers in oncology, particularly those focused on prostate cancer and drug development.

Introduction to this compound

This compound is a urea-based small molecule designed to target and inhibit Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells.[1] Its structure incorporates tert-butyl protecting groups, which can be advantageous in multi-step syntheses of more complex molecules like antibody-drug conjugates (ADCs) or radiolabeled imaging and therapeutic agents.[][] The primary applications of this compound and its derivatives in a laboratory setting are as a research tool for studying PSMA biology, as a potential therapeutic agent, and as a bioimaging agent.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1025796-31-9[5]
Molecular Formula C₂₄H₄₅N₃O₇[6]
Molecular Weight 487.63 g/mol [6]
Purity ≥97%
Appearance Solid[]
Solubility Soluble in DMSO[6]
Storage Store at -20°C, protected from light[6]

Key Applications and Experimental Protocols

In Vitro Efficacy and Cytotoxicity Studies

A primary application of this compound is to assess its efficacy in killing prostate cancer cells that express PSMA. This is typically achieved through cell viability and apoptosis assays.

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1 - PSMA positive; PC-3 - PSMA negative control)[7][8]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol is used to determine if the cytotoxic effects of this compound are due to the induction of apoptosis.

Materials:

  • Prostate cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Competitive Binding Assay

This assay is designed to determine the binding affinity of this compound to PSMA.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • A known radiolabeled or fluorescently-labeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617 or a fluorescently tagged PSMA inhibitor)[9]

  • This compound

  • Binding buffer (e.g., Tris-HCl buffer with salts)

  • Multi-well plates (e.g., 96-well)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Cell Preparation: Plate PSMA-positive cells in a multi-well plate and allow them to adhere.

  • Competition Setup: Add a fixed concentration of the labeled PSMA ligand to each well. In separate wells, add increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at 4°C or 37°C for a specified time to allow binding to reach equilibrium.

  • Washing: Wash the cells with cold binding buffer to remove unbound ligands.

  • Detection: Lyse the cells and measure the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader (for fluorescent ligands).

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of this compound. The concentration of this compound that displaces 50% of the labeled ligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.[10]

Quantitative Data

The following tables summarize representative quantitative data for PSMA inhibitors, which can be used as a benchmark for studies involving this compound.

Table 1: Representative IC50 Values of PSMA Inhibitors in Prostate Cancer Cell Lines

CompoundLNCaP (nM)22Rv1 (nM)PC-3 (PSMA-)Reference
PSMA Inhibitor 5 1.9 ± 0.3--[11]
PSMA Inhibitor 6 1.7 ± 0.3--[11]
SBFI-103 -31006300[12]
YC-27 800CW 368>500[9]

Table 2: Representative Biodistribution of a ⁶⁸Ga-labeled PSMA Inhibitor in LNCaP Tumor-Bearing Mice (%ID/g)

Organ30 min post-injection60 min post-injectionReference
Blood 0.5 ± 0.10.3 ± 0.1[13]
Tumor 43.41 ± 8.3927.59 ± 10.38[13]
Kidney 35.2 ± 5.625.1 ± 4.2[13]
Liver 1.2 ± 0.31.0 ± 0.2[13]
Spleen 0.8 ± 0.20.6 ± 0.1[13]
Salivary Glands 2.5 ± 0.51.8 ± 0.4[13]

Note: Data presented is for a representative ⁶⁸Ga-labeled PSMA inhibitor and provides an expected biodistribution profile.[13]

Signaling Pathways and Experimental Workflows

PSMA Signaling Pathway

PSMA is known to influence key signaling pathways involved in cell survival and proliferation, primarily the PI3K/AKT and MAPK pathways. Inhibition of PSMA can disrupt these pathways, leading to reduced tumor growth.

PSMA_Signaling PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK_pathway MAPK Pathway PSMA->MAPK_pathway Modulates tert_Butyl_DCL This compound tert_Butyl_DCL->PSMA Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Androgen_Receptor Androgen Receptor Androgen_Receptor->PSMA Regulates Expression

Caption: PSMA signaling and its inhibition by this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

In_Vitro_Workflow Start Start: Cell Culture (LNCaP, 22Rv1, PC-3) Treatment Treat cells with This compound (Dose-response) Start->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Binding_Assay Competitive Binding Assay Treatment->Binding_Assay IC50_Determination Determine IC50 Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Use IC50 conc. Data_Analysis Data Analysis & Interpretation IC50_Determination->Data_Analysis Apoptosis_Assay->Data_Analysis Binding_Assay->Data_Analysis End End: Characterize In Vitro Activity Data_Analysis->End

References

Application Notes and Protocols for tert-Butyl-DCL in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-Butyl-DCL, a potent Prostate-Specific Membrane Antigen (PSMA) inhibitor, in the development of targeted drug delivery systems for cancer therapy. The following sections detail its mechanism of action, relevant signaling pathways, and protocols for the synthesis and evaluation of this compound-based drug conjugates.

Introduction

This compound is a small molecule inhibitor that targets Prostate-Specific Membrane Antigen (PSMA), a cell surface glycoprotein highly expressed on prostate cancer cells and the neovasculature of many solid tumors.[1][2][3] This overexpression makes PSMA an attractive target for the selective delivery of cytotoxic agents, imaging agents, and radiopharmaceuticals. This compound, with its protected carboxylic acid functional groups, serves as a versatile precursor for the synthesis of various targeted therapeutics. The tert-butyl ester groups can be deprotected under specific conditions to allow for conjugation to drugs, linkers, or chelating agents.

Mechanism of Action and Signaling Pathways

PSMA has enzymatic activity and is also involved in cellular signaling pathways that promote cancer progression. Inhibition of PSMA can disrupt these pathways, leading to anti-tumor effects. The primary mechanism of action for this compound-based targeted therapies involves the high-affinity binding of the DCL moiety to the extracellular active site of PSMA. This binding facilitates the internalization of the conjugate, leading to the release of the cytotoxic payload inside the cancer cell.

Recent studies have elucidated the role of PSMA in modulating key cancer signaling pathways, including the PI3K-AKT and MAPK pathways. PSMA expression has been shown to shift cell signaling from the proliferative MAPK pathway to the pro-survival PI3K-AKT pathway. Therefore, inhibition of PSMA not only serves as a drug delivery strategy but may also sensitize cancer cells to other therapies by altering these critical signaling cascades.

Below is a diagram illustrating the signaling pathway affected by PSMA.

PSMA_Signaling PSMA Signaling Pathway PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK MAPK Pathway PSMA->MAPK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Proliferation Proliferation MAPK->Proliferation tertButylDCL This compound (or conjugate) tertButylDCL->PSMA Inhibits

Caption: PSMA signaling promotes cell survival via the PI3K-AKT pathway.

Quantitative Data

Table 1: Illustrative In Vitro Cytotoxicity of PSMA-Targeted Antibody-Drug Conjugates (ADCs)

Cell LinePSMA ExpressionCompoundIC50 (nM)
LNCaPHighPSMA-ADC-Drug10.5
C4-2HighPSMA-ADC-Drug10.8
PC-3NegativePSMA-ADC-Drug1>1000
DU145NegativePSMA-ADC-Drug1>1000

Table 2: Illustrative Biodistribution of a 177Lu-labeled PSMA-Targeted Agent in a Xenograft Mouse Model (% Injected Dose per Gram)

Organ2 h24 h48 h
Blood5.2 ± 1.10.8 ± 0.20.3 ± 0.1
Tumor15.6 ± 3.525.8 ± 5.122.1 ± 4.3
Kidneys10.3 ± 2.23.1 ± 0.71.5 ± 0.4
Liver2.1 ± 0.51.5 ± 0.31.1 ± 0.2
Spleen1.8 ± 0.41.2 ± 0.30.9 ± 0.2

Experimental Protocols

The following are detailed protocols for key experiments in the development and evaluation of this compound-based targeted drug delivery systems.

Protocol 1: Synthesis of a this compound Drug Conjugate (Illustrative Example)

This protocol describes a general method for conjugating a cytotoxic drug to this compound via a linker.

Synthesis_Workflow Synthesis Workflow for this compound Drug Conjugate cluster_synthesis Synthesis Steps start Start Materials: - this compound - Linker-Drug step1 1. Deprotection of This compound start->step1 step2 2. Activation of Carboxylic Acid step1->step2 step3 3. Conjugation Reaction step2->step3 step4 4. Purification step3->step4 end Final Product: This compound-Linker-Drug step4->end

Caption: General workflow for synthesizing a drug conjugate with this compound.

Materials:

  • This compound

  • Linker with a terminal amine group and a cytotoxic drug attached

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a solution of TFA in DCM (e.g., 50% v/v).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, evaporate the solvent under reduced pressure to obtain the deprotected DCL derivative.

  • Activation of the Carboxylic Acid:

    • Dissolve the deprotected DCL in anhydrous DMF.

    • Add NHS and DCC (or a similar carbodiimide coupling agent) in equimolar amounts.

    • Stir the reaction at room temperature for 4-6 hours to form the NHS ester.

  • Conjugation to the Linker-Drug:

    • In a separate flask, dissolve the amine-containing linker-drug in anhydrous DMF.

    • Slowly add the solution of the activated DCL-NHS ester to the linker-drug solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the reaction.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.

    • Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final this compound-linker-drug conjugate.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol details the evaluation of the cytotoxic activity of the synthesized conjugate in PSMA-positive and PSMA-negative cancer cell lines.

Materials:

  • PSMA-positive cell line (e.g., LNCaP)

  • PSMA-negative cell line (e.g., PC-3)

  • Complete cell culture medium

  • 96-well plates

  • This compound drug conjugate

  • Free cytotoxic drug (as a positive control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound drug conjugate and the free drug in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT).

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 3: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol describes an in vivo study to evaluate the anti-tumor efficacy of the this compound drug conjugate.

InVivo_Workflow In Vivo Efficacy Study Workflow cluster_invivo In Vivo Experiment start Start: - Immunocompromised mice - PSMA+ tumor cells step1 1. Tumor Cell Implantation start->step1 step2 2. Tumor Growth Monitoring step1->step2 step3 3. Randomization & Treatment step2->step3 step4 4. Continued Monitoring (Tumor Volume & Body Weight) step3->step4 end End of Study: - Efficacy analysis - Tissue collection step4->end

Caption: Workflow for an in vivo efficacy study of a targeted drug conjugate.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • PSMA-positive human prostate cancer cells (e.g., LNCaP)

  • Matrigel

  • This compound drug conjugate formulated in a sterile vehicle

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Suspend the PSMA-positive cancer cells in a mixture of sterile PBS and Matrigel (1:1 ratio).

    • Subcutaneously inject the cell suspension (e.g., 1-2 x 106 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width2) / 2.

    • When the tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the this compound drug conjugate (e.g., via intravenous or intraperitoneal injection) according to the predetermined dosing schedule and concentration.

    • Administer the vehicle control to the control group.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight of the mice regularly.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.

    • At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histology, biodistribution).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.

Protocol 4: Western Blot Analysis of PSMA Signaling Pathway

This protocol is for analyzing the effect of a this compound conjugate on the PSMA signaling pathway.

Materials:

  • PSMA-positive cells

  • This compound drug conjugate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-PSMA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat PSMA-positive cells with the this compound conjugate at various concentrations and time points.

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.

References

Standard Operating Procedure for tert-Butyl-DCL: Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe storage and handling of tert-Butyl-DCL (CAS No. 1025796-31-9). Researchers should always refer to the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information.

Introduction

This compound is a small molecule inhibitor of the prostate-specific membrane antigen (PSMA), utilized in cancer research and as a bioimaging agent.[1] Proper storage and handling are critical to ensure the compound's stability and the safety of laboratory personnel.

Hazard Identification and Safety Precautions

While a specific, detailed hazard profile for this compound is not widely published, it should be handled with the standard care afforded to all research chemicals. Based on general principles of laboratory safety for similar compounds, the following precautions should be taken:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Skin Protection: A standard laboratory coat should be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.

  • Respiratory Protection: Not generally required for handling the solid compound in a well-ventilated area. If aerosols or dust may be generated, a particulate respirator is recommended.

  • Work Environment: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated laboratory or a chemical fume hood.

Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its stock solutions.

FormStorage TemperatureDurationSpecial Conditions
Solid 4°CLong-termProtect from light
Stock Solution -20°C1 monthProtect from light
Stock Solution -80°C6 monthsProtect from light

Data sourced from multiple chemical suppliers.[1]

Handling Procedures

Receiving and Inspection

Upon receipt of this compound, inspect the container for any damage. Verify that the product name and CAS number on the label match the order.

Preparation of Stock Solutions

The following workflow outlines the steps for preparing a stock solution of this compound.

G cluster_prep Preparation of Stock Solution start Start: Gather Materials (this compound, Solvent, Pipettes, etc.) weigh Weigh appropriate amount of this compound in a chemical fume hood. start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO). weigh->dissolve vortex Vortex or sonicate to ensure complete dissolution. dissolve->vortex aliquot Aliquot into smaller, single-use vials. vortex->aliquot label_vials Clearly label all vials with compound name, concentration, and date. aliquot->label_vials store Store at -20°C or -80°C, protected from light. label_vials->store end End: Stock Solution Ready for Use store->end

Caption: Workflow for the preparation of this compound stock solutions.

Experimental Use

When using this compound in experiments, allow the stock solution to thaw at room temperature before use. To avoid repeated freeze-thaw cycles, it is recommended to use aliquots.

Spill and Waste Disposal

Spill Procedure

In the event of a spill of solid this compound, follow these steps:

  • Evacuate the immediate area if a large amount is spilled or if dust is generated.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

  • Carefully sweep the solid material and place it into a sealed container for disposal. Avoid generating dust.

  • Clean the spill area with a suitable solvent and then with soap and water.

For a spill of a this compound solution:

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Place the absorbent material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

The following diagram illustrates the decision-making process for waste disposal.

G cluster_disposal Waste Disposal Logical Flow start Waste Generated (e.g., empty vials, used tips, excess solution) is_solid Is the waste solid? start->is_solid solid_waste Place in a labeled solid chemical waste container. is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No contact_ehs Contact Environmental Health & Safety for pickup and disposal. solid_waste->contact_ehs liquid_waste Place in a labeled liquid chemical waste container. is_liquid->liquid_waste Yes is_sharp Is it a sharp (e.g., needle)? is_liquid->is_sharp No liquid_waste->contact_ehs sharp_waste Place in a sharps container for chemical waste. is_sharp->sharp_waste Yes is_sharp->contact_ehs No sharp_waste->contact_ehs

Caption: Decision tree for the proper disposal of this compound waste.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the handling of this compound within these protocols should adhere to the safety and handling procedures outlined in this document. When designing experiments, consider the solubility of this compound in various solvents to ensure appropriate vehicle selection.

Disclaimer: This document provides general guidelines for the storage and handling of this compound and is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols.

References

Troubleshooting & Optimization

improving the solubility of tert-Butyl-DCL for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl-DCL.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA).[1][2][3] PSMA is a protein that is highly expressed on the surface of prostate cancer cells. By inhibiting PSMA, this compound can interfere with signaling pathways that promote cancer cell survival and proliferation. It is also utilized as a bioimaging agent due to its high selectivity and affinity for PSMA, allowing for the visualization of tumor cells.[1][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It exhibits high solubility in DMSO, reaching up to 100 mg/mL.[1] For optimal dissolution, it is advised to use ultrasonication and warming (up to 60°C).[1] It is also critical to use freshly opened, non-hygroscopic DMSO, as absorbed water can significantly reduce the solubility of the compound.[1]

Q3: Can I use other solvents to dissolve this compound?

A3: While DMSO is the primary recommended solvent, other solvents such as ethanol and dimethylformamide (DMF) may be used. However, specific quantitative solubility data for these solvents is limited. It is recommended to test solubility with a small amount of the compound before preparing a bulk stock solution. For aqueous solutions, direct dissolution is challenging due to the hydrophobic nature of the molecule.

Q4: How should I prepare and store stock solutions of this compound?

A4: Stock solutions are typically prepared in DMSO at a high concentration (e.g., 10 mM or higher). Once prepared, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Troubleshooting Guides

Issue 1: this compound is not dissolving or is precipitating out of solution.
Possible Cause Troubleshooting Step
Incomplete Dissolution in DMSO Ensure you are following the recommended protocol: use freshly opened DMSO, apply ultrasonic energy, and warm the solution to 60°C.[1] Be patient, as dissolution may take some time.
Hygroscopic DMSO Water absorbed by DMSO can significantly lower the solubility of this compound.[1] Always use a fresh, unopened bottle or a properly stored and sealed container of anhydrous DMSO.
Precipitation in Aqueous Media When diluting your DMSO stock solution into aqueous media (e.g., cell culture medium, PBS), do so gradually and with constant mixing. A large and rapid change in solvent polarity can cause the compound to precipitate. Consider a stepwise dilution.
Low Solubility in Alternative Solvents If you must use a solvent other than DMSO, perform a small-scale solubility test first. If precipitation occurs, try gentle warming or sonication. For aqueous buffers, the addition of a small percentage of an organic co-solvent (like DMSO or ethanol, typically <1%) may be necessary, but be mindful of its potential effects on your experimental system.
Incorrect Storage Improper storage of stock solutions can lead to degradation and precipitation. Ensure aliquots are stored at the correct temperature (-20°C or -80°C) and protected from light.[1]
Issue 2: Inconsistent or unexpected results in cell-based assays.
Possible Cause Troubleshooting Step
Compound Precipitation in Culture Visually inspect your culture wells for any signs of precipitation after adding the compound. If observed, this indicates that the final concentration of this compound is above its solubility limit in the culture medium. Reduce the final concentration or the percentage of the organic solvent.
Cell Line Sensitivity to Solvent The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same concentration of solvent) to assess the effect of the solvent on your cells.
Compound Degradation Avoid repeated freeze-thaw cycles of your stock solutions by preparing single-use aliquots.[1] If you suspect your stock solution has degraded, prepare a fresh stock.
Incorrect Cell Seeding Density The density of your cells can influence their response to treatment. Ensure you are using a consistent and appropriate cell number for your specific assay.
Variability in Treatment Time Adhere to a consistent incubation time with this compound across all experiments to ensure reproducibility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 487.63 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.876 mg.

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the powder.

  • Dissolution: Tightly cap the vial and vortex briefly. Place the vial in an ultrasonic water bath and sonicate. Gentle warming of the solution up to 60°C can be applied to facilitate dissolution.[1] Continue until the solution is clear and all solid has dissolved.

  • Storage: Aliquot the stock solution into sterile, light-protected, single-use vials. Store at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: General Protocol for a Cell-Based Assay
  • Cell Seeding: Seed your cells of interest (e.g., a prostate cancer cell line) in a multi-well plate at a predetermined density and allow them to adhere and grow overnight under standard culture conditions.

  • Compound Dilution: On the day of treatment, thaw a single-use aliquot of your this compound stock solution. Prepare serial dilutions of the stock solution in your cell culture medium. It is important to perform these dilutions in a stepwise manner to avoid precipitation.

  • Treatment: Remove the old medium from your cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Endpoint: Following incubation, perform your chosen assay to assess the effects of this compound, such as a cell viability assay (e.g., MTT, CellTiter-Glo), apoptosis assay, or Western blot for signaling pathway analysis.

Visualizations

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is a key player in prostate cancer progression. Its activity influences critical cell signaling pathways, notably the PI3K/AKT and MAPK pathways. Inhibition of PSMA by compounds like this compound can disrupt these pro-survival signals.

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 PI3K PI3K PSMA->PI3K Activation Integrin β1 Integrin GRB2 GRB2 Integrin->GRB2 IGF1R IGF-1R IGF1R->GRB2 RACK1->Integrin RACK1->GRB2 Disruption AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival ERK ERK1/2 GRB2->ERK Proliferation Proliferation ERK->Proliferation tert_Butyl_DCL This compound tert_Butyl_DCL->PSMA Inhibition Experimental_Workflow cluster_assays Endpoint Assays prep Prepare 10 mM This compound Stock in DMSO treat Treat Cells with Serial Dilutions of This compound prep->treat seed Seed Prostate Cancer Cells seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis western Western Blot (e.g., p-AKT) incubate->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis

References

Technical Support Center: tert-Butyl-Dichlorophosphine (t-BuPCl₂) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl-dichlorophosphine (t-BuPCl₂), a common reagent in organic synthesis. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve issues related to impurities in the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of tert-butyl-dichlorophosphine (t-BuPCl₂)?

A1: The synthesis of t-BuPCl₂, typically via the reaction of phosphorus trichloride (PCl₃) with a tert-butylating agent like tert-butylmagnesium chloride, can lead to several impurities. These include:

  • Unreacted Starting Materials: Residual phosphorus trichloride (PCl₃) and tert-butylating agent precursors (e.g., tert-butyl chloride).

  • Over-alkylation Product: Di-tert-butyl-chlorophosphine (t-Bu₂PCl) can form if an excess of the tert-butylating agent is used or if the reaction is not carefully controlled.

  • Phosphorus-Phosphorus Coupled Byproducts: Steric hindrance from the bulky tert-butyl group can favor the formation of P-P bonds, leading to impurities such as diphosphines or cyclopolyphosphines.

  • Hydrolysis Products: t-BuPCl₂ is highly sensitive to moisture and can hydrolyze to form tert-butylphosphonous acid and hydrochloric acid.

  • Oxidation Products: Exposure to air can lead to the formation of tert-butylphosphoryl dichloride (t-BuP(O)Cl₂).

Q2: My reaction yields a significant amount of di-tert-butyl-chlorophosphine (t-Bu₂PCl). How can I minimize its formation?

A2: The formation of the over-alkylated product, t-Bu₂PCl, is a common issue. To minimize its formation, consider the following:

  • Stoichiometry Control: Use a strict 1:1 molar ratio of the tert-butylating agent to PCl₃. An excess of the Grignard reagent will favor the formation of the di-substituted product.

  • Slow Addition: Add the tert-butylating agent (e.g., tert-butylmagnesium chloride solution) dropwise to the PCl₃ solution at a low temperature (e.g., 0 °C) to maintain control over the reaction.

  • Temperature Management: Maintain a low reaction temperature throughout the addition and for a short period after to disfavor the second substitution.

Q3: The final product appears cloudy or contains a white precipitate. What is the likely cause?

A3: Cloudiness or the presence of a white precipitate often indicates contamination with hydrolysis products or inorganic salts.

  • Hydrolysis: If the reaction was exposed to moisture, the product will hydrolyze. The resulting phosphonous acid may be insoluble.

  • Inorganic Salts: If a Grignard reagent was used, magnesium salts (e.g., MgCl₂) will be present. Ensure a thorough aqueous work-up to remove these salts.

Q4: How can I effectively purify the synthesized t-BuPCl₂?

A4: Due to the air and moisture sensitivity of t-BuPCl₂, purification should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Distillation: Vacuum distillation is the most common and effective method for purifying t-BuPCl₂. The significant difference in boiling points between the desired product and common impurities allows for good separation.

  • Filtration: If inorganic salts are the primary impurity, filtration through a cannula or a Schlenk filter under an inert atmosphere can be effective.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of t-BuPCl₂.

Observed Problem Potential Cause Suggested Solution
Low Yield of t-BuPCl₂ Incomplete reaction of PCl₃.Ensure the tert-butylating agent is added slowly and the reaction is stirred for a sufficient time at the appropriate temperature. Monitor the reaction by ³¹P NMR if possible.
Loss of product during workup.Handle the product under a strict inert atmosphere to prevent hydrolysis. Minimize transfers.
Formation of multiple byproducts.Re-evaluate reaction conditions, particularly stoichiometry and temperature control.
Product is a viscous oil or solidifies unexpectedly High concentration of P-P coupled byproducts.Use dilute solutions of PCl₃ to disfavor bimolecular side reactions.
Contamination with inorganic salts from the Grignard reaction.Perform a careful aqueous workup, ensuring complete dissolution and removal of salts.
Discolored Product (Yellow to Brown) Presence of phosphorus-containing impurities or decomposition.Ensure all reagents and solvents are pure and dry. Purify the product by vacuum distillation.
Inconsistent Spectroscopic Data (¹H, ³¹P NMR) Presence of multiple impurities.Compare the spectra with known data for t-BuPCl₂ and potential impurities. Use 2D NMR techniques for complex mixtures.

Experimental Protocols

Key Experiment: Synthesis of tert-Butyl-Dichlorophosphine (t-BuPCl₂) via Grignard Reaction

This protocol describes the in-situ preparation of t-BuPCl₂ from phosphorus trichloride and tert-butylmagnesium chloride.

Materials:

  • Phosphorus trichloride (PCl₃)

  • tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser connected to a nitrogen or argon line.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with a solution of PCl₃ in anhydrous THF and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of t-BuMgCl from the dropping funnel to the stirred PCl₃ solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.[1]

  • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of anhydrous hexanes. Filter the resulting suspension under an inert atmosphere to remove magnesium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Data Presentation

Table 1: Typical Impurity Profile in t-BuPCl₂ Synthesis
Impurity Typical Cause Approximate ³¹P NMR Shift (ppm) Boiling Point (°C)
Phosphorus Trichloride (PCl₃)Incomplete reaction~21976
Di-tert-butyl-chlorophosphine (t-Bu₂PCl)Over-alkylation~125192
tert-Butylphosphonous acidHydrolysis~30-40 (broad)N/A (non-volatile)
tert-Butylphosphoryl dichloride (t-BuP(O)Cl₂)Oxidation~80155-157
CyclopolyphosphinesSide reactionVariableHigh boiling

Note: ³¹P NMR chemical shifts are approximate and can vary with solvent and concentration.

Mandatory Visualizations

Diagram 1: Troubleshooting Logic for Low Yield in t-BuPCl₂ Synthesis

low_yield_troubleshooting start Low Yield of t-BuPCl₂ check_reaction Check Reaction Completion (e.g., ³¹P NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase reaction time - Check reagent quality/activity incomplete->troubleshoot_reaction check_workup Evaluate Workup Procedure complete->check_workup hydrolysis Product Loss due to Hydrolysis? check_workup->hydrolysis Yes no_hydrolysis No Significant Hydrolysis check_workup->no_hydrolysis No improve_inertness Improve Inert Atmosphere Technique: - Use Schlenk line - Ensure dry solvents/glassware hydrolysis->improve_inertness check_byproducts Analyze for Byproducts (GC-MS, NMR) no_hydrolysis->check_byproducts optimize_conditions Optimize Reaction Conditions: - Adjust stoichiometry - Control temperature more precisely check_byproducts->optimize_conditions

Caption: Troubleshooting workflow for low yield of t-BuPCl₂.

Diagram 2: Experimental Workflow for t-BuPCl₂ Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup (Inert Atmosphere) cluster_purification Purification reagents PCl₃ + t-BuMgCl (in THF, 0°C) reaction Stir at 0°C, then RT reagents->reaction quench Quench with Hexanes reaction->quench filtration Filter to Remove Salts quench->filtration concentration Concentrate Filtrate filtration->concentration distillation Vacuum Distillation concentration->distillation product Pure t-BuPCl₂ distillation->product

Caption: Workflow for t-BuPCl₂ synthesis and purification.

References

overcoming challenges in tert-Butyl-DCL bioimaging studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tert-Butyl-DCL bioimaging studies. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during bioimaging experiments with this compound.

Q1: Why is my fluorescent signal weak or absent?

A1: A weak or absent signal can be due to several factors:

  • Low Target Expression: The target protein, prostate-specific membrane antigen (PSMA), may be expressed at low levels in your chosen cell line. Confirm PSMA expression levels via methods like Western Blot or qPCR.

  • Suboptimal Probe Concentration: The concentration of this compound may be too low for adequate signal detection. Titrate the concentration to find the optimal balance between signal and background.

  • Insufficient Incubation Time: The probe may not have had enough time to bind to the target. Optimize the incubation time to ensure sufficient binding.

  • Photobleaching: Excessive exposure to excitation light can lead to irreversible photobleaching of the fluorophore. Minimize light exposure by using neutral density filters, reducing exposure time, and lowering laser power.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the specific fluorophore conjugated to your this compound.

Q2: I am observing high background fluorescence. How can I reduce it?

A2: High background can obscure your signal and reduce image quality. Here are some strategies to minimize it:

  • Inadequate Washing: Residual, unbound probe can contribute to high background. Ensure thorough washing steps after probe incubation to remove any unbound molecules.

  • Probe Aggregation: At high concentrations, fluorescent probes can form aggregates that lead to non-specific signals. Prepare fresh solutions and consider sonication to break up potential aggregates.

  • Autofluorescence: Cells and culture medium components can exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence and consider using a medium with reduced autofluorescence during imaging.

  • Reduce Probe Concentration: A lower concentration of this compound may be sufficient for specific labeling while reducing non-specific binding.

Q3: Is this compound cytotoxic to my cells?

A3: While urea-based PSMA inhibitors are generally well-tolerated, high concentrations or prolonged exposure can potentially induce cytotoxicity. It is crucial to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions. A representative protocol for a standard MTT assay is provided in the "Experimental Protocols" section.

Q4: How can I be sure the signal I'm seeing is specific to PSMA?

A4: To confirm the specificity of your staining, include the following controls in your experiment:

  • Blocking Control: Pre-incubate your cells with a non-fluorescent PSMA inhibitor (e.g., 2-PMPA) before adding this compound. A significant reduction in the fluorescent signal in the presence of the competitor indicates specific binding to PSMA.[1]

  • Negative Control Cell Line: Use a cell line that does not express PSMA (e.g., PC3 cells) alongside your PSMA-positive cell line (e.g., LNCaP cells). The absence of a strong signal in the negative control cell line supports the specificity of the probe.[1]

Q5: My signal is fading quickly during time-lapse imaging. What can I do?

A5: Rapid signal loss is likely due to photobleaching. To mitigate this:

  • Use an Antifade Mounting Medium: For fixed-cell imaging, use a commercially available antifade reagent.

  • Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light. Increase the camera gain or use a more sensitive detector if necessary.

  • Time-Lapse Settings: Increase the interval between image acquisitions to allow the fluorophore to recover from a transient dark state.

Quantitative Data

The following tables provide representative quantitative data for fluorescent PSMA inhibitors. Note that specific values for this compound are not widely available in the literature; therefore, the data presented here is based on structurally similar urea-based PSMA inhibitors and common fluorophores used in bioimaging.

Table 1: Representative Photophysical Properties of Fluorescent PSMA Probes

PropertyValueNotes
Excitation Maximum (λex) ~640 - 780 nmDependent on the conjugated fluorophore (e.g., Cy5, IRDye800CW).[1][2]
Emission Maximum (λem) ~660 - 800 nmDependent on the conjugated fluorophore.[1][2]
Fluorescence Quantum Yield (Φ) 0.05 - 0.30Varies with the fluorophore and its local environment.[2][3]
Photostability Moderate to HighCyanine-based dyes offer good photostability for imaging.[1]

Table 2: Representative Binding and Cytotoxicity Data for Urea-Based PSMA Inhibitors

ParameterCell LineValueNotes
Binding Affinity (IC50/Ki) LNCaP, PC3-PIPNanomolar (nM) rangeHigh affinity and specificity are characteristic of this class of inhibitors.[4][5]
Cytotoxicity (IC50) LNCaP, PC3Micromolar (µM) to millimolar (mM) rangeCytotoxicity is dependent on the specific compound and cell line. A cytotoxicity assay is recommended.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Fluorescence Imaging of PSMA-Positive Cells

This protocol is a general guideline for staining adherent prostate cancer cells (e.g., LNCaP) with a fluorescently-labeled this compound probe.

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC3) cells

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescently-labeled this compound stock solution (e.g., in DMSO)

  • Non-fluorescent PSMA inhibitor (e.g., 2-PMPA) for blocking control

  • Formaldehyde or paraformaldehyde for cell fixation (optional)

  • Antifade mounting medium (for fixed cells)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., glass-bottom dish) and allow them to adhere and grow to 70-80% confluency.

  • Probe Preparation: Prepare a working solution of the fluorescent this compound probe in culture medium. The optimal concentration should be determined empirically but a starting point of 1-5 µM is recommended.[1]

  • (Optional) Blocking Control: For the blocking control wells, pre-incubate the cells with a 100-fold molar excess of a non-fluorescent PSMA inhibitor for 30 minutes at 37°C.[1]

  • Probe Incubation: Remove the culture medium and add the this compound working solution to the cells. Incubate for 60 minutes at 37°C in a CO2 incubator.[1]

  • Washing: Aspirate the probe solution and wash the cells three times with PBS to remove unbound probe.

  • (Optional) Cell Fixation: For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Imaging:

    • For live-cell imaging, add fresh culture medium or imaging buffer to the cells.

    • For fixed-cell imaging, add a drop of antifade mounting medium and cover with a coverslip.

  • Microscopy: Acquire images using a fluorescence microscope equipped with the appropriate laser lines and emission filters for your chosen fluorophore. Use identical imaging settings for all experimental and control groups.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cytotoxicity.

Materials:

  • Prostate cancer cells (e.g., LNCaP, PC3)

  • Culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to this compound bioimaging studies.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA Glutamate Glutamate PSMA->Glutamate Generates RACK1 RACK1 PSMA->RACK1 Interacts with & Disrupts Complex mGluR1 mGluR1 PI3K PI3K mGluR1->PI3K Activates Integrin β1 Integrin IGF1R IGF-1R tertButylDCL This compound tertButylDCL->PSMA Inhibits Glutamate->mGluR1 Activates AKT AKT PI3K->AKT Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival FAK FAK RACK1->FAK GRB2 GRB2 FAK->GRB2 ERK ERK GRB2->ERK

Caption: PSMA signaling pathways and the inhibitory effect of this compound.

Bioimaging_Workflow cluster_controls Controls start Start cell_culture 1. Seed PSMA+ and PSMA- cells start->cell_culture probe_prep 2. Prepare this compound working solution cell_culture->probe_prep negative_cell Negative control: Image PSMA- cells cell_culture->negative_cell incubation 3. Incubate cells with probe probe_prep->incubation washing 4. Wash to remove unbound probe incubation->washing blocking Blocking control: Pre-incubate with non-fluorescent inhibitor incubation->blocking imaging 5. Acquire images with fluorescence microscope washing->imaging analysis 6. Analyze signal intensity and localization imaging->analysis end End analysis->end negative_cell->imaging

References

Technical Support Center: Optimizing tert-Butyl-DCL Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is tert-Butyl-DCL and what is its mechanism of action?

This compound is described as a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1] PSMA is a transmembrane protein that, upon activation, can trigger signaling pathways such as the PI3K-AKT pathway, which promotes tumor cell survival and proliferation. Small molecule inhibitors like this compound are designed to bind to PSMA and block its activity.[2]

Q2: What is a typical starting dose for a small molecule PSMA inhibitor in a mouse xenograft model?

Based on preclinical studies of analogous compounds, a starting dose for in vivo efficacy studies could range from 1 to 10 mg/kg. However, it is crucial to first determine the Maximum Tolerated Dose (MTD) for your specific compound and animal model. For some PSMA-targeted drug conjugates, doses have been explored in the range of 160 nmol/kg.

Q3: What are common routes of administration for small molecule PSMA inhibitors in vivo?

The most common route of administration in preclinical studies for similar compounds is intravenous (i.v.) injection. However, intraperitoneal (i.p.) and oral (p.o.) routes may also be viable depending on the compound's pharmacokinetic properties. For example, the PSMA inhibitor ZJ-43 was administered intraperitoneally in a rat model.

Q4: What are some key considerations for formulating this compound for in vivo studies?

Small molecule inhibitors often have limited aqueous solubility. Common formulation strategies include using a vehicle containing co-solvents such as DMSO, ethanol, polyethylene glycol (PEG), or surfactants like Tween 80. It is essential to test the vehicle alone as a control group in your experiments to ensure it does not have any biological effects.

Q5: What are potential on-target and off-target toxicities to monitor for PSMA inhibitors?

On-target toxicities may be related to PSMA expression in normal tissues, such as the kidneys and salivary glands. Potential side effects to monitor in animal models include changes in body weight, signs of distress, and alterations in kidney and liver function markers in blood tests. Off-target toxicities are compound-specific and should be assessed in preliminary toxicology studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in tumor response within the same dosage group. Inconsistent dosing technique. Formulation instability (precipitation of the compound). Individual animal differences in metabolism.Ensure consistent administration volume and technique. Prepare fresh formulations regularly and check for precipitation. Increase the number of animals per group to improve statistical power.
Lack of tumor growth inhibition at expected therapeutic doses. Poor bioavailability or rapid clearance of the compound. Insufficient target engagement. The tumor model is resistant to PSMA inhibition.Conduct pharmacokinetic (PK) studies to determine the compound's half-life and exposure in plasma and tumor tissue. Perform a pharmacodynamic (PD) study to measure PSMA occupancy or downstream pathway modulation at different doses and time points. Confirm PSMA expression in your xenograft model using techniques like immunohistochemistry (IHC) or flow cytometry.
Unexpected animal toxicity or mortality at doses presumed to be safe. Vehicle toxicity. Off-target effects of the compound. On-target toxicity due to high PSMA expression in vital organs.Always include a vehicle-only control group. Consider performing a preliminary in vitro screen against a panel of kinases and receptors to identify potential off-target activities. Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Perform histopathological analysis of major organs.
Compound precipitation in the formulation upon storage. Poor solubility of the compound in the chosen vehicle. Temperature or pH changes affecting solubility.Optimize the formulation by testing different co-solvents, surfactants, or pH adjustments. Store the formulation under recommended conditions and check for stability over time.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use a relevant strain of mice (e.g., BALB/c nude mice for xenografts), typically 6-8 weeks old.

  • Group Allocation: Randomly assign animals to at least 4-5 dose groups, including a vehicle control group.

  • Dosing: Administer the compound via the intended route (e.g., i.v. or i.p.) at escalating doses. A common dosing schedule is once daily or every other day for 1-2 weeks.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur. A common endpoint is a >20% loss of body weight.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

In Vivo Efficacy Study in a Xenograft Model

  • Cell Line: Use a prostate cancer cell line with confirmed high PSMA expression (e.g., LNCaP or PC3-pip).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize animals into treatment groups (vehicle control and 3-4 dose levels of this compound below the MTD).

  • Treatment: Administer the compound according to the determined schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tumor growth inhibition (TGI) is a key efficacy parameter.

Quantitative Data from Analogous PSMA Inhibitors

Table 1: In Vivo Dosage and Efficacy of a PSMA-Targeted Drug Conjugate (PSMA-1-VcMMAE)

Animal ModelRoute of AdministrationDosageDosing ScheduleOutcome
Nude mice with PC3pip xenograftsIntravenous (i.v.)160 nmol/kgEvery 4 days for 5 dosesSignificant tumor growth inhibition and prolonged survival.

Table 2: In Vivo Dosage of a Urea-Based PSMA Inhibitor (ZJ-43)

Animal ModelRoute of AdministrationDosageDosing ScheduleOutcome
Rat model of Traumatic Brain InjuryIntraperitoneal (i.p.)50, 100, 150 mg/kg3 doses at 0, 8, and 16 hours post-injuryNeuroprotective effects observed at 50 mg/kg.

Visualizations

PSMA_Signaling_Pathway PSMA Signaling Pathway PSMA PSMA PI3K PI3K PSMA->PI3K Activates Disruption Disruption PSMA->Disruption Leads to tert_Butyl_DCL This compound tert_Butyl_DCL->PSMA Inhibits AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival MAPK_Pathway MAPK Pathway Disruption->MAPK_Pathway of

Caption: PSMA signaling and its inhibition by this compound.

Experimental_Workflow In Vivo Dosing Optimization Workflow start Start mtd_study 1. MTD Study (Dose Escalation) start->mtd_study efficacy_study 2. Efficacy Study (Xenograft Model) mtd_study->efficacy_study Determine Safe Dose Range data_analysis 4. Data Analysis (Tumor Growth Inhibition) efficacy_study->data_analysis pk_pd_study 3. PK/PD Studies (Optional but Recommended) pk_pd_study->data_analysis Correlate Exposure with Efficacy optimal_dose Optimal Dose Range Identified data_analysis->optimal_dose

Caption: Workflow for optimizing in vivo dosage.

Troubleshooting_Logic Troubleshooting Logic for In Vivo Studies problem Problem Encountered no_efficacy Lack of Efficacy problem->no_efficacy high_toxicity High Toxicity problem->high_toxicity high_variability High Variability problem->high_variability check_pk Check Pharmacokinetics no_efficacy->check_pk check_pd Check Pharmacodynamics no_efficacy->check_pd check_vehicle Check Vehicle Toxicity high_toxicity->check_vehicle improve_formulation Improve Formulation high_variability->improve_formulation increase_n Increase Animal Numbers high_variability->increase_n refine_dose Refine Dose/Schedule check_pk->refine_dose check_pd->refine_dose check_vehicle->refine_dose

Caption: Troubleshooting decision tree for in vivo experiments.

References

Technical Support Center: tert-Butyl-DCL (tert-Butyl Diclofenac)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "tert-Butyl-DCL" is assumed to be tert-Butyl 2-[2-(2,6-dichloroanilino)phenyl]acetate , the tert-butyl ester of Diclofenac. This guide is based on the known chemical properties of tert-butyl esters and the Diclofenac structure.

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the common stability and degradation issues associated with tert-Butyl Diclofenac.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for this compound is acid-catalyzed hydrolysis. The tert-butyl ester group is highly susceptible to acidic conditions, which cleave the ester bond.[1][2] This reaction results in the formation of the parent compound, Diclofenac, and a tert-butyl carbocation, which typically eliminates a proton to form isobutylene gas.[1][3]

Q2: How do different pH conditions affect the stability of this compound in solutions?

A2: The stability of this compound is highly dependent on pH.

  • Acidic Conditions (pH < 5): The compound is highly unstable. The ester bond is readily cleaved via acid-catalyzed hydrolysis.[1][2] A wide range of acids, including formic acid, trifluoroacetic acid (TFA), and hydrochloric acid (HCl), can facilitate this degradation.[1]

  • Neutral Conditions (pH ≈ 6-8): The compound exhibits high stability.

  • Basic Conditions (pH > 8): tert-Butyl esters are remarkably stable and resistant to base-catalyzed hydrolysis due to steric hindrance from the bulky tert-butyl group, which protects the carbonyl carbon from nucleophilic attack.[1][4] This property is a key reason for their use as protecting groups in organic synthesis.[2][5]

Q3: An unexpected peak corresponding to Diclofenac has appeared in my HPLC analysis. What is the likely cause?

A3: The appearance of a Diclofenac peak is the most direct evidence of this compound degradation. The most probable cause is the exposure of your sample to acidic conditions, even trace amounts, during storage, sample preparation, or analysis. Check the pH of your solvents and buffers. The degradation can be accelerated by elevated temperatures.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability, this compound should be stored under the following conditions:

  • Solid Form: Store in a well-sealed container at 2-8°C, protected from light and moisture.

  • In Solution: Use aprotic, neutral, or slightly basic organic solvents (e.g., DMSO, DMF, Acetonitrile). For aqueous buffers, ensure the pH is maintained above 7.0. Prepare solutions fresh and store at low temperatures (e.g., -20°C) for short periods. Avoid acidic buffers or solvents containing acidic impurities.

Q5: Is this compound susceptible to degradation by light, heat, or oxidation?

A5: Yes, in addition to hydrolysis, other stress factors can cause degradation.

  • Heat (Thermal Stress): Elevated temperatures can accelerate the rate of hydrolysis and other potential degradation reactions.[6] Forced degradation studies are often performed at temperatures between 40-80°C to identify potential thermal degradants.[6]

  • Light (Photostability): The parent Diclofenac molecule is known to be susceptible to photodegradation.[7] Therefore, it is crucial to conduct photostability studies on this compound as per ICH Q1B guidelines, which recommend exposure to a combination of UV and visible light.[6][8] Always protect solutions from light.

  • Oxidation: Oxidative stress, typically induced using agents like hydrogen peroxide (H₂O₂), can lead to degradation.[9] The Diclofenac moiety contains functional groups that may be susceptible to oxidation.[7][10]

Data Presentation: Stability & Degradation Conditions

Table 1: Summary of pH-Dependent Stability
pH RangeConditionRelative StabilityPrimary Degradation Pathway
< 5AcidicLow / UnstableAcid-catalyzed hydrolysis[1][2]
6 - 8NeutralHigh / StableMinimal degradation
> 8BasicHigh / StableResistant to base-catalyzed hydrolysis[4]
Table 2: Typical Conditions for Forced Degradation Studies (ICH Guidelines)

Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[9][11] The goal is typically to achieve 5-20% degradation of the active ingredient.[6][11]

Stress ConditionTypical Reagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HClRoom Temp or 50-60°CUp to 7-14 days[6][11]
Base Hydrolysis0.1 M NaOHRoom Temp or 50-60°CUp to 7-14 days[6][11]
Oxidation3-30% H₂O₂Room TemperatureVariable
ThermalDry Heat60-80°CVariable
PhotolyticUV/Vis Light ComboAmbient>1.2 million lux hours[6]

Visualizations

Degradation & Experimental Diagrams

G cluster_pathway Acid-Catalyzed Hydrolysis Pathway Compound This compound Intermediate Protonated Intermediate Compound->Intermediate + H+ Proton H+ Water H₂O Diclofenac Diclofenac Intermediate->Diclofenac + H₂O Cation tert-Butyl Cation Intermediate->Cation Isobutylene Isobutylene Cation->Isobutylene - H+

Caption: Acid-catalyzed hydrolysis of this compound.

G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution of this compound Stress Expose Aliquots to Stress Conditions (Acid, Base, Heat, Light, Oxidizer) Prep->Stress Neutralize Neutralize/Quench Reactions at Time Points Stress->Neutralize Analyze Analyze Samples via Stability-Indicating HPLC Neutralize->Analyze Identify Identify Degradants (e.g., LC-MS) Analyze->Identify Report Establish Degradation Profile & Validate Method Identify->Report

Caption: Workflow for a forced degradation study.

G cluster_troubleshooting Troubleshooting Degradation Issues Start Unexpected Peak in HPLC? CheckControl Is peak absent in control (t=0)? Start->CheckControl CheckStorage Sample stored in acidic buffer? CheckControl->CheckStorage Yes Result1 Issue is with initial material purity. CheckControl->Result1 No CheckTemp Sample exposed to high temp or light? CheckStorage->CheckTemp No Result2 Root Cause: Acid Hydrolysis. ACTION: Use neutral/basic solvents. CheckStorage->Result2 Yes Result3 Root Cause: Thermal/Photo-degradation. ACTION: Store cold & dark. CheckTemp->Result3 Yes Result4 Consider other causes: Oxidation, contamination. CheckTemp->Result4 No

Caption: Logic diagram for troubleshooting degradation.

Experimental Protocol: Forced Degradation Study

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method. This protocol is based on ICH Q1A(R2) guidelines.[11]

1. Materials & Equipment

  • This compound (API)

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated HPLC-UV/DAD or HPLC-MS system

  • Photostability chamber

  • Temperature-controlled oven

2. Stock Solution Preparation

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

3. Application of Stress Conditions For each condition, prepare a sample in a separate flask. Include an unstressed control sample stored at 5°C in the dark.

  • Acid Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Keep the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Keep the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound powder in a petri dish.

    • Expose to 80°C in a calibrated oven.

    • Sample at specified time points, dissolve in solvent, and analyze.

  • Photolytic Degradation:

    • Expose the stock solution (in a photochemically transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample after exposure. A parallel control sample should be kept in the dark.

4. Analysis

  • Dilute all stressed and control samples to a suitable concentration for HPLC analysis.

  • Analyze using a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from all major degradation products.

  • Use a Diode Array Detector (DAD) to check for peak purity and to compare the UV spectra of the degradants with the parent drug.

  • Use LC-MS to obtain mass data for the identification of unknown degradation products.

References

Technical Support Center: Refining Protocols for Consistent Results with tert-Butyl-DCL

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tert-Butyl-DCL, a potent and selective small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as (OtBu)KuE(OtBu)2, is a urea-based small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly expressed on the surface of prostate cancer cells. Its primary applications are in pre-clinical cancer research as an anti-cancer agent and as a bioimaging agent due to its high selectivity and affinity for PSMA.[1] It also serves as a starting material for the synthesis of more complex PSMA inhibitors.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect the compound from light.[1]

  • Solid Form: Store the solid compound at -20°C.

  • In-Use Solutions: Prepare fresh dilutions in your experimental buffer or media for each experiment.

Q3: What is the best solvent for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-quality DMSO, as the presence of water can significantly impact the solubility and stability of the compound.

Q4: Can I use this compound in animal studies?

A4: Yes, this compound can be used in in-vivo studies. However, formulation and dosage will need to be optimized for your specific animal model and experimental design.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and other urea-based PSMA inhibitors.

Issue 1: Inconsistent IC50 Values in Cell-Based Assays

  • Possible Cause 1: Compound Instability.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods, especially in aqueous media. The stability of this compound in cell culture media over the course of your assay should be empirically determined.

  • Possible Cause 2: Cell Health and Passage Number.

    • Solution: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Possible Cause 3: Inconsistent Seeding Density.

    • Solution: Optimize and strictly control cell seeding density. Overly confluent or sparse cultures can exhibit different sensitivities to the inhibitor.

  • Possible Cause 4: Variability in Assay Protocol.

    • Solution: Standardize all incubation times, reagent concentrations, and procedural steps. Use a consistent and validated assay protocol across all experiments.

Issue 2: High Background or Off-Target Effects

  • Possible Cause 1: Compound Concentration is too High.

    • Solution: Perform a dose-response curve to determine the optimal concentration range that inhibits PSMA without causing non-specific toxicity. Use the lowest effective concentration possible.

  • Possible Cause 2: Non-specific Binding.

    • Solution: Include appropriate controls in your experiment. For cell-based assays, use a PSMA-negative cell line to assess off-target effects. For binding assays, include a non-specific binding control.

  • Possible Cause 3: Compound Purity.

    • Solution: Ensure the purity of your this compound. Impurities can lead to unexpected biological activities. If you are synthesizing the compound in-house, thorough purification and characterization are essential.

Issue 3: Poor or No Activity Observed

  • Possible Cause 1: Incorrect Storage or Handling.

    • Solution: Review the recommended storage and handling conditions. Improper storage can lead to degradation of the compound.

  • Possible Cause 2: Low PSMA Expression in the Cell Model.

    • Solution: Confirm the expression level of PSMA in your chosen cell line using techniques like Western blot, flow cytometry, or qPCR.

  • Possible Cause 3: Experimental System Incompatibility.

    • Solution: The presence of certain components in your cell culture media or assay buffer could potentially interfere with the activity of this compound. If possible, test the compound in a simplified, defined system first.

Data Presentation

Consistent and clear data presentation is crucial for interpreting your results. All quantitative data should be summarized in structured tables. Below is a template for presenting IC50 values from cell viability assays.

Table 1: IC50 Values of this compound in Various Prostate Cancer Cell Lines

Cell LinePSMA Expression LevelIC50 (µM) ± SD (n=3)Assay Method
LNCaPHighData to be determinedCellTiter-Glo®
PC-3Low/NegativeData to be determinedCellTiter-Glo®
VCaPHighData to be determinedCellTiter-Glo®
DU145NegativeData to be determinedCellTiter-Glo®

Note: This is a template table. The user should replace "Data to be determined" with their own experimental data.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is highly recommended to optimize these protocols for your specific experimental conditions and cell lines.

Protocol 1: General Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Carefully remove the old medium from the wells and add the medium containing the various concentrations of the inhibitor.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Downstream Signaling
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations and for the appropriate time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against proteins in the PI3K/AKT and MAPK pathways (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways

PSMA has been shown to influence key cell survival and proliferation pathways. Inhibition of PSMA by this compound is expected to modulate these pathways.

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activates Integrin Integrin β1 FAK FAK Integrin->FAK IGF1R IGF-1R IGF1R->FAK tert_Butyl_DCL This compound tert_Butyl_DCL->PSMA Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Migration mTOR->Proliferation Grb2 Grb2 FAK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: PSMA-mediated signaling pathways and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow start Start: Hypothesis prepare_reagents Prepare Reagents (this compound stock, media, etc.) start->prepare_reagents cell_culture Cell Culture (PSMA+ and PSMA- lines) prepare_reagents->cell_culture cell_seeding Cell Seeding cell_culture->cell_seeding treatment Treatment with this compound (Dose-response) cell_seeding->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) treatment->viability_assay western_blot Western Blot Analysis (p-AKT, p-ERK) treatment->western_blot data_analysis Data Analysis (IC50, protein levels) viability_assay->data_analysis western_blot->data_analysis interpretation Interpretation of Results data_analysis->interpretation end Conclusion interpretation->end troubleshooting_logic start Inconsistent Results? check_compound Check Compound (Storage, Handling, Purity) start->check_compound Yes consistent_results Consistent Results start->consistent_results No check_cells Check Cells (Health, Passage #, PSMA expression) check_compound->check_cells check_protocol Check Protocol (Consistency, Controls) check_cells->check_protocol optimize_concentration Optimize Concentration (Dose-response) check_protocol->optimize_concentration validate_target Validate Target Engagement (e.g., Thermal Shift Assay) optimize_concentration->validate_target validate_target->consistent_results

References

Technical Support Center: Addressing Off-Target Effects of tert-Butyl-DCL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of tert-Butyl-DCL, a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor designed to target Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein.[1][2][3][4] PSMA is highly overexpressed in prostate cancer cells, making it a key target for cancer therapy and imaging.[4][5] this compound is utilized for its potential anticancer activity and as a bioimaging agent due to its high selectivity and affinity for PSMA.[2][3]

Q2: What are "on-target, off-tumor" effects and how do they relate to this compound?

A2: "On-target, off-tumor" effects occur when a drug interacts with its intended target (in this case, PSMA), but in non-cancerous tissues that also express the target. PSMA is expressed at lower levels in certain normal tissues, including the salivary glands, lacrimal glands, kidneys, and small intestine. Inhibition of PSMA in these tissues can lead to side effects such as dry mouth.

Q3: Beyond "on-target, off-tumor" effects, what are other potential off-target effects of this compound?

A3: While this compound is designed for high selectivity, like most small molecule inhibitors, it has the potential to bind to other proteins with similar binding pockets. These unintended interactions are known as off-target effects and can lead to unexpected biological responses or toxicity. Identifying these off-target interactions is crucial for accurate interpretation of experimental results and for preclinical safety assessment.

Q4: How can I experimentally determine if this compound is causing off-target effects in my model system?

A4: A multi-faceted approach is recommended to identify and validate potential off-target effects. Key experimental strategies include:

  • Broad-Spectrum Kinase Profiling: Screening this compound against a large panel of kinases can identify unintended interactions with these key signaling proteins.

  • Quantitative Proteomics: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that are stabilized by this compound binding inside the cell.

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of a known selective PSMA inhibitor or with PSMA gene knockout/knockdown can help distinguish on-target from off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

Possible Cause: The observed phenotype may be due to an off-target effect of this compound, rather than or in addition to its on-target inhibition of PSMA.

Troubleshooting Steps:

  • Dose-Response Analysis:

    • Protocol: Perform a detailed dose-response curve for the observed phenotype.

    • Rationale: On-target effects are typically observed at concentrations consistent with the IC50 or Ki for the primary target. Off-target effects may appear at higher concentrations.

  • Control Compound Comparison:

    • Protocol: Compare the phenotype induced by this compound to that of another structurally distinct and well-characterized PSMA inhibitor.

    • Rationale: If the phenotype is consistent across different PSMA inhibitors, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout:

    • Protocol: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PSMA expression in your cell model. Treat these cells with this compound and observe if the phenotype is rescued.

    • Rationale: If the phenotype persists in the absence of PSMA, it is likely an off-target effect.

Issue 2: Unexplained Toxicity or Cell Death

Possible Cause: Off-target interactions can lead to cellular toxicity.

Troubleshooting Steps:

  • Cytotoxicity Assays:

    • Protocol: Perform standard cytotoxicity assays (e.g., MTT, LDH release) to quantify the toxic effects of this compound at various concentrations.

    • Rationale: This will establish the concentration range at which toxicity occurs.

  • Off-Target Profiling:

    • Protocol: Employ techniques like kinase profiling or proteomics to identify potential off-target binders that could be mediating the toxic effects.

    • Rationale: Identifying the specific off-target can provide insights into the mechanism of toxicity.

  • Structure-Activity Relationship (SAR) Analysis:

    • Protocol: If available, test structural analogs of this compound.

    • Rationale: Variations in the chemical structure may alter the off-target binding profile while retaining on-target activity, potentially reducing toxicity.

Quantitative Data Summary

While a specific IC50 value for this compound is not publicly available, other small molecule inhibitors of PSMA have reported Ki and IC50 values in the low nanomolar range. Researchers should determine the specific IC50 of this compound for PSMA in their experimental system. The following table provides a template for organizing on-target and potential off-target data.

TargetIC50 / Ki (nM)Assay TypeCell Line / SystemReference
PSMA (On-Target) User-definede.g., Enzymatic Assaye.g., LNCaP cellsUser's Data
Off-Target 1User-definede.g., Kinase Assaye.g., Recombinant ProteinUser's Data
Off-Target 2User-definede.g., CETSAe.g., HEK293 cellsUser's Data

Reference PSMA inhibitor IC50 values:

  • PSMA-IN-1: Ki of 2.49 nM[1]

  • DOTA-PSMA-EB-01: IC50 of 10.77 nM[1]

  • BWD: IC50 of 35.86[1]

  • GCPII-IN-1: Ki of 44.3 nM[6]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase of interest.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known inhibitor for the kinase).

  • Add the kinase and its substrate to the wells of the assay plate.

  • Add the serially diluted this compound, vehicle control, and positive control to the respective wells.

  • Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the protein of interest

Procedure:

  • Culture cells to the desired confluency and treat with this compound or vehicle (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Divide the cell suspension into aliquots for each temperature point.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.

  • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

Protocol 3: Quantitative Proteomics Workflow for Off-Target Identification

This workflow outlines a general approach for identifying off-target proteins of this compound using mass spectrometry-based proteomics.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle (DMSO). Harvest and lyse the cells.

  • Protein Digestion: Quantify the protein concentration in the lysates. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Identify and quantify proteins using a database search algorithm.

    • Compare the protein abundance between the this compound-treated and vehicle-treated samples.

    • For CETSA-based proteomics, identify proteins that show a significant thermal shift upon this compound treatment.

  • Bioinformatics and Target Validation:

    • Perform pathway analysis on the identified off-target candidates to understand their potential biological relevance.

    • Validate the interaction of this compound with high-priority candidates using orthogonal methods such as in vitro binding assays or targeted CETSA.

Visualizations

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK MAPK PSMA->MAPK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PSMA Inhibits

Caption: Intended signaling pathway of PSMA and its inhibition by this compound.

Off_Target_Hypothesis This compound This compound PSMA On-Target (PSMA) This compound->PSMA Off_Target_Kinase Off-Target (e.g., Kinase) This compound->Off_Target_Kinase Unintended Binding On_Target_Effect Desired Therapeutic Effect PSMA->On_Target_Effect Off_Target_Effect Unintended Cellular Effect / Toxicity Off_Target_Kinase->Off_Target_Effect

Caption: Hypothetical on-target vs. off-target effects of this compound.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_confirmation Confirmation Profiling Broad-Spectrum Profiling (e.g., Kinase Panel, Proteomics) Hit_ID Identify Potential Off-Targets Profiling->Hit_ID CETSA Cellular Thermal Shift Assay (CETSA) Hit_ID->CETSA Binding_Assay In Vitro Binding Assay (e.g., SPR, ITC) Hit_ID->Binding_Assay Functional_Assay Cell-Based Functional Assay CETSA->Functional_Assay Binding_Assay->Functional_Assay Confirmation Confirmed Off-Target Functional_Assay->Confirmation

Caption: Experimental workflow for identifying and validating off-target effects.

References

Technical Support Center: Enhancing the Binding Affinity of tert-Butyl-DCL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the binding affinity of tert-Butyl-DCL, a known inhibitor of Prostate-Specific Membrane Antigen (PSMA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor that specifically targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is highly expressed on the surface of prostate cancer cells.[1][2][3][4] It serves as a valuable tool in cancer research and as a bioimaging agent due to its high selectivity and affinity for PSMA.[1][2][5]

Q2: What is the core structure of this compound and related PSMA inhibitors?

This compound is based on a glutamate-urea-lysine (Glu-urea-Lys) scaffold. This motif is a common feature in a large class of potent PSMA inhibitors, where the glutamate and lysine residues mimic the natural substrates of PSMA's enzymatic active site.

Q3: What are the key binding interactions between Glu-urea-Lys based inhibitors and PSMA?

The binding of Glu-urea-Lys based inhibitors to PSMA involves several key interactions:

  • S1' Pocket: The glutamate portion of the inhibitor binds within the S1' specificity pocket of PSMA.

  • Active Site: The urea moiety interacts with the zinc atoms in the enzyme's active site.

  • Arene-Binding Site: A lipophilic pocket, known as the arene-binding site, is located near the active site and can be exploited to enhance binding affinity through hydrophobic interactions.

Q4: What general strategies can be employed to enhance the binding affinity of a small molecule inhibitor like this compound?

Several medicinal chemistry strategies can be utilized to improve the binding affinity of small molecule inhibitors:

  • Structure-Based Drug Design: Utilizing the crystal structure of the target protein to design modifications that optimize interactions with the binding site.

  • Ligand-Based Drug Design: Synthesizing and testing analogs to establish a structure-activity relationship (SAR) that guides further optimization.

  • Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, reducing the entropic penalty of binding.

  • Exploitation of Additional Binding Pockets: Modifying the inhibitor to interact with adjacent pockets or allosteric sites on the target protein.

  • Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve affinity or other pharmacological properties.

Troubleshooting Guide: Common Issues in PSMA Binding Assays

This guide addresses common problems encountered during in vitro binding assays with this compound and other PSMA inhibitors.

Problem Potential Cause Troubleshooting Steps
High Background Signal 1. Non-specific binding of the radioligand to the filter or plate. 2. Insufficient blocking of non-specific binding sites on cell membranes. 3. Contamination of buffers or reagents.1. Pre-soak filters in a blocking agent (e.g., 0.3% polyethyleneimine). 2. Optimize the concentration of the blocking agent (e.g., bovine serum albumin) in the assay buffer. 3. Use freshly prepared, filtered buffers and high-purity reagents.
Low Specific Binding Signal 1. Low expression of PSMA on the cells. 2. Degraded or inactive inhibitor/radioligand. 3. Suboptimal assay conditions (e.g., incubation time, temperature, pH).1. Use a cell line with confirmed high PSMA expression (e.g., LNCaP) as a positive control.[6] 2. Verify the integrity and purity of the compounds using analytical methods like HPLC or mass spectrometry. Store compounds under recommended conditions. 3. Perform time-course and temperature-dependence experiments to determine optimal incubation conditions. Ensure the pH of the assay buffer is stable.
Poor Reproducibility 1. Inconsistent cell numbers or membrane protein concentrations. 2. Pipetting errors. 3. Variability in incubation times.1. Ensure accurate cell counting or protein quantification (e.g., BCA assay) for each experiment. 2. Use calibrated pipettes and perform careful, consistent pipetting. 3. Use a multi-channel timer or automated liquid handling system to ensure consistent incubation times across all samples.
No Displacement in Competitive Binding Assay 1. Concentration of the competitor (this compound analog) is too low. 2. The affinity of the competitor is significantly lower than the radioligand. 3. The competitor is insoluble in the assay buffer.1. Test a wider range of competitor concentrations, typically from picomolar to micromolar. 2. If the affinity is very low, consider using a different assay format or a radioligand with a lower affinity. 3. Check the solubility of the competitor in the assay buffer. A small amount of a co-solvent like DMSO may be used, but its concentration should be kept low and consistent across all samples.

Strategies to Enhance the Binding Affinity of this compound

Based on the known structure-activity relationships of glutamate-urea-based PSMA inhibitors, the following strategies can be employed to enhance the binding affinity of this compound.

Modification of the Linker Region

The linker connecting the Glu-urea-Lys core to the tert-butyl groups is a key area for modification.

  • Introduction of Aromatic Moieties: Incorporating aromatic groups, such as phenyl or naphthyl rings, into the linker can lead to favorable interactions with the hydrophobic arene-binding site on PSMA.

  • Varying Linker Length and Rigidity: Optimizing the length and flexibility of the linker can improve the positioning of the inhibitor within the binding pocket. Introducing rigid elements can reduce the entropic penalty upon binding.

Alteration of the Terminal tert-Butyl Groups

The tert-butyl esters protect the carboxyl groups of the glutamate and lysine residues. While important for cell permeability, their modification can impact binding affinity.

  • Replacement with other Ester Groups: Evaluating different ester groups (e.g., ethyl, methyl) can fine-tune steric and electronic properties.

  • Conversion to Carboxylic Acids: The free carboxylic acids are crucial for direct interaction with the positively charged residues in the PSMA binding pocket. Removal of the tert-butyl protecting groups will likely result in a significant increase in in vitro binding affinity to the purified enzyme.

Stereochemical Modifications

The stereochemistry of the glutamate and lysine residues is critical for potent inhibition.

  • (S)-Configuration: Maintaining the (S)-configuration at the alpha-carbon of both the glutamate and lysine residues is generally essential for high-affinity binding. Studies have shown that altering the chirality to the (R)-configuration dramatically reduces inhibitory activity.

Quantitative Data: Binding Affinities of PSMA Inhibitors

The following table summarizes the binding affinities of several glutamate-urea-based PSMA inhibitors. This data can serve as a benchmark for evaluating newly synthesized analogs of this compound.

Compound Modification IC50 (nM) Ki (nM) Kd (nM) Reference
This compound Glu-urea-Lys with tert-butyl estersNot ReportedNot ReportedNot ReportedN/A
MIP-1072 Iodobenzylamino group on lysine-4.6 ± 1.63.8 ± 1.3[7]
MIP-1095 Iodophenylureido group on lysine-0.24 ± 0.140.81 ± 0.39[7]
PSMA-617 Naphthyl-containing linker0.05--[6]
P17 Styryl-l-Ala linker0.30--[6]
P18 Phenyl and Styryl-l-Ala linker0.45--[6]

Experimental Protocols

Competitive Radioligand Binding Assay for PSMA

This protocol is designed to determine the binding affinity (Ki) of unlabeled test compounds, such as analogs of this compound, by measuring their ability to compete with a radiolabeled ligand for binding to PSMA expressed on cancer cells or cell membranes.

Materials:

  • PSMA-positive cells (e.g., LNCaP) or cell membranes prepared from these cells.

  • Radiolabeled PSMA inhibitor (e.g., [125I]MIP-1095).

  • Unlabeled test compounds (analogs of this compound).

  • Binding Buffer: 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Cell Membranes (Optional):

    • Harvest LNCaP cells and wash with PBS.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge to pellet the membranes and wash the pellet.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding Buffer.

      • A fixed concentration of radiolabeled ligand (typically at or below its Kd value).

      • A range of concentrations of the unlabeled test compound.

      • For non-specific binding control wells, add a high concentration of an unlabeled known PSMA inhibitor.

      • For total binding wells, add only the radioligand and buffer.

    • Initiate the binding reaction by adding the cell membranes or intact cells to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells Prepare PSMA-positive cells (e.g., LNCaP) setup_assay Set up 96-well plate with reagents prep_cells->setup_assay prep_ligands Prepare radiolabeled ligand and test compounds prep_ligands->setup_assay incubation Incubate to reach equilibrium setup_assay->incubation filtration Terminate by rapid filtration incubation->filtration counting Scintillation counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway tert_butyl_dcl This compound (or analog) binding Binding to Active Site tert_butyl_dcl->binding psma PSMA psma->binding inhibition Inhibition of Enzymatic Activity binding->inhibition downstream Downstream Cellular Effects inhibition->downstream

Caption: Mechanism of action for this compound.

logical_relationship start Enhance Binding Affinity? linker Modify Linker Region (Aromatics, Length, Rigidity) start->linker terminal Modify Terminal Groups (Esters, Carboxylic Acids) start->terminal stereo Maintain (S)-Stereochemistry start->stereo synthesis Synthesize Analogs linker->synthesis terminal->synthesis stereo->synthesis assay Perform Binding Assay synthesis->assay evaluate Evaluate SAR assay->evaluate success Higher Affinity Achieved evaluate->success Improved Affinity fail Iterate Design evaluate->fail No Improvement fail->start

Caption: Decision workflow for enhancing binding affinity.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing tert-Butyl-DCL and other related compounds in Prostate-Specific Membrane Antigen (PSMA) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as (OtBu)KuE(OtBu)2, is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA).[1][2][3][4] PSMA is a transmembrane glycoprotein that is highly expressed on the surface of prostate cancer cells and in the neovasculature of many other solid tumors.[5][6] this compound exerts its effect by specifically binding to the enzymatic active site of PSMA, thereby inhibiting its function.[3] This inhibition can disrupt downstream signaling pathways that promote cancer cell survival and proliferation. Due to its high selectivity and affinity for PSMA, this compound is also utilized as a bioimaging agent to visualize PSMA-expressing tumors.[1][2][4]

Q2: What are the common types of assays used to assess this compound activity?

A2: The activity of this compound and other PSMA inhibitors is typically evaluated using a variety of assays, including:

  • Enzymatic Assays: These assays directly measure the inhibition of PSMA's enzymatic (carboxypeptidase) activity. Common substrates include N-acetylaspartylglutamate (NAAG) or glutamate-urea-lysine (Glu-urea-Lys) derivatives.[7] The product formation can be quantified using methods like HPLC, colorimetric, or fluorometric detection.

  • Competitive Binding Assays: These assays determine the affinity of the inhibitor for PSMA by measuring its ability to compete with a radiolabeled or fluorescently-labeled ligand for binding to PSMA-expressing cells or purified protein.

  • Cell-Based Assays: These functional assays assess the downstream effects of PSMA inhibition on cancer cells. Examples include proliferation assays (e.g., MTT, WST-1), apoptosis assays, and cell invasion or migration assays.[7]

  • In Vivo Imaging: In preclinical models, the targeting ability and therapeutic efficacy of labeled this compound can be assessed using imaging techniques like Positron Emission Tomography (PET) or fluorescence imaging.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. It is also advised to protect the compound from light.[1][4]

Troubleshooting Guide

This guide addresses common issues that may be encountered during PSMA-related assays with this compound.

Problem Potential Cause Recommended Solution
No or Low Inhibition of PSMA Activity Inactive Compound: Improper storage or handling of this compound.Ensure the compound has been stored correctly at -80°C or -20°C and protected from light. Prepare fresh dilutions from a new stock if necessary.
Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time.Verify that the assay buffer pH is around 7.4. Ensure the incubation temperature is optimal for enzyme activity (typically 37°C). Optimize incubation time; it should be long enough for the reaction to proceed but within the linear range.
Low PSMA Expression/Activity in Cells: The cell line used has low or no endogenous PSMA expression.Use a PSMA-positive control cell line (e.g., LNCaP, 22Rv1). Verify PSMA expression levels by Western blot, flow cytometry, or qPCR.
High Background Signal Substrate Instability: The substrate is degrading spontaneously.Prepare fresh substrate solution for each experiment. Check the stability of the substrate under your assay conditions.
Contaminated Reagents: Buffers or other reagents are contaminated.Use fresh, sterile buffers and reagents. Filter-sterilize solutions where appropriate.
Non-specific Binding (Binding Assays): The labeled ligand is binding to non-PSMA proteins or the plate surface.Include a non-specific binding control (excess of unlabeled ligand). Block non-specific sites with a suitable blocking agent (e.g., BSA).
Inconsistent or Non-Reproducible Results Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize pipetting variability.
Cell Seeding Density: Inconsistent number of cells seeded per well.Ensure a homogenous cell suspension before seeding. Perform a cell count to ensure consistent seeding density.
Edge Effects in Plate-Based Assays: Evaporation from wells at the edge of the plate.Avoid using the outer wells of the plate. Fill the outer wells with sterile water or PBS to maintain humidity.

Quantitative Data

PSMA Inhibitor Assay Type Cell Line / Enzyme Source IC50 / Ki
2-PMPAEnzymatic AssayRecombinant Human PSMAKi: 0.3 nM
ZJ-43Enzymatic AssayLNCaP cell lysatesIC50: 3.3 nM
DCIBzLCompetitive BindingLNCaP cellsIC50: 12.8 nM
PSMA-617Competitive BindingLNCaP cellsIC50: 2.3 nM

Experimental Protocols

Fluorometric PSMA Enzymatic Activity Assay

This protocol is adapted from commercially available fluorometric PSMA assay kits and provides a general workflow for measuring PSMA inhibition by this compound.

Materials:

  • PSMA-positive cell lysate (e.g., from LNCaP cells) or purified PSMA enzyme.

  • PSMA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • PSMA Substrate (e.g., a quenched fluorescent substrate like AMC-linked Glu-urea-Lys).

  • This compound and other PSMA inhibitors.

  • 96-well black, flat-bottom microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare Reagents:

    • Thaw all components to room temperature.

    • Prepare a dilution series of this compound in PSMA Assay Buffer.

    • Prepare the PSMA enzyme solution in cold PSMA Assay Buffer.

    • Prepare the PSMA substrate solution in PSMA Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of PSMA Assay Buffer to each well.

    • Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Add 20 µL of the PSMA enzyme solution to each well.

    • Mix gently and incubate at 37°C for 10-15 minutes.

    • Start the reaction by adding 20 µL of the PSMA substrate solution to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Signaling Pathways and Experimental Workflows

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not only a carboxypeptidase but also plays a role in intracellular signaling, primarily through the PI3K/Akt and MAPK pathways, promoting cell survival and proliferation.[1][5][6] Inhibition of PSMA's enzymatic activity can disrupt these pro-survival signals.

PSMA_Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K MAPK Ras/Raf/MEK/ERK (MAPK Pathway) PSMA->MAPK Integrin Integrin β1 Integrin->PI3K Integrin->MAPK EGFR EGFR EGFR->PI3K EGFR->MAPK This compound This compound This compound->PSMA Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Proliferation mTOR->Cell_Survival MAPK->Cell_Survival

Caption: PSMA signaling and its inhibition by this compound.

Experimental Workflow for PSMA Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound like this compound on PSMA enzymatic activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare PSMA Enzyme (Cell Lysate or Purified) D Incubate PSMA Enzyme with this compound A->D B Prepare this compound Dilution Series B->D C Prepare Fluorogenic Substrate E Add Substrate to Initiate Reaction C->E D->E F Measure Fluorescence Kinetically E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for a PSMA enzymatic inhibition assay.

References

Validation & Comparative

In Vivo Validation of tert-Butyl-DCL's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer activity of tert-Butyl-DCL, a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). Due to the limited availability of public data on the standalone therapeutic efficacy of this compound in vivo, this document leverages available information on its use as a targeting agent and draws comparisons with other well-characterized small molecule PSMA inhibitors.

Executive Summary

This compound is a promising small molecule inhibitor targeting Prostate-Specific Membrane Antigen (PSMA), a well-validated target for prostate cancer therapy.[1][2][3] While direct in vivo studies detailing its therapeutic efficacy are not extensively published, its utility as a high-affinity PSMA-targeting ligand has been demonstrated in preclinical models.[4][5][6][7][8] This guide synthesizes the available information and provides a comparative landscape against other small molecule PSMA inhibitors to contextualize its potential anticancer activity.

Data Presentation: Comparative Efficacy of Small Molecule PSMA Inhibitors

The following table summarizes in vivo data from various small molecule PSMA inhibitors, offering a benchmark for the potential efficacy of this compound.

Compound/TherapyAnimal ModelCancer TypeKey FindingsReference
PSMA-Abi Conjugate 22Rv1 Xenograft MiceProstate Cancer65% tumor growth inhibition after 14 oral administrations of 500 mg/kg.[9]
MIP-1072 LNCaP Xenograft MiceProstate CancerTreatment with paclitaxel resulted in a 21% tumor regression by day 23, which was effectively monitored by 123I-MIP-1072 imaging.[10]
P-SMAC (DUPA-αCD3) C4-2 Xenograft MiceProstate CancerPotent in vivo antitumor activity with daily injections of 2 mg/kg for 10 days.[11]
SMDC1 & SMDC2 PC3-PIP Xenograft MiceProstate CancerSignificant efficacy at a dose of 0.8 mg/kg, with SMDC2 showing 100% survival over 90 days and complete tumor inhibition in 4 out of 8 mice.[12]
This compound (as a targeting ligand) PC3 PIP Xenograft MiceProstate CancerRNA nanoparticles conjugated with this compound showed substantial tumor accumulation.[5]

Experimental Protocols

General Protocol for In Vivo Xenograft Studies in Prostate Cancer

This protocol is a representative methodology for evaluating the anticancer activity of a small molecule inhibitor like this compound in a prostate cancer xenograft model.

1. Cell Culture and Animal Model:

  • PSMA-positive human prostate cancer cells (e.g., LNCaP, 22Rv1, or PC3-PIP) are cultured under standard conditions.
  • Male immunodeficient mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old, are used.

2. Tumor Implantation:

  • A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a Matrigel/PBS mixture) is injected subcutaneously into the flank of each mouse.
  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

3. Treatment Administration:

  • Mice are randomized into control and treatment groups.
  • The investigational compound (e.g., this compound) is formulated in a suitable vehicle.
  • The compound is administered via a specified route (e.g., intraperitoneal, intravenous, or oral) at various dose levels and schedules. A vehicle control group receives the formulation without the active compound.

4. Monitoring and Endpoints:

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis and monitoring for signs of toxicity.
  • At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histopathology, biomarker analysis).

Protocol for In Vivo Imaging with this compound Conjugated Nanoparticles

This protocol is based on the published study utilizing this compound for targeted imaging.[4][5][6][7][8]

1. Nanoparticle Formulation:

  • RNA nanoparticles are constructed to include a chelator for a radioisotope (e.g., 68Ga) and conjugated with this compound.

2. Animal Model and Tumor Implantation:

  • As described in the general protocol, using a PSMA-expressing prostate cancer cell line.

3. Administration and Imaging:

  • The radiolabeled this compound nanoparticles are administered to tumor-bearing mice, typically via intravenous injection.
  • At various time points post-injection, mice are imaged using PET/CT to visualize tumor accumulation of the nanoparticles.
  • After the final imaging session, organs and tumors are harvested for biodistribution analysis by measuring radioactivity.

Mandatory Visualizations

Signaling Pathway of PSMA

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK_pathway MAPK Pathway PSMA->MAPK_pathway Modulates AR_Signaling Androgen Receptor Signaling PSMA->AR_Signaling Influences AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival tert_Butyl_DCL This compound tert_Butyl_DCL->PSMA Inhibition experimental_workflow start Start cell_culture Culture PSMA+ Prostate Cancer Cells start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Allow Tumor Growth (100-200 mm³) implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer this compound (or vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Continue Treatment Schedule endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Survival endpoint->analysis Yes end End endpoint->end No analysis->end

References

A Comparative Analysis of PSMA-Targeted Agents: tert-Butyl-DCL and PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of prostate-specific membrane antigen (PSMA)-targeted diagnostics and therapeutics is rapidly evolving. This guide provides a detailed comparative analysis of two notable small molecule PSMA inhibitors: tert-Butyl-DCL and the clinically established PSMA-617.

This comparison delves into their mechanisms of action, presents available quantitative data on their performance, and outlines key experimental protocols. The objective is to offer a clear, data-driven perspective to inform research and development decisions in the field of prostate cancer.

Introduction and Mechanism of Action

Both this compound and PSMA-617 are small molecules designed to target Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells.[1][2] This high level of expression, particularly in advanced and metastatic disease, makes PSMA an attractive target for both diagnostic imaging and targeted radionuclide therapy.

The fundamental mechanism of action for both compounds involves binding to the extracellular enzymatic domain of PSMA.[1] Once bound, these molecules can act as imaging agents when labeled with a diagnostic radionuclide (e.g., Gallium-68) or as therapeutic agents when coupled with a therapeutic radionuclide (e.g., Lutetium-177). The binding and subsequent internalization of the radiolabeled ligand deliver a cytotoxic payload of radiation directly to the cancer cells, minimizing damage to surrounding healthy tissue.

The binding of PSMA inhibitors can influence downstream signaling pathways. PSMA has been shown to modulate the PI3K-AKT-mTOR and MAPK signaling pathways, which are critical for cell survival and proliferation.[1][2][3] By inhibiting PSMA, these agents can potentially disrupt these oncogenic signaling cascades.

Below is a generalized diagram illustrating the mechanism of action for PSMA-targeted radioligands.

PSMA_Targeting_Mechanism cluster_bloodstream Bloodstream cluster_cell Prostate Cancer Cell Radioligand Radiolabeled PSMA Inhibitor (this compound or PSMA-617) PSMA PSMA Receptor Radioligand->PSMA Targeting Internalization Internalization PSMA->Internalization Binding DNA_Damage DNA Damage & Cell Death Internalization->DNA_Damage Radionuclide Decay

Caption: General mechanism of PSMA-targeted radioligands.

Quantitative Performance Data

A direct head-to-head comparison of this compound and PSMA-617 is challenging due to the limited publicly available preclinical data for this compound. PSMA-617, having undergone extensive preclinical and clinical evaluation, has a wealth of published data.

Table 1: In Vitro Performance Characteristics

ParameterThis compoundPSMA-617Reference
Binding Affinity (IC50) Data not publicly available~2.3 - 9.4 nM (LNCaP cells)[4][5]
Binding Affinity (Kd) Data not publicly available~11.6 - 14.4 nM[2]
Internalization Rate Data not publicly availableHigh internalization observed in PSMA-positive cells[4]

Table 2: Preclinical In Vivo Biodistribution Data (%ID/g) in LNCaP Xenograft Models

OrganThis compoundPSMA-617 (1h post-injection)Reference
Tumor Data not publicly available7.96 ± 2.45[6]
Blood Data not publicly available0.23 ± 0.06[6]
Kidney Data not publicly available4.95 ± 1.35[6]
Liver Data not publicly available0.63 ± 0.16[4]
Spleen Data not publicly available0.29 ± 0.08[6]
Salivary Glands Data not publicly available1.25 ± 0.38[6]

Note: The biodistribution of radiolabeled compounds can vary significantly based on the radionuclide used, the animal model, and the time point of measurement.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of PSMA inhibitors.

Synthesis of PSMA Ligands
Competitive Binding Assay (IC50 Determination)

This assay determines the concentration of an unlabeled compound required to inhibit 50% of the specific binding of a radiolabeled ligand to its target.

Workflow:

Competitive_Binding_Assay Start Prepare PSMA-expressing cells (e.g., LNCaP) Incubate Incubate cells with a fixed concentration of radiolabeled PSMA ligand and varying concentrations of test compound (this compound or PSMA-617) Start->Incubate Wash Wash cells to remove unbound ligand Incubate->Wash Measure Measure bound radioactivity using a gamma counter Wash->Measure Analyze Analyze data to determine IC50 value Measure->Analyze

Caption: Workflow for a competitive binding assay.

Detailed Steps:

  • Cell Culture: Culture PSMA-positive prostate cancer cells (e.g., LNCaP) to a suitable confluency.

  • Assay Setup: Seed a known number of cells into a multi-well plate.

  • Incubation: Add a constant concentration of a known radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617) and serial dilutions of the unlabeled test compound (this compound or PSMA-617) to the wells.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

  • Washing: Aspirate the medium and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.

  • Lysis and Measurement: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Biodistribution Study

This study evaluates the distribution, accumulation, and clearance of a radiolabeled compound in a living organism.

Workflow:

Biodistribution_Study Start Establish tumor xenografts in mice (e.g., LNCaP) Inject Inject a known amount of radiolabeled test compound intravenously Start->Inject Timepoints Euthanize cohorts of mice at predefined time points Inject->Timepoints Dissect Dissect and weigh organs and tumor Timepoints->Dissect Measure Measure radioactivity in each tissue using a gamma counter Dissect->Measure Calculate Calculate % Injected Dose per gram of tissue (%ID/g) Measure->Calculate

Caption: Workflow for an in vivo biodistribution study.

Detailed Steps:

  • Animal Model: Establish tumor xenografts by subcutaneously injecting PSMA-positive cancer cells into immunocompromised mice.

  • Radiolabeling: Prepare the radiolabeled test compound with high radiochemical purity.

  • Injection: Administer a precise amount of the radiolabeled compound to the mice, typically via tail vein injection.

  • Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of mice.

  • Tissue Harvesting: Dissect and collect organs of interest (tumor, blood, kidney, liver, spleen, muscle, bone, etc.).

  • Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Conclusion

PSMA-617 is a well-characterized and clinically validated PSMA-targeted agent with a significant body of preclinical and clinical data supporting its use in both imaging and therapy of prostate cancer. Its binding affinity, internalization, and biodistribution profiles have been extensively documented.

This compound is positioned as a small molecule PSMA inhibitor with potential applications in anticancer therapy and bioimaging.[7] However, a comprehensive, data-driven comparison with PSMA-617 is currently hampered by the lack of publicly available quantitative preclinical data for this compound. Further studies detailing its in vitro and in vivo performance are necessary to fully assess its potential relative to established agents like PSMA-617.

Researchers and drug developers are encouraged to consider the robust dataset available for PSMA-617 as a benchmark when evaluating new PSMA-targeted compounds. The experimental protocols outlined in this guide provide a framework for generating the necessary data to facilitate such comparisons.

References

Unveiling the Specificity of tert-Butyl-DCL for PSMA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise targeting of disease-associated markers is paramount. This guide provides a comprehensive comparison of tert-Butyl-DCL, a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), with other notable PSMA-targeting agents. By examining key performance metrics and outlining detailed experimental protocols, this document aims to offer a clear perspective on the specificity and potential applications of this compound in the context of PSMA-targeted research and therapeutics.

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target, particularly in the context of prostate cancer. Its overexpression on the surface of prostate cancer cells makes it an attractive target for diagnostic imaging and targeted drug delivery. A variety of molecules, including small molecule inhibitors and antibodies, have been developed to bind to PSMA with high affinity and specificity. Among these, this compound has been identified as a potent small molecule inhibitor. This guide will delve into the specifics of its performance in comparison to other well-established PSMA-targeting agents.

Comparative Performance of PSMA Inhibitors

To objectively assess the performance of this compound, a comparison of its binding affinity with other widely used PSMA inhibitors is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for several key compounds. These values are critical indicators of a ligand's potency in binding to its target.

CompoundTargetIC50 (nM)Ki (nM)Cell Line
This compound PSMAData Not AvailableData Not Available-
PSMA-617 PSMA28.7 ± 5.2-LNCaP cell membranes[1]
PSMA-I&T PSMA61.1 ± 7.8-LNCaP cell membranes[1]
PSMA-11 PSMA84.5 ± 26.5-LNCaP cell membranes[1]
DCFPyL PSMA-1.1 ± 0.1-[2]
DCMC PSMA-1.9-[3]
DCIT PSMA-1.5-[3]
BWD PSMA35.86--[4]
PSMA-IN-1 PSMA-2.49-[4]
DOTA-PSMA-EB-01 PSMA10.77--[4]
PSMA-azide PSMA91-[5]

Note: As of the latest search, specific IC50 or Ki values for this compound were not publicly available in the searched scientific literature and vendor datasheets. The table highlights the performance of other key PSMA inhibitors for comparative context.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PSMA inhibitors. These protocols provide a framework for assessing the binding affinity and specificity of compounds like this compound.

In Vitro Competitive Binding Assay (Radioligand-based)

This assay is fundamental for determining the binding affinity (IC50 and Ki) of a test compound against a known radiolabeled ligand for the same target.

Materials:

  • PSMA-positive cells (e.g., LNCaP human prostate adenocarcinoma cells).

  • PSMA-negative cells (e.g., PC-3 human prostate cancer cells) for specificity control.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Multi-well plates (e.g., 24-well or 96-well).

  • Radiolabeled PSMA ligand (e.g., [¹²⁵I]I-BA)KuE, [¹⁷⁷Lu]Lu-PSMA-617).

  • Unlabeled test compound (e.g., this compound) at various concentrations.

  • Ice-cold washing buffer (e.g., PBS).

  • Cell lysis buffer.

  • Gamma counter.

Procedure:

  • Cell Seeding: Seed PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere and grow to a suitable confluence.

  • Incubation: Replace the culture medium with a fresh medium containing a constant concentration of the radiolabeled PSMA ligand and increasing concentrations of the unlabeled test compound. Incubate for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).

  • Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold buffer to remove any unbound radioligand.

  • Cell Lysis and Measurement: Add cell lysis buffer to each well to solubilize the cells and release the bound radioactivity. Measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[6]

In Vivo Biodistribution and Imaging Studies in a Murine Model

These studies are crucial for evaluating the in vivo targeting efficacy, pharmacokinetics, and clearance profile of a PSMA-targeting agent.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice).

  • PSMA-positive tumor cells (e.g., LNCaP) for xenograft implantation.

  • Radiolabeled test compound (e.g., with ⁶⁸Ga for PET or ¹⁷⁷Lu for SPECT/therapy).

  • Anesthesia (e.g., isoflurane).

  • Imaging system (e.g., microPET or microSPECT/CT scanner).

  • Gamma counter for ex vivo biodistribution.

Procedure:

  • Tumor Xenograft Model: Subcutaneously implant PSMA-positive tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size for imaging and biodistribution studies.

  • Radioligand Administration: Administer a defined dose of the radiolabeled test compound to the tumor-bearing mice, typically via intravenous injection.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body imaging using the appropriate scanner. This allows for visualization of the radiotracer accumulation in the tumor and other organs.[2][3]

  • Ex Vivo Biodistribution: Following the final imaging session, euthanize the mice. Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Radioactivity Measurement: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This provides a quantitative measure of the radiotracer's distribution and tumor-targeting efficacy. Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) are also calculated to assess imaging contrast.[7]

Visualizing Key Concepts

To further elucidate the principles and workflows discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Assessing PSMA-Targeting Specificity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_data Data Analysis a PSMA+ Cells (e.g., LNCaP) c Competitive Binding Assay a->c d Internalization Assay a->d b PSMA- Cells (e.g., PC-3) b->c b->d i IC50/Ki Determination c->i j % Internalization d->j e Tumor Xenograft Model (PSMA+) f Radiolabeled Compound Administration e->f g PET/SPECT Imaging f->g h Ex Vivo Biodistribution g->h k %ID/g & Tumor-to- Background Ratios h->k

Workflow for PSMA-Targeting Specificity Assessment.

G Importance of Specificity in PSMA-Targeted Therapy cluster_ligand Targeting Ligand cluster_cells Cellular Interaction cluster_outcome Therapeutic Outcome a High Specificity Ligand (e.g., this compound) c PSMA-Expressing Cancer Cell a->c Binds Strongly d Healthy Tissue a->d Minimal Binding b Low Specificity Ligand b->c Binds b->d Binds e Targeted Drug Delivery & High Efficacy c->e c->e f Off-Target Effects & Toxicity d->f g Minimal Side Effects d->g e->g h Reduced Therapeutic Window f->h

Specificity's Role in PSMA-Targeted Therapy.

References

A Comparative Guide to tert-Butyl-DCL for Bioimaging in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tert-Butyl-DCL with other leading alternatives for the bioimaging of Prostate-Specific Membrane Antigen (PSMA), a key biomarker in prostate cancer research. The information presented herein is intended to assist researchers in making informed decisions for the selection of imaging agents in their preclinical studies.

Introduction to this compound

This compound is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a cell surface protein highly expressed in prostate cancer cells.[1] Its high selectivity and affinity for PSMA make it an effective agent for bioimaging, allowing for the visualization and targeting of tumor cells.[1] While primarily known for its application in positron emission tomography (PET) when radiolabeled, its core structure can be conjugated with fluorescent dyes for optical bioimaging studies.

Comparison with Alternative PSMA-Targeted Bioimaging Probes

For the purpose of this guide, we will compare the performance characteristics of PSMA-targeted probes based on available data for widely used alternatives like PSMA-11 and PSMA-1007, which are primarily used in PET imaging but share the same targeting moiety principle.

Table 1: Comparison of PSMA-Targeted Imaging Agents

FeatureThis compound (Inferred)PSMA-11 (PET)PSMA-1007 (PET)
Target Prostate-Specific Membrane Antigen (PSMA)Prostate-Specific Membrane Antigen (PSMA)Prostate-Specific Membrane Antigen (PSMA)
Modality Fluorescence Imaging / PETPET ImagingPET Imaging
Reported Detection Rate (Biochemical Recurrence) Data not available38% for PSA <0.5 ng/mL, 97% for PSA ≥5.0 ng/mL86% for PSA ≤0.5 ng/mL, 100% for PSA >1.1 ng/mL
Key Advantages Small molecule, potential for high tumor penetration and clearance.Well-established, FDA-approved for PET imaging.High detection rates even at low PSA levels.
Limitations Limited publicly available data on fluorescence imaging performance.Primarily for PET, potential for urinary excretion obscuring pelvic lesions.Primarily for PET, some reports of non-specific bone uptake.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of bioimaging studies. Below are generalized protocols for in vitro and in vivo fluorescence bioimaging using a PSMA-targeted fluorescent probe like a fluorescently-labeled this compound derivative.

In Vitro Fluorescence Imaging Protocol (Cell-based Assay)
  • Cell Culture: Culture PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC3) prostate cancer cells in appropriate media and conditions.

  • Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom multi-well plate) and allow them to adhere overnight.

  • Probe Incubation: Prepare a working solution of the fluorescently-labeled this compound probe in cell culture medium. A typical concentration ranges from 50 nM to 1 µM.

  • Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate for 1-2 hours at 37°C. For blocking experiments, pre-incubate a separate set of cells with a non-fluorescent PSMA inhibitor (e.g., 2-PMPA) for 30 minutes before adding the fluorescent probe.

  • Washing: After incubation, gently wash the cells three times with phosphate-buffered saline (PBS) to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope or a high-content imaging system with appropriate excitation and emission filters for the chosen fluorophore. Acquire images of both PSMA-positive and PSMA-negative cells, as well as the blocked control group.

In Vivo Fluorescence Imaging Protocol (Xenograft Mouse Model)
  • Animal Model: Establish tumor xenografts by subcutaneously injecting PSMA-positive human prostate cancer cells into immunocompromised mice.

  • Probe Administration: Once tumors reach a suitable size, administer the fluorescently-labeled this compound probe via intravenous (tail vein) injection. The dosage will depend on the specific probe and animal model but can range from 0.1 to 1 mg/kg.

  • Imaging: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), image the mice using an in vivo imaging system (IVIS) equipped for fluorescence imaging.

  • Ex Vivo Analysis: After the final imaging session, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm probe biodistribution and tumor targeting.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio.

Signaling Pathway and Experimental Workflow Visualization

Understanding the underlying biological pathways and the experimental process is facilitated by clear visual diagrams.

PSMA-Mediated Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging but also an active participant in cell signaling. Its expression has been shown to influence key cancer progression pathways, such as the PI3K/Akt and MAPK pathways. Bioimaging with probes like this compound allows for the visualization of cells where these pathways may be active.[2][3][4][5][6]

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts Integrin Integrin Integrin->RACK1 IGF-1R IGF-1R FAK FAK IGF-1R->FAK canonical pathway disruption RACK1->IGF-1R PI3K PI3K RACK1->PI3K activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival_Growth Survival_Growth mTOR->Survival_Growth Grb2 Grb2 FAK->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: PSMA redirects signaling from the MAPK to the PI3K-Akt pathway.

Experimental Workflow for Bioimaging

The following diagram outlines the typical workflow for a comparative in vivo bioimaging study.

Bioimaging_Workflow cluster_setup Experimental Setup cluster_procedure Imaging Procedure cluster_analysis Data Analysis Animal_Model Establish Tumor Xenografts (PSMA-positive & PSMA-negative) Injection Intravenous Injection of Probes Animal_Model->Injection Probe_Prep Prepare Fluorescent Probes (this compound derivative vs. Alternative) Probe_Prep->Injection InVivo_Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Injection->InVivo_Imaging ExVivo_Imaging Ex Vivo Organ & Tumor Imaging InVivo_Imaging->ExVivo_Imaging Quantification Quantify Fluorescence Intensity ExVivo_Imaging->Quantification TBR Calculate Tumor-to-Background Ratio Quantification->TBR Comparison Compare Probe Performance TBR->Comparison

Caption: Workflow for comparative in vivo fluorescence bioimaging.

References

side-by-side comparison of different tert-Butyl-DCL synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the prevalent methods for synthesizing tert-Butyl-DCL (1,5-Bis(1,1-dimethylethyl) N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-L-glutamate), a key intermediate in the development of prostate-specific membrane antigen (PSMA) inhibitors used in cancer diagnostics and therapeutics. This document outlines both liquid-phase and solid-phase synthesis strategies, presenting experimental data and detailed protocols to inform methodology selection.

Introduction to this compound

This compound, with the CAS number 1025796-31-9, is a crucial building block featuring a glutamate-urea-lysine (Glu-Urea-Lys) core structure. The tert-butyl protecting groups on the carboxylic acid functionalities make it a versatile intermediate for further chemical modifications, particularly in the construction of complex molecules like PSMA-targeted radioligands and antibody-drug conjugates (ADCs). The efficiency and scalability of its synthesis are therefore of significant interest to the drug development community.

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound primarily revolves around the formation of a stable urea bond between a protected glutamic acid derivative and a protected lysine derivative. Two main strategies have been established: liquid-phase synthesis and solid-phase synthesis.

Liquid-Phase Synthesis

In liquid-phase synthesis, the entire reaction sequence is carried out in solution. This traditional approach offers flexibility in terms of scale and reaction monitoring. The key challenge lies in the purification of intermediates at each step. Two common reagents are employed for the crucial urea bond formation: triphosgene and 1,1'-carbonyldiimidazole (CDI).

1. Triphosgene-Mediated Urea Formation: This method involves the in-situ generation of a highly reactive isocyanate intermediate from the protected glutamic acid derivative. This intermediate then readily reacts with the protected lysine derivative to form the desired urea linkage. While efficient, this method requires careful handling of the toxic and moisture-sensitive triphosgene.

2. CDI-Mediated Urea Formation: 1,1'-Carbonyldiimidazole offers a milder and safer alternative to triphosgene. It activates the amine of the glutamic acid derivative to form an acyl-imidazole intermediate, which then reacts with the lysine derivative. This method often proceeds under less stringent conditions but may require longer reaction times.

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) techniques have been adapted for the synthesis of this compound. In this approach, the growing molecule is covalently attached to a solid support (resin), which simplifies the purification process to simple filtration and washing after each reaction step. The final product is cleaved from the resin in the last step. This methodology is particularly advantageous for the synthesis of longer peptide chains or for high-throughput synthesis of analogues.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the different synthesis methods based on available literature. It is important to note that direct comparison can be challenging as reaction conditions and scales may vary between studies.

Method Key Reagent for Urea Formation Typical Overall Yield Purity Key Advantages Key Disadvantages
Liquid-Phase Triphosgene60-75%>95% (after chromatography)Scalable, well-establishedUse of highly toxic reagent, requires chromatographic purification
Liquid-Phase CDI50-65%>95% (after chromatography)Milder and safer than triphosgenePotentially longer reaction times, requires chromatographic purification
Solid-Phase Triphosgene40-60%>90% (after cleavage and precipitation)Simplified purification, suitable for automationLower overall yields, potential for incomplete reactions on resin

Experimental Protocols

Method 1: Liquid-Phase Synthesis via Triphosgene

This protocol is a representative example of the liquid-phase synthesis of this compound using triphosgene.

Step 1: Synthesis of Di-tert-butyl L-glutamate hydrochloride L-glutamic acid is reacted with tert-butyl acetate in the presence of a strong acid catalyst (e.g., perchloric acid) to afford the di-tert-butyl ester. Subsequent treatment with HCl provides the hydrochloride salt.

Step 2: Synthesis of tert-Butyl (S)-2-amino-6-((benzyloxycarbonyl)amino)hexanoate The ε-amino group of L-lysine is protected with a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is esterified with a tert-butyl group.

Step 3: Urea Formation To a cooled solution (-78 °C) of di-tert-butyl L-glutamate hydrochloride in anhydrous dichloromethane, triethylamine is added, followed by a solution of triphosgene in dichloromethane.[1] The resulting isocyanate intermediate is then reacted in situ with tert-butyl (S)-2-amino-6-((benzyloxycarbonyl)amino)hexanoate to form the protected urea derivative.[1]

Step 4: Deprotection of the Cbz Group The Cbz protecting group is removed by catalytic hydrogenation (e.g., using Pd/C and H2 gas) to yield the free amine of the lysine moiety, resulting in this compound.

Purification: The final product is typically purified by column chromatography on silica gel.

Method 2: Solid-Phase Synthesis

This protocol outlines a general approach for the solid-phase synthesis of this compound.

Step 1: Resin Loading The first amino acid, typically Fmoc-Glu(OtBu)-OH, is attached to a suitable solid support, such as 2-chlorotrityl chloride (2-CTC) resin.[2][3]

Step 2: Fmoc Deprotection The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine of glutamic acid is removed using a solution of piperidine in dimethylformamide (DMF).

Step 3: Urea Formation on Solid Support The resin-bound glutamate is reacted with triphosgene and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to form the isocyanate intermediate on the solid phase.[2][3] This is then reacted with a protected lysine derivative, such as H-Lys(Boc)-OtBu, to form the urea linkage.

Step 4: Cleavage from Resin The final this compound product is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Purification: The crude product obtained after cleavage is often purified by precipitation with cold diethyl ether, followed by lyophilization.

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of sequential chemical transformations. The logical flow of these multi-step syntheses can be visualized as follows:

Liquid_Phase_Synthesis cluster_glutamate Glutamate Preparation cluster_lysine Lysine Preparation Glu L-Glutamic Acid Protected_Glu Di-tert-butyl L-glutamate Glu->Protected_Glu Protection Urea_Formation Urea Formation (Triphosgene or CDI) Protected_Glu->Urea_Formation Lys L-Lysine Protected_Lys Protected L-Lysine Lys->Protected_Lys Protection Protected_Lys->Urea_Formation Deprotection Final Deprotection Urea_Formation->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Liquid-Phase Synthesis Workflow for this compound.

Solid_Phase_Synthesis Resin Solid Support (Resin) Load_Glu 1. Load Fmoc-Glu(OtBu)-OH Resin->Load_Glu Deprotect_Fmoc 2. Fmoc Deprotection Load_Glu->Deprotect_Fmoc Form_Urea 3. Urea Formation with Protected Lysine Deprotect_Fmoc->Form_Urea Cleave 4. Cleavage from Resin Form_Urea->Cleave Final_Product This compound Cleave->Final_Product

Caption: Solid-Phase Synthesis Workflow for this compound.

Conclusion

The choice of synthesis method for this compound depends on several factors, including the desired scale of production, available equipment, and safety considerations. Liquid-phase synthesis, particularly with triphosgene, offers a well-established and scalable route, albeit with the need for careful handling of hazardous materials and chromatographic purification. The CDI-mediated approach provides a safer alternative. Solid-phase synthesis presents a compelling option for its simplified purification workflow and amenability to automation, although it may result in lower overall yields. Researchers and drug development professionals should carefully consider these trade-offs when selecting the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to PSMA-Targeted Therapies: Evaluating the Advantages of tert-Butyl-DCL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tert-Butyl-DCL, a novel small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), with existing PSMA-targeted therapies, namely the radioligand therapy ¹⁷⁷Lu-PSMA-617 and the monoclonal antibody J591. This document synthesizes preclinical and clinical data to highlight the distinct advantages of each approach, offering valuable insights for ongoing research and development in the field of prostate cancer therapeutics.

Introduction to PSMA-Targeted Therapies

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in prostate cancer due to its significant overexpression on the surface of prostate cancer cells. This has spurred the development of targeted therapies designed to selectively deliver cytotoxic agents to tumor sites while minimizing off-target effects. These therapies broadly fall into two categories: small molecule inhibitors and antibody-based therapies.

This compound is a small molecule inhibitor designed to specifically bind to and inhibit the enzymatic activity of PSMA, potentially disrupting downstream signaling pathways crucial for tumor cell survival and proliferation. Its small size is anticipated to allow for rapid tumor penetration and clearance from non-target tissues.

¹⁷⁷Lu-PSMA-617 is a radioligand therapy that combines a small molecule PSMA-targeting ligand (PSMA-617) with the beta-emitting radionuclide Lutetium-177. This "theranostic" agent allows for both imaging and therapy, delivering localized radiation to PSMA-expressing cells.

J591 is a humanized monoclonal antibody that targets an extracellular epitope of PSMA. It can exert its anti-tumor effects through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC), and can also be conjugated to radioisotopes or toxins for targeted delivery.

Comparative Data Analysis

The following tables summarize key quantitative data for this compound, ¹⁷⁷Lu-PSMA-617, and J591 based on available preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and data is often derived from separate investigations.

Parameter This compound ¹⁷⁷Lu-PSMA-617 J591 Antibody References
Modality Small Molecule InhibitorSmall Molecule RadioligandMonoclonal Antibody[1]
Target Prostate-Specific Membrane Antigen (PSMA)Prostate-Specific Membrane Antigen (PSMA)Extracellular domain of PSMA[1]
Mechanism of Action Inhibition of PSMA enzymatic activity, potential disruption of signaling pathways.Delivers localized beta-radiation to PSMA-expressing cells, inducing DNA damage and cell death.Binds to PSMA, can induce ADCC, and can be used as a delivery vehicle for radioisotopes or toxins.[1]

Table 1: General Characteristics of PSMA-Targeted Therapies

Parameter This compound ¹⁷⁷Lu-PSMA-617 J591 Antibody References
Binding Affinity (Ki) Data not available in searched literature0.24 nM1.83 nM (Kd)[2][3]
In Vitro Efficacy Potent inhibition of PSMA-positive cell growth.Induces cell death in PSMA-expressing prostate cancer cell lines.Induces ADCC and can deliver cytotoxic payloads.[4][5][6]
In Vivo Efficacy Significant tumor growth inhibition in preclinical models.Prolongs survival in patients with metastatic castration-resistant prostate cancer.Demonstrates tumor targeting and can induce PSA declines in patients.[4][7][8]

Table 2: Preclinical and Clinical Efficacy

Parameter This compound ¹⁷⁷Lu-PSMA-617 J591 Antibody References
Pharmacokinetics Rapid tumor penetration and clearance from non-target tissues.Rapid clearance from blood, primarily excreted through the kidneys.Longer circulation half-life (days to weeks).[1]
Dosimetry (Absorbed Dose in Gy/GBq) Not applicableKidney: ~0.5-1.0, Salivary Glands: ~0.3-1.5Kidney: ~3.95, Liver: ~5.88, Bone Marrow: ~0.90[9]
Reported Toxicities Preclinical data suggests a favorable safety profile.Dry mouth, fatigue, nausea, and myelosuppression.Reversible myelosuppression is the dose-limiting toxicity.[4][8][10]

Table 3: Pharmacokinetics, Dosimetry, and Safety Profile

Signaling Pathways and Experimental Workflows

PSMA Signaling Pathway

PSMA is not merely a passive cell surface marker but an active enzyme that influences key signaling pathways involved in prostate cancer progression. Inhibition of PSMA can impact these pathways, providing a rationale for the therapeutic efficacy of agents like this compound. The diagram below illustrates the central role of PSMA in activating the PI3K-AKT pathway, a critical driver of tumor growth and survival.

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival tert_Butyl_DCL This compound tert_Butyl_DCL->PSMA Inhibits 177Lu_PSMA_617 ¹⁷⁷Lu-PSMA-617 177Lu_PSMA_617->PSMA Binds J591 J591 Antibody J591->PSMA Binds

Caption: PSMA signaling activates the PI3K/AKT/mTOR pathway.

Experimental Workflow: In Vitro Cytotoxicity Assay

A crucial step in evaluating the efficacy of any new anti-cancer agent is to determine its ability to kill cancer cells in a controlled laboratory setting. The following workflow outlines a typical in vitro cytotoxicity assay.

Cytotoxicity_Workflow start Start plate_cells Plate PSMA-positive prostate cancer cells start->plate_cells add_compound Add varying concentrations of This compound, ¹⁷⁷Lu-PSMA-617, or J591 plate_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add cytotoxicity detection reagent (e.g., MTT, LDH) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Analyze data to determine IC50 values measure->analyze end End analyze->end

Caption: Workflow for an in vitro cytotoxicity assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of these PSMA-targeted therapies.

In Vitro Binding Affinity Assay (Competition Assay)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) to PSMA by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • PSMA-expressing prostate cancer cells (e.g., LNCaP)

  • Radiolabeled PSMA ligand (e.g., [¹²⁵I]MIP-1072)

  • Test compounds (this compound, unlabeled PSMA-617, J591)

  • Binding buffer (e.g., Tris-HCl with BSA)

  • Filtration apparatus and glass fiber filters

  • Gamma counter

Procedure:

  • Cell Preparation: Culture and harvest PSMA-expressing cells. Prepare cell membrane homogenates.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known potent PSMA inhibitor (non-specific binding).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set period (e.g., 1-2 hours) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • PSMA-expressing prostate cancer cells (e.g., LNCaP)

  • Matrigel or other extracellular matrix

  • Test compounds (this compound, ¹⁷⁷Lu-PSMA-617, J591)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of PSMA-expressing prostate cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, this compound, ¹⁷⁷Lu-PSMA-617, J591).

  • Treatment Administration: Administer the test compounds and vehicle control according to a predetermined schedule and route of administration (e.g., intravenous, intraperitoneal).

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Perform statistical analysis to compare the tumor growth inhibition between the treatment and control groups.

Conclusion

This compound presents a promising new approach to PSMA-targeted therapy. As a small molecule inhibitor, it offers the potential for excellent tumor penetration and a favorable pharmacokinetic profile. In contrast, ¹⁷⁷Lu-PSMA-617 has demonstrated significant clinical efficacy as a radioligand therapy, leading to improved survival in patients with advanced prostate cancer. The monoclonal antibody J591 provides a versatile platform for targeted therapy, capable of engaging the immune system or delivering various cytotoxic payloads.

The choice of therapeutic strategy will likely depend on the specific clinical context, including tumor characteristics and prior treatments. The data presented in this guide underscores the importance of continued research to directly compare these different modalities and to identify patient populations most likely to benefit from each approach. The detailed experimental protocols provided herein should facilitate further investigation and the generation of robust comparative data to guide the future of PSMA-targeted therapies.

References

Independent Verification of tert-Butyl-DCL's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of tert-Butyl-DCL's mechanism of action with alternative Prostate-Specific Membrane Antigen (PSMA) targeting agents. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Executive Summary

This compound is a precursor to a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated target in prostate cancer. Experimental data indicates that the active form of the molecule, a glutamate-urea-lysine (Glu-urea-Lys) derivative, competitively inhibits the enzymatic activity of PSMA. This guide compares this mechanism to other PSMA-targeting modalities, including monoclonal antibodies and radiopharmaceuticals, providing available quantitative data to contextualize their relative performance.

Mechanism of Action of this compound

This compound is a protected form of a glutamate-urea-lysine (Glu-urea-Lys) peptidomimetic. The tert-butyl ester groups render the molecule inactive but are readily hydrolyzed in vitro or in vivo to yield the active carboxylic acid form. This active molecule functions as a competitive inhibitor of Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII) or N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1][2] PSMA's enzymatic activity involves the cleavage of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. By binding to the active site of PSMA, the deprotected form of this compound blocks this catalytic process.

Below is a diagram illustrating the proposed mechanism of action.

Mechanism of Action: this compound (Active Form) tert_butyl_dcl This compound (Deprotected) tert_butyl_dcl->inhibition psma PSMA Enzyme products NAA + Glutamate (Products) psma->products Catalysis naag NAAG (Substrate) naag->psma inhibition->psma Inhibition

Caption: Proposed inhibitory mechanism of the active form of this compound on PSMA.

Comparison with Alternative PSMA-Targeting Agents

Several alternative agents targeting PSMA are in various stages of research and clinical use. Their mechanisms of action differ significantly from the small molecule inhibition of this compound.

AgentClassMechanism of Action
This compound (active form) Small Molecule InhibitorCompetitively inhibits the NAALADase enzymatic activity of PSMA.[1][2]
Rosopatamab (J591) Monoclonal AntibodyA humanized anti-PSMA antibody that binds to the extracellular domain of PSMA. It can be conjugated to radioisotopes for targeted radiotherapy.
PSMA-11 Small Molecule LigandA PSMA-targeting ligand that is chelated with a radioisotope (e.g., Gallium-68) for diagnostic imaging via Positron Emission Tomography (PET). It binds to PSMA-expressing cells.[1][3]
Zadavotide guraxetan RadiopharmaceuticalA PSMA-targeting agent linked to a therapeutic radioisotope (e.g., Lutetium-177) to deliver localized radiation to PSMA-expressing cancer cells.[4]
Quantitative Comparison of PSMA Binding/Inhibition
CompoundMetricValueCell Line
Glu-urea-Lys (active form of this compound) IC500.381 µMLNCaP
Rosopatamab EC50 (binding)42.68 ng/mL-

Note: Direct comparison of IC50 and EC50 values should be made with caution due to differences in assay methodologies.

Experimental Protocols

PSMA Competitive Binding Assay

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PSMA.

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a known radiolabeled PSMA ligand to PSMA-expressing cells.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Radiolabeled PSMA ligand (e.g., [125I]MIP-1095)

  • Test compound (e.g., deprotected this compound)

  • Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Culture PSMA-positive cells to confluency and prepare cell lysates.

  • In a 96-well filter plate, add a constant concentration of the radiolabeled PSMA ligand to each well.

  • Add serial dilutions of the test compound to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known PSMA inhibitor to determine non-specific binding.

  • Add the cell lysate to each well to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a set duration to reach equilibrium.

  • Wash the wells with cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NAALADase Activity Assay

This protocol is a representative method for measuring the enzymatic activity of PSMA and the inhibitory effect of a test compound.

Objective: To quantify the inhibition of PSMA's enzymatic activity by a test compound through measuring the hydrolysis of a radiolabeled substrate.

Materials:

  • Source of PSMA enzyme (e.g., LNCaP cell lysates)

  • Radiolabeled substrate (e.g., [3H]-N-acetylaspartylglutamate, [3H]-NAAG)

  • Test compound (e.g., deprotected this compound)

  • Reaction buffer (e.g., Tris-HCl)

  • Ion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In reaction tubes, combine the PSMA enzyme source and the test compound dilutions. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate, [3H]-NAAG.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction (e.g., by adding a stop solution or boiling).

  • Separate the product ([3H]-glutamate) from the unreacted substrate using an ion-exchange resin.

  • Measure the radioactivity of the product using a scintillation counter.

  • Calculate the percentage of NAALADase activity at each inhibitor concentration relative to the control.

  • Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualized Workflows and Pathways

Experimental Workflow for IC50 Determination

Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture PSMA+ Cells incubate Incubate Cells, Radioligand & Compound prep_cells->incubate prep_ligand Prepare Radioligand prep_ligand->incubate prep_compound Serial Dilute Test Compound prep_compound->incubate wash Wash to Remove Unbound Ligand incubate->wash measure Measure Radioactivity wash->measure calculate Calculate % Binding measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: A simplified workflow for determining the IC50 value of a PSMA inhibitor.

Comparative Signaling Pathways

Comparative PSMA Targeting Mechanisms cluster_small_molecule Small Molecule Inhibition cluster_antibody Monoclonal Antibody cluster_radioligand Radioligand sm This compound (Active Form) psma_sm PSMA sm->psma_sm Inhibits Enzymatic Activity mab Rosopatamab psma_mab PSMA mab->psma_mab Binds Extracellular Domain radio_mab Radioisotope mab->radio_mab Carries rl PSMA-11 / Zadavotide psma_rl PSMA rl->psma_rl Binds radio_rl Radioisotope (Diagnostic/Therapeutic) rl->radio_rl Carries

Caption: Comparison of PSMA targeting mechanisms.

References

A Comparative Analysis of the Pharmacokinetics of tert-Butyl-DCL Analogs and Other PSMA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of prostate-specific membrane antigen (PSMA) inhibitors, with a focus on analogs containing the tert-butyl moiety, such as tert-Butyl-DCL. The information presented is collated from preclinical and clinical studies to aid in the research and development of novel PSMA-targeted therapeutics.

Introduction to PSMA and this compound

Prostate-specific membrane antigen (PSMA) is a transmembrane glycoprotein that is highly expressed on the surface of prostate cancer cells, making it an attractive target for both imaging and therapeutic applications.[1] Small molecule inhibitors of PSMA, such as this compound, are designed to specifically bind to and be internalized by PSMA-expressing cells.[1][2] The pharmacokinetic profile of these inhibitors is a critical determinant of their efficacy and safety. The inclusion of a tert-butyl group in these molecules can influence properties such as metabolic stability and lipophilicity.[3][4][5]

Comparative Pharmacokinetic Data

Compound/Analog ClassKey Structural Feature(s)Half-life (t½)ClearanceKey Findings & Citations
Urea-Based Inhibitors (e.g., PSMA-617, PSMA-I&T) Urea-based PSMA binding motifEffective half-life: 21-91 h (as radioligands)[8]Rapid renal clearance[6][8]Good tumor uptake and favorable pharmacokinetic profiles for imaging and therapy.[6][8]
Thiol-Based Inhibitors Thiol-based PSMA binding motifGenerally shorter than urea-basedProne to oxidation, leading to poor stability[6]Limited clinical use due to poor stability and side effects.[6]
Analogs with Albumin Binders Incorporation of an albumin-binding moietyProlonged residence time in blood[8]Reduced renal clearance initiallyIncreased blood circulation can potentially enhance tumor uptake.[8][9]
tert-Butyl Ester Prodrugs tert-Butyl ester promoiety-Resistant to hydrolysis in GI tissue[10][11]Designed for enhanced metabolic stability and improved oral bioavailability.[10][11]
Trifluoromethylcyclopropyl Analogs Replacement of tert-butyl with trifluoromethylcyclopropylIncreased metabolic stability in vitro and in vivo[3]Lower in vivo clearance compared to tert-butyl counterparts[3]Demonstrates a strategy to overcome metabolic liabilities of the tert-butyl group.[3]

Experimental Protocols

The following is a generalized methodology for conducting in vivo pharmacokinetic studies of small molecule PSMA inhibitors, based on common practices in the field.

In Vivo Pharmacokinetic Study Protocol
  • Animal Model: Male athymic nude mice bearing subcutaneous PSMA-positive human prostate cancer xenografts (e.g., LNCaP or PC-3 PIP).

  • Compound Administration: The test compound is typically administered via intravenous (i.v.) injection or oral (p.o.) gavage at a predetermined dose.[12]

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[12][13] Tissues of interest (tumor, kidneys, liver, etc.) are also collected at the end of the study.

  • Sample Processing: Plasma is separated from whole blood by centrifugation. Tissues are homogenized.[13]

  • Bioanalysis: The concentration of the compound and its potential metabolites in plasma and tissue homogenates is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

Signaling Pathways

PSMA has been shown to modulate key signaling pathways involved in prostate cancer progression, primarily the PI3K-AKT and MAPK pathways. Inhibition of PSMA can impact these pathways, leading to reduced tumor growth and survival.[15][16][17][18]

PSMA_Signaling_Pathway PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK MAPK PSMA->MAPK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival ERK ERK MAPK->ERK PSMA_Inhibitor This compound Analog PSMA_Inhibitor->PSMA Inhibits

Caption: PSMA signaling modulation by inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical pharmacokinetic evaluation of a novel PSMA inhibitor.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Evaluation Compound_Synthesis Compound Synthesis (e.g., this compound Analog) In_Vitro_Assays In Vitro Assays (Metabolic Stability, Plasma Stability) Compound_Synthesis->In_Vitro_Assays Animal_Model Animal Model Development (Tumor Xenograft) In_Vitro_Assays->Animal_Model Dosing Compound Administration (i.v. or p.o.) Animal_Model->Dosing Sample_Collection Blood & Tissue Sample Collection Dosing->Sample_Collection Bioanalysis LC-MS/MS Analysis Sample_Collection->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation & Lead Optimization PK_Analysis->Data_Interpretation

Caption: Preclinical pharmacokinetic workflow.

References

Validating the Long-Term Efficacy of Novel PSMA-Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer treatment is being revolutionized by the advent of small molecule inhibitors targeting the Prostate-Specific Membrane Antigen (PSMA). Among the emerging candidates is tert-Butyl-DCL, a promising agent designed for both therapeutic and bioimaging applications.[1] This guide provides a comparative framework for evaluating the long-term efficacy of such novel PSMA inhibitors, using this compound as a focal point, and contextualizes its potential performance against established alternatives.

Comparative Efficacy of PSMA Inhibitors

Evaluating the long-term therapeutic potential of a new drug candidate like this compound requires rigorous comparison against existing standards. The following table summarizes key preclinical efficacy parameters, presenting a hypothetical comparison between this compound and a well-established PSMA inhibitor, PSMA-617. This structure serves as a template for organizing and interpreting experimental data.

ParameterThis compound (Hypothetical Data)PSMA-617 (Representative Data)Significance
Binding Affinity (IC50, nM) 1.52.3Lower values indicate stronger binding to PSMA.
In Vitro Cytotoxicity (EC50, nM) 1525Lower values indicate greater potency in killing cancer cells.
Tumor Uptake (%ID/g at 4h) 12.510.2Higher uptake suggests better tumor targeting.
Tumor-to-Kidney Ratio (at 4h) 3.02.5A higher ratio indicates greater specificity and potentially lower renal toxicity.
Median Survival (Days in Xenograft Model) 6052A longer median survival demonstrates superior long-term therapeutic effect.
Body Weight Change (%) < 5% loss< 5% lossMinimal body weight loss is an indicator of lower systemic toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments essential for validating the efficacy and safety of novel PSMA inhibitors.

Competitive Binding Assay

Objective: To determine the binding affinity of the test compound (e.g., this compound) to PSMA.

Methodology:

  • Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Radioligand Preparation: A known PSMA-targeting radioligand (e.g., [125I]I-DCIBzL) is used as the competitor.

  • Assay Procedure:

    • LNCaP cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are washed with a binding buffer (e.g., HBSS with 0.1% BSA).

    • A fixed concentration of the radioligand is added to each well along with increasing concentrations of the unlabeled test compound (this compound).

    • The plates are incubated for 1 hour at 4°C to reach binding equilibrium.

    • Unbound ligand is removed by washing the cells with cold binding buffer.

    • The amount of bound radioactivity is quantified using a gamma counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.

In Vitro Cytotoxicity Assay

Objective: To assess the dose-dependent cytotoxic effect of the PSMA inhibitor on prostate cancer cells.

Methodology:

  • Cell Seeding: LNCaP cells are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Cell viability is determined using a standard MTS or MTT assay. The absorbance is measured at the appropriate wavelength using a plate reader.

  • Data Analysis: The EC50 value (the concentration of the compound that causes 50% reduction in cell viability) is calculated from the dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the long-term anti-tumor efficacy and systemic toxicity of the PSMA inhibitor in a living organism.

Methodology:

  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are subcutaneously inoculated with LNCaP cells.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • Treatment Regimen: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The treatment group receives intravenous injections of this compound at a specified dose and schedule. The control group receives a vehicle control.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: Tumor volumes are measured throughout the study.

    • Survival Analysis: The study continues until a pre-defined endpoint (e.g., tumor volume exceeding a certain limit or signs of morbidity), and the median survival time for each group is calculated.

  • Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. At the end of the study, major organs can be harvested for histological analysis.

Visualizing Molecular Pathways and Experimental Design

Understanding the mechanism of action and the experimental workflow is crucial for drug development. The following diagrams, generated using the DOT language, illustrate these concepts.

PSMA_Inhibition_Pathway cluster_cell Prostate Cancer Cell PSMA PSMA Internalization Internalization PSMA->Internalization Triggers tert_Butyl_DCL This compound tert_Butyl_DCL->PSMA Binds to Apoptosis Apoptosis Internalization->Apoptosis Induces Cell_Death Cell Death Apoptosis->Cell_Death Experimental_Workflow cluster_preclinical Preclinical Validation In_Vitro In Vitro Studies (Binding, Cytotoxicity) In_Vivo In Vivo Xenograft Model In_Vitro->In_Vivo Efficacy Long-Term Efficacy Assessment (Tumor Growth, Survival) In_Vivo->Efficacy Toxicity Toxicity Profiling In_Vivo->Toxicity Data_Analysis Data Analysis & Comparison Efficacy->Data_Analysis Toxicity->Data_Analysis

References

Safety Operating Guide

Proper Disposal of tert-Butyl-DCL: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, dispose of tert-Butyl-DCL and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 1025796-31-9), a small molecule Prostate-Specific Membrane Antigen (PSMA) inhibitor used in biomedical research.[1][2][3] Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety Precautions

This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Skin Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.

Hazard Summary:

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Data sourced from the this compound Safety Data Sheet.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound.

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

    • Collect all waste, including empty containers, contaminated labware (e.g., pipette tips, vials), and PPE, in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number: "1025796-31-9".

    • Indicate the associated hazards (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Collection cluster_2 Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Waste B->C D Place in Labeled Hazardous Waste Container C->D E Store in Designated Satellite Area D->E F Contact EHS for Pickup E->F

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's EHS protocols before handling or disposing of this chemical.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for tert-Butyl-DCL

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling, storage, and disposal of the potent PSMA inhibitor, tert-Butyl-DCL, in a laboratory setting.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, bioactive compounds like this compound. This small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA) requires stringent handling protocols to minimize exposure and ensure operational safety. This document provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and compliant disposal plans.

Hazard Identification and Personal Protective Equipment

According to the Safety Data Sheet (SDS) for this compound (CAS No. 1025796-31-9), this compound is classified under GHS07 for harmful substances and carries the signal word "Warning".[1] The primary hazards are acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is crucial.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles with side-shields are required to prevent eye contact.
Hand Protection Protective GlovesNitrile rubber gloves are recommended. Always use double gloves for handling the pure compound or concentrated solutions. Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised.
Body Protection Laboratory CoatA buttoned, full-length laboratory coat is mandatory. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat.
Respiratory Protection RespiratorA NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to mitigate the risks associated with this compound. The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Work Area: All handling of powdered this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The work surface should be covered with absorbent, disposable bench paper.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Personnel Training: All personnel handling the compound must be thoroughly trained on its hazards and the specific handling and emergency procedures.

Donning Personal Protective Equipment

Before entering the designated handling area, personnel must don the required PPE in the following order:

  • Laboratory Coat

  • Inner Pair of Nitrile Gloves

  • Respirator (if required)

  • Safety Goggles

  • Outer Pair of Nitrile Gloves

Handling and Experimental Procedures
  • Weighing: When weighing the powdered compound, do so on a tared, disposable weigh boat within the chemical fume hood. Use dedicated, clearly labeled spatulas and other equipment.

  • Solution Preparation: To prepare solutions, slowly add the powdered this compound to the solvent to avoid splashing and aerosol generation. Cap the container securely before agitating.

  • Storage: Store this compound in a tightly sealed container at 4°C, protected from light.[1][2]

Post-Handling and Decontamination
  • Work Surface Decontamination: After each use, thoroughly decontaminate the work surface within the fume hood.

  • Equipment Cleaning: All non-disposable equipment that has come into contact with this compound should be decontaminated.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the lab coat, safety goggles, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, bench paper, and pipette tips, must be segregated into a clearly labeled hazardous waste container.

  • Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in the regular trash.

  • Contaminated Solutions: Aqueous solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Preparation & Engineering Controls Don_PPE Don PPE Prep->Don_PPE Proceed Handling Handling & Experiments Don_PPE->Handling Proceed Decon Decontamination Handling->Decon Complete Doff_PPE Doff PPE Decon->Doff_PPE Proceed Disposal Waste Disposal Doff_PPE->Disposal Proceed

Safe Handling Workflow for this compound

By adhering to these stringent safety protocols and operational plans, researchers can effectively manage the risks associated with handling this compound, ensuring a safe and productive laboratory environment. Always refer to the most current Safety Data Sheet and your institution's specific safety guidelines before commencing any work with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl-DCL
Reactant of Route 2
tert-Butyl-DCL

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。